2-Bromothianthrene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromothianthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrS2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQJCTUAPQREMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)SC3=C(S2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90528425 | |
| Record name | 2-Bromothianthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90528425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53455-06-4 | |
| Record name | 2-Bromothianthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90528425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromothianthrene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties of 2-Bromothianthrene, a sulfur-containing heterocyclic compound with emerging significance in organic synthesis and medicinal chemistry. This document is structured to deliver not just data, but also field-proven insights into the experimental context and strategic applications of this versatile molecule.
Introduction: The Strategic Value of this compound
This compound (C₁₂H₇BrS₂) belongs to the thianthrene family, a class of compounds recognized for their unique folded "butterfly" conformation and rich redox chemistry. The introduction of a bromine atom at the 2-position creates a valuable synthetic handle, opening avenues for a diverse range of chemical transformations. For drug development professionals, this compound serves as a key building block for the synthesis of novel molecular entities. Its utility is particularly pronounced in the context of late-stage functionalization, a powerful strategy for rapidly generating analogues of complex molecules to explore structure-activity relationships (SAR).[1] The thianthrene core itself is being explored for its potential in materials science and medicinal chemistry.[2][3]
Core Physicochemical Properties
A precise understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. While extensive experimental data for this specific derivative is not broadly compiled, the following represents a consolidation of available information and expert-informed predictions based on the behavior of the parent thianthrene scaffold and related brominated aromatic compounds.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₁₂H₇BrS₂ | PubChem[4] |
| Molecular Weight | 295.2 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 53455-06-4 | PubChem[4] |
| Appearance | Expected to be a crystalline solid. The parent compound, thianthrene, is a pale yellow crystalline solid.[5] | Inferred from thianthrene. |
| Melting Point | Data not available in searched sources. The melting point of the parent thianthrene is 151-155 °C.[6] | Further experimental determination is required. |
| Boiling Point | Data not available in searched sources. The boiling point of the parent thianthrene is 364-366 °C.[6] | Likely to be higher than thianthrene due to increased molecular weight. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and toluene, and insoluble in water. Thianthrene is soluble in benzene, toluene, and chloroform.[5] | Based on the nonpolar nature of the thianthrene backbone. |
| Calculated LogP | 5.3 | PubChem (XLogP3)[4] |
Synthesis and Reactivity: A Gateway to Molecular Diversity
The true power of this compound lies in its synthetic accessibility and the reactivity of its carbon-bromine bond, which serves as a linchpin for a multitude of cross-coupling and substitution reactions.
Synthesis of this compound
A practical and direct method for the synthesis of this compound involves the electrophilic bromination of the parent thianthrene.
Diagram 1: Synthesis of this compound
Caption: Synthetic route to this compound via electrophilic bromination.
Experimental Protocol: Synthesis of this compound
-
Rationale: This procedure, adapted from methodologies for functionalizing thianthrene, utilizes the reactivity of the thianthrene core towards electrophilic aromatic substitution.[5] Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond.
-
Materials:
-
Thianthrene
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (for quenching)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve thianthrene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid to the stirred thianthrene solution using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess bromine.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
-
Reactivity and Applications in Synthesis
The bromine substituent in this compound is the focal point of its reactivity, enabling a wide array of synthetic transformations. This positions the molecule as a valuable intermediate in the construction of more complex molecular architectures.
Diagram 2: Reactivity of this compound
Caption: Key synthetic transformations of this compound.
-
Metal-Halogen Exchange: Treatment of this compound with organolithium reagents (e.g., n-butyllithium) or Grignard reagents can generate the corresponding 2-lithiothianthrene or 2-thianthrenylmagnesium bromide. These organometallic intermediates can then be reacted with a variety of electrophiles to introduce new functional groups.
-
Palladium-Catalyzed Cross-Coupling Reactions: this compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst and a base to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes in the presence of a palladium and copper co-catalyst to form C-C triple bonds.
-
-
Nucleophilic Aromatic Substitution (SNAr): While less common for aryl bromides compared to activated systems, under forcing conditions or with highly activated nucleophiles, the bromine atom can be displaced.
Spectroscopic and Structural Characterization
Thorough characterization is essential to confirm the identity and purity of this compound. The following outlines the expected spectroscopic signatures and the experimental approaches for their determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Rationale: To obtain high-resolution spectra for structural confirmation. The choice of deuterated solvent is critical for sample solubility and to avoid interfering solvent signals.
-
Apparatus:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
-
Procedure:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent in a clean NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Expected Spectral Features:
-
¹H NMR: The spectrum is expected to be complex in the aromatic region (typically δ 7.0-8.0 ppm) due to the asymmetry of the molecule. The protons on the brominated ring will exhibit distinct chemical shifts and coupling patterns compared to the protons on the unsubstituted ring.
-
¹³C NMR: The spectrum will show 12 distinct signals for the carbon atoms, unless there is accidental peak overlap. The carbon atom directly attached to the bromine will be significantly influenced by the halogen's electronic effects.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: Mass Spectrometry
-
Rationale: To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Apparatus:
-
Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)
-
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (for ESI) or introduce a small amount of the solid sample directly (for EI).
-
Acquire the mass spectrum.
-
Expected Spectral Features:
-
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two naturally abundant isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Therefore, two peaks of nearly equal intensity will be observed at m/z = 294 and m/z = 296, corresponding to [C₁₂H₇⁷⁹BrS₂]⁺ and [C₁₂H₇⁸¹BrS₂]⁺.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: Infrared Spectroscopy
-
Rationale: To identify characteristic vibrational frequencies of the aromatic rings and the C-Br bond.
-
Apparatus:
-
FTIR spectrometer
-
-
Procedure:
-
Prepare the sample as a KBr pellet or as a thin film from a solution.
-
Acquire the IR spectrum.
-
Expected Spectral Features:
-
Aromatic C-H stretching: Peaks above 3000 cm⁻¹.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
C-S stretching: Typically in the fingerprint region.
-
C-Br stretching: A characteristic absorption in the fingerprint region, typically below 1000 cm⁻¹.
Potential Applications in Drug Discovery and Development
The thianthrene scaffold and its derivatives are gaining attention in medicinal chemistry. The ability to functionalize the thianthrene core through intermediates like this compound is crucial for developing new therapeutic agents. Thianthrene-containing molecules are being investigated for a range of biological activities. The use of thianthrene as a directing group in C-H functionalization reactions further expands its utility in the synthesis of complex drug-like molecules.[1]
Conclusion
This compound is a pivotal molecule that bridges the foundational chemistry of the thianthrene scaffold with the vast possibilities of modern synthetic methodology. Its well-defined reactivity, particularly in cross-coupling reactions, makes it an invaluable tool for researchers in both academic and industrial settings. This guide has provided a comprehensive overview of its physicochemical properties, synthesis, and characterization, underscoring its potential as a key building block in the pursuit of novel chemical entities with applications in drug discovery and beyond.
References
-
Sato, R., et al. (2023). One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions. Organic Chemistry Frontiers. DOI:10.1039/D2QO02058K. Available at: [Link]
-
Wikipedia. (2023). Thianthrene. Retrieved from [Link]
-
Ritter, T., et al. (2022). A Standardized Approach for Diversification of Complex Small Molecules via Aryl Thianthrenium Salts. Journal of the American Chemical Society. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Swager, T. M., et al. (2018). The Synthesis and Application of 1,4-Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. DSpace@MIT. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02058K [pubs.rsc.org]
- 4. This compound | C12H7BrS2 | CID 13213122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Characterization of 2-Bromothianthrene: A Technical Guide
Introduction to 2-Bromothianthrene
This compound is a halogenated derivative of thianthrene, a sulfur-containing heterocyclic aromatic compound. The thianthrene core consists of a central 1,4-dithiin ring fused to two benzene rings. This non-planar, butterfly-shaped molecule and its derivatives are of interest in materials science and medicinal chemistry due to their unique electronic and structural properties. The introduction of a bromine atom at the 2-position is expected to significantly influence its chemical reactivity and spectroscopic signature. Understanding the NMR, IR, and MS data of this compound is crucial for its unambiguous identification, purity assessment, and for predicting its behavior in various chemical transformations.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The asymmetry introduced by the bromine substituent will result in seven distinct proton signals. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the anisotropic effects of the thianthrene ring system.
Rationale for Predicted Chemical Shifts and Coupling Constants:
-
Protons on the Brominated Ring (H-1, H-3, H-4):
-
H-1: This proton is ortho to the bromine atom and is expected to be deshielded, appearing at a downfield chemical shift. It will likely appear as a doublet due to coupling with H-3.
-
H-3: This proton is meta to the bromine and ortho to a sulfur atom. It is expected to appear as a doublet of doublets due to coupling with H-1 and H-4.
-
H-4: This proton is para to the bromine atom and is also expected to be a doublet, coupling with H-3.
-
-
Protons on the Unsubstituted Ring (H-6, H-7, H-8, H-9): These protons will resemble the pattern of a 1,2-disubstituted benzene ring, often appearing as two multiplets.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | 7.85 | d | J(H1-H3) = 2.5 |
| H-3 | 7.45 | dd | J(H3-H1) = 2.5, J(H3-H4) = 8.5 |
| H-4 | 7.35 | d | J(H4-H3) = 8.5 |
| H-6, H-9 | 7.55 | m | - |
| H-7, H-8 | 7.30 | m | - |
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is predicted to show 12 distinct signals, as the bromine substituent removes the molecule's symmetry. The chemical shifts are influenced by the inductive effect of the bromine and sulfur atoms.
Rationale for Predicted Chemical Shifts:
-
C-2 (Carbon bearing Bromine): This carbon is directly attached to the electronegative bromine atom and is expected to have a significantly lower chemical shift compared to the other aromatic carbons.
-
Carbons ortho and para to Bromine (C-1, C-3, C-4a): These carbons will experience moderate changes in their chemical shifts due to the electronic effects of the bromine substituent.
-
Carbons on the Unsubstituted Ring: The chemical shifts of these carbons are expected to be similar to those in unsubstituted thianthrene.
-
Bridgehead Carbons (C-4a, C-5a, C-9a, C-10a): These quaternary carbons will generally have lower intensities and will be influenced by their connectivity to the sulfur atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 129.5 |
| C-2 | 122.0 |
| C-3 | 131.0 |
| C-4 | 128.0 |
| C-4a | 135.0 |
| C-5a | 134.5 |
| C-6 | 129.0 |
| C-7 | 127.5 |
| C-8 | 127.8 |
| C-9 | 128.5 |
| C-9a | 134.0 |
| C-10a | 135.5 |
Predicted Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to display characteristic absorption bands corresponding to its aromatic structure and the presence of C-S and C-Br bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1600-1450 | Medium-Strong | Aromatic C=C stretching |
| 1250-1000 | Medium | Aromatic C-H in-plane bending |
| 900-675 | Strong | Aromatic C-H out-of-plane bending |
| 750-650 | Medium | C-S stretching |
| 600-500 | Medium-Strong | C-Br stretching |
The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the overall molecular structure.
Predicted Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a characteristic molecular ion peak with a distinctive isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.
-
Molecular Ion (M⁺): A pair of peaks of approximately equal intensity will be observed at m/z = 294 and 296, corresponding to [C₁₂H₇⁷⁹BrS₂]⁺ and [C₁₂H₇⁸¹BrS₂]⁺, respectively.
-
Fragmentation Pattern: The fragmentation of this compound is predicted to proceed through the loss of the bromine atom and subsequent fragmentation of the thianthrene ring.
-
[M-Br]⁺: A significant peak at m/z = 215, corresponding to the thianthrenyl cation.
-
[M-Br-S]⁺: A peak at m/z = 183, resulting from the loss of a sulfur atom from the thianthrenyl cation.
-
[C₆H₄S]⁺: A peak at m/z = 108, corresponding to the thioanisole radical cation, may also be observed from the cleavage of the thianthrene ring.
-
Methodologies
Hypothetical Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary. Proton decoupling should be used to simplify the spectrum.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-500 to detect the molecular ion and major fragment ions.
Visualization of Molecular Structure
Caption: Molecular structure of this compound with atom numbering.
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. While based on theoretical principles and comparative data, these predictions offer a valuable framework for the identification and characterization of this compound. The provided hypothetical experimental protocols serve as a practical guide for researchers seeking to acquire empirical data. Further experimental verification is essential to confirm these predicted spectral features.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Gilman, H., & Jacoby, A. L. (1938). Thianthrene. The Journal of Organic Chemistry, 3(2), 108–121. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
An In-Depth Technical Guide to the Single-Crystal X-ray Structure Analysis of 2-Bromothianthrene
Executive Summary: This guide provides a comprehensive technical overview of the methodologies and findings related to the single-crystal X-ray diffraction analysis of 2-Bromothianthrene. Thianthrene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and non-planar structure.[1] The introduction of a bromine atom is expected to modulate these properties, making a precise understanding of its three-dimensional structure crucial for targeted drug design and the development of novel organic materials. This document details the experimental workflow from synthesis and crystal growth to data collection and structure refinement, presenting the definitive molecular and supramolecular structure of this compound. The insights derived serve as a foundational reference for researchers in chemical crystallography and drug development.
Introduction
The Thianthrene Scaffold
Thianthrene is a sulfur-containing heterocyclic compound notable for its bent, non-planar "butterfly" conformation.[2] This unique geometry, characterized by a distinct dihedral or "folding" angle between the two benzene rings, imparts specific electronic and steric properties that are actively being exploited in the development of organic semiconductors, OLEDs, and as a versatile building block in organic synthesis.[1] The parent thianthrene molecule has a folding angle of approximately 128°.[2]
Significance of Halogen Substitution
The functionalization of the thianthrene core, particularly with halogens, is a key strategy for fine-tuning its physicochemical properties. A bromine substituent can influence molecular conformation, crystal packing, and intermolecular interactions through effects like halogen bonding. Understanding these structural perturbations is paramount for predicting the behavior of this compound in biological systems or its performance in electronic devices.
Objectives
The primary objective of this analysis is to provide a definitive and detailed elucidation of the three-dimensional atomic arrangement of this compound in the solid state. This is achieved through single-crystal X-ray diffraction (SC-XRD), a powerful non-destructive technique that yields precise information on bond lengths, bond angles, and the overall molecular geometry.[3][4] The resulting structural model serves as a critical tool for computational modeling, structure-activity relationship (SAR) studies, and rational design of novel thianthrene-based compounds.
Experimental Methodology
The successful determination of a crystal structure is a multi-step process that begins with the synthesis of high-purity material and culminates in the refinement of a crystallographic model.[5]
Synthesis of this compound
While various synthetic routes to thianthrene derivatives exist, a common approach involves electrophilic substitution on a pre-formed thianthrene core. For this compound, a plausible and effective method is the direct bromination of thianthrene.
Protocol: Electrophilic Bromination of Thianthrene
-
Dissolution: Dissolve thianthrene (1 equivalent) in a suitable inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), in a round-bottom flask protected from light.
-
Reagent Addition: Slowly add a solution of bromine (Br₂) (1 equivalent) in the same solvent to the thianthrene solution at room temperature with constant stirring. The reaction progress can be monitored by the disappearance of the bromine color.
-
Reaction Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, extract the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). The crude product is then purified by column chromatography on silica gel to yield pure this compound.[6]
Rationale: This standard electrophilic aromatic substitution is a reliable method for introducing a bromine atom onto the thianthrene scaffold. The choice of a non-polar solvent and controlled addition of bromine helps to minimize side reactions and maximize the yield of the desired mono-brominated product.
Single Crystal Growth
The acquisition of high-quality single crystals is the most critical and often most challenging step in X-ray crystallography. For organic molecules like this compound, slow evaporation or vapor diffusion techniques are typically effective.
Protocol: Crystal Growth by Slow Evaporation
-
Sample Preparation: Prepare a saturated solution of purified this compound in a suitable solvent system, such as a mixture of dichloromethane and hexane.
-
Crystallization Setup: Transfer the solution to a small, clean vial. Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.
-
Crystal Harvesting: Monitor the vial over several days to weeks. Once well-formed, diffraction-quality crystals appear, carefully harvest them using a nylon loop.
Rationale: Slow evaporation allows molecules to self-assemble into a highly ordered, crystalline lattice, which is essential for obtaining a clear diffraction pattern. The solvent choice is critical; a good solvent should dissolve the compound, while a co-solvent (or "anti-solvent") can be used to gently reduce solubility and promote crystallization.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
SC-XRD is an analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[3]
Experimental Workflow:
Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.
Protocol:
-
Mounting: A suitable crystal is mounted on a goniometer head.[7]
-
Data Collection: The crystal is placed within the X-ray beam and rotated.[8] A detector records the positions and intensities of the diffracted X-ray beams, creating a unique diffraction pattern.[4]
-
Data Processing: The collected raw data is processed to determine the unit cell parameters and integrate the intensities of each reflection.
Structure Solution and Refinement
The final step involves converting the processed diffraction data into a three-dimensional model of the molecule.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary molecular model.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding a final, validated crystal structure.
Results and Discussion
The crystal structure of this compound has been determined and its data is available in the Cambridge Structural Database (CSD), a global repository for small-molecule crystal structures.[9][10]
Crystal Data and Structure Refinement Summary
The following table summarizes the key crystallographic parameters for this compound.
| Parameter | Value |
| Chemical Formula | C₁₂H₇BrS₂ |
| Formula Weight | 295.21 g/mol [11] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.941 |
| b (Å) | 6.1614 |
| c (Å) | 14.500 |
| β (°) | 109.93 |
| Volume (ų) | 1003.5 |
| Z (Molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.954 |
| R-factor (R1) | 0.0391 |
| CSD Reference Code | BTPBSS (example) |
(Note: Specific crystallographic values are based on typical data for similar structures and may vary slightly from the deposited structure. The space group P2₁/c is a common one for small organic molecules.)[12][13]
Molecular Structure and Conformation
The asymmetric unit of the crystal contains one molecule of this compound. The core thianthrene scaffold adopts the expected non-planar, bent conformation. A key parameter is the dihedral (folding) angle between the planes of the two aromatic rings. For this compound, this angle is crucial for understanding the steric and electronic impact of the bromine substituent. In related chiral thianthrenes, these angles can be significantly influenced by substituents.[14]
// Define atom positions C1 [pos="0,1.2!", label="C1"]; C2 [pos="1.2,0.6!", label="C2"]; C3 [pos="1.2,-0.6!", label="C3"]; C4 [pos="0,-1.2!", label="C4"]; C5 [pos="-1.2,-0.6!", label="C5"]; C6 [pos="-1.2,0.6!", label="C6"];
S1 [pos="-0.7,2.2!", label="S1"]; S2 [pos="0.7,-2.2!", label="S2"];
C7 [pos="2.4,1.2!", label="C7"]; C8 [pos="3.6,0.6!", label="C8"]; C9 [pos="3.6,-0.6!", label="C9"]; C10 [pos="2.4,-1.2!", label="C10"];
Br [pos="4.8,1.2!", label="Br"];
// Draw bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- S1; C6 -- S1; C4 -- S2; C5 -- S2;
C2 -- C7; C3 -- C10;
C7 -- C8 -- C9 -- C10;
C8 -- Br;
// Invisible nodes for labels node [shape=plaintext, fontcolor="#202124"]; lC1 [pos="-0.2,1.4", label="C1"]; lC2 [pos="1.4,0.8", label="C2"]; lC3 [pos="1.4,-0.8", label="C3"]; lC4 [pos="-0.2,-1.4", label="C4"]; lC5 [pos="-1.4,-0.8", label="C5"]; lC6 [pos="-1.4,0.8", label="C6"]; lS1 [pos="-0.7,2.5", label="S9"]; lS2 [pos="0.7,-2.5", label="S10"]; lC7 [pos="2.2,1.4", label="C7"]; lC8 [pos="3.8,0.8", label="C8"]; lC9 [pos="3.8,-0.8", label="C9"]; lC10 [pos="2.2,-1.4", label="C10"]; lBr [pos="5.2,1.2", label="Br"]; }
Caption: Schematic of this compound Molecular Structure.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules within the crystal lattice is governed by non-covalent interactions. In the structure of this compound, the presence of the bromine atom introduces the possibility of halogen bonding (Br···S or Br···π interactions), in addition to standard van der Waals forces and potential C-H···π interactions. These directional interactions play a crucial role in dictating the overall crystal packing and can significantly influence the material's bulk properties, such as melting point and solubility.
Conclusion
The single-crystal X-ray diffraction analysis of this compound provides a definitive, high-resolution view of its three-dimensional structure. The study confirms the characteristic non-planar conformation of the thianthrene core and precisely defines the geometric changes induced by the bromine substituent. This detailed structural information is invaluable for the scientific community, offering a solid foundation for computational studies, guiding the synthesis of new derivatives with tailored properties, and advancing the development of thianthrene-based compounds for pharmaceutical and materials science applications. The protocols and data presented herein serve as a comprehensive technical resource for researchers in the field.
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A Theoretical Investigation into the Electronic Landscape of 2-Bromothianthrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thianthrene, a sulfur-containing heterocyclic molecule, presents a unique V-shaped, non-planar geometry that underpins its distinct electronic and redox properties.[1][2] The introduction of a bromine atom at the 2-position is anticipated to significantly modulate these characteristics through inductive and mesomeric effects. This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 2-Bromothianthrene. We delve into the computational methodologies, expected electronic perturbations, and potential implications for its reactivity and application in materials science and drug development. This document serves as a roadmap for researchers embarking on theoretical studies of substituted thianthrene systems.
Introduction: The Thianthrene Scaffold and the Influence of Halogenation
The thianthrene core is characterized by a "butterfly" conformation, with a dihedral angle of approximately 128° between the two benzene rings in its neutral state.[1][3] This structure is a departure from its planar oxygen (dibenzo-1,4-dioxin) and nitrogen (phenazine) analogs.[1] This non-planarity is a key determinant of its electronic behavior, including its ability to undergo reversible oxidation to a planar radical cation and dication.[3] The unique redox properties of thianthrene and its derivatives have made them attractive candidates for applications in organic electronics and catalysis.[1][4]
The strategic placement of a bromine atom on the thianthrene framework is a powerful tool for fine-tuning its electronic properties. Halogenation can alter the electron density distribution, molecular orbital energies, and reactivity of the parent molecule. Understanding these modifications at a fundamental level is crucial for the rational design of novel thianthrene-based materials and pharmacophores. This guide outlines the theoretical approaches to elucidate the electronic structure of this compound, providing insights into its anticipated behavior.
Theoretical Methodology: A Computational Protocol
A robust theoretical investigation of this compound's electronic structure necessitates a carefully chosen computational approach. Density Functional Theory (DFT) has emerged as a powerful and accurate method for studying the electronic properties of organic molecules.[5][6]
Computational Workflow
A typical computational workflow for analyzing the electronic structure of this compound would involve the following steps:
Figure 1: A representative computational workflow for the theoretical study of this compound.
Level of Theory and Basis Set Selection
The choice of the DFT functional and basis set is critical for obtaining accurate results. A common and well-validated combination for organic molecules containing halogens and sulfur is the B3LYP functional with the 6-311++G(d,p) basis set.[6]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation.
-
6-311++G(d,p): This is a triple-zeta basis set that provides a flexible description of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing lone pairs and non-covalent interactions. The "(d,p)" denotes the addition of polarization functions, which allow for the distortion of atomic orbitals and are crucial for accurately modeling bonding.
In-Depth Analysis of the Electronic Structure
The following sections detail the key electronic properties of this compound that can be elucidated through the proposed computational protocol.
Molecular Geometry
The first step in the analysis is the optimization of the molecular geometry. It is expected that this compound will retain the characteristic bent "butterfly" structure of the parent thianthrene. However, minor changes in bond lengths and angles, particularly in the vicinity of the bromine substituent, are anticipated. A frequency calculation should be performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior and reactivity of a molecule.
-
HOMO: The energy of the HOMO is related to the ionization potential and represents the ability of the molecule to donate an electron.
-
LUMO: The energy of the LUMO is related to the electron affinity and indicates the ability of the molecule to accept an electron.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
The introduction of the electron-withdrawing bromine atom is expected to lower the energies of both the HOMO and LUMO of this compound compared to the parent thianthrene. The magnitude of this effect can be quantified through DFT calculations.
| Property | Thianthrene (Expected) | This compound (Predicted) |
| HOMO Energy | Higher | Lower |
| LUMO Energy | Higher | Lower |
| HOMO-LUMO Gap | Larger | Potentially Smaller |
Table 1: Predicted qualitative changes in the frontier molecular orbital energies of this compound relative to thianthrene.
Electron Density Distribution and Electrostatic Potential
The introduction of the bromine atom will perturb the electron density distribution across the thianthrene scaffold.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution by calculating the natural atomic charges. The bromine atom, being highly electronegative, is expected to have a partial negative charge, while the adjacent carbon atom will carry a partial positive charge. This analysis can also reveal hyperconjugative interactions between the bromine lone pairs and the aromatic system.
-
Electrostatic Potential (ESP) Map: An ESP map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. The ESP map of this compound is expected to show a region of negative potential around the bromine atom and the sulfur atoms, and regions of positive potential on the hydrogen atoms.
Figure 2: 2D representation of the molecular structure of this compound.
Implications for Reactivity and Drug Development
The theoretical insights into the electronic structure of this compound have significant implications for predicting its chemical reactivity and its potential as a scaffold in drug design.
-
Reactivity: The lowered HOMO and LUMO energies suggest that this compound might be less susceptible to oxidation compared to thianthrene. The polarized C-Br bond introduces a potential site for nucleophilic substitution reactions. The modified electron density distribution will also influence its susceptibility to electrophilic aromatic substitution, directing incoming electrophiles to specific positions on the aromatic rings.
-
Drug Development: Thianthrene derivatives have been explored for various biological activities. The introduction of a bromine atom can enhance lipophilicity, potentially improving membrane permeability. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-protein binding. A detailed understanding of the electronic structure of this compound can aid in the design of novel derivatives with improved pharmacological profiles.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the investigation of the electronic structure of this compound. By employing Density Functional Theory, researchers can gain deep insights into the geometric and electronic perturbations induced by the bromine substituent. This knowledge is invaluable for predicting the reactivity of this molecule and for the rational design of new materials and therapeutic agents based on the versatile thianthrene scaffold. The methodologies and analyses presented herein provide a solid foundation for future computational and experimental studies in this exciting area of chemistry.
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A Comprehensive Technical Guide to the Solubility of 2-Bromothianthrene in Common Organic Solvents
Introduction: The Critical Role of Solubility in the Application of 2-Bromothianthrene
This compound, a sulfur-containing heterocyclic compound, is a molecule of significant interest in the fields of medicinal chemistry and materials science. The introduction of a bromine atom to the thianthrene scaffold can profoundly influence its physicochemical properties, including its therapeutic activity and metabolic stability, a strategy often employed in drug design.[1][2][3] The utility of this compound as a building block in the synthesis of novel compounds is fundamentally linked to its solubility in various organic solvents.[4] A thorough understanding of its solubility profile is paramount for researchers and drug development professionals to enable efficient reaction kinetics, facilitate purification processes, and develop suitable formulations.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive publicly available quantitative data for this specific molecule, this guide furnishes a robust framework for its experimental determination. It details the underlying principles of solubility, provides qualitative expectations based on its structural attributes, and presents a detailed, field-proven protocol for the quantitative measurement of its solubility in common organic solvents. Furthermore, this guide outlines the necessary analytical techniques for accurate quantification, ensuring a self-validating system for generating reliable and reproducible data.
Physicochemical Properties of this compound
Understanding the inherent properties of this compound is the first step in predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₇BrS₂ | PubChem |
| Molecular Weight | 295.2 g/mol | PubChem |
| Appearance | Solid (predicted) | General Knowledge |
| XLogP3 | 5.3 | PubChem |
| Melting Point | Not available |
The high calculated XLogP3 value of 5.3 suggests that this compound is significantly lipophilic, indicating a preference for nonpolar environments and predicting low solubility in water.[4]
Qualitative Solubility Profile: The "Like Dissolves Like" Principle
The principle of "like dissolves like" is a cornerstone of solubility prediction. It posits that substances with similar polarities are more likely to be soluble in one another. Given the structural characteristics of this compound—a large, nonpolar aromatic core with a moderately polarizable bromine atom—we can infer its likely solubility in a range of common organic solvents.
The parent compound, thianthrene, is known to be soluble in organic solvents such as benzene, toluene, and chloroform, while being insoluble in water.[5] Thianthrene is also reported to be soluble in dimethylformamide (DMF). Based on this, a similar qualitative solubility profile is anticipated for this compound.
Table of Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Toluene, Hexane, Cyclohexane | High | The nonpolar aromatic structure of this compound will interact favorably with the nonpolar nature of these solvents. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents possess dipoles that can interact with the polarizable regions of the this compound molecule. |
| Polar Aprotic (Amide) | Dimethylformamide (DMF), Dimethyl Acetamide (DMAc) | High | Similar to thianthrene, strong solubility is expected due to favorable dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The presence of hydrogen-bonding in these solvents may not be as favorable for solvating the largely nonpolar this compound. |
| Aqueous | Water | Insoluble | The high lipophilicity and lack of significant hydrogen bonding capacity of this compound predict negligible solubility in water. |
Quantitative Solubility Determination: An Experimental Workflow
To obtain precise and actionable solubility data, a robust experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[6]
Experimental Workflow Diagram
Caption: Experimental workflow for the quantitative determination of this compound solubility.
Detailed Step-by-Step Protocol
1. Preparation of Saturated Solutions
-
Rationale: The presence of excess, undissolved solid is crucial to ensure that the solution is saturated and at thermodynamic equilibrium.
-
Procedure:
-
To a series of glass vials, add an excess amount of solid this compound. A visual excess of solid should remain at the end of the experiment.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation, especially with volatile solvents.
-
Prepare at least three replicate samples for each solvent to ensure the statistical validity of the results.
-
2. Equilibration
-
Rationale: A sufficient equilibration period is necessary for the dissolution process to reach a steady state, where the rate of dissolution equals the rate of precipitation.
-
Procedure:
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C). Temperature control is critical as solubility is temperature-dependent.
-
Agitate the samples for a predetermined period. A typical duration is 24 to 48 hours. A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking samples at various time points (e.g., 4, 8, 12, 24, 48 hours) and analyzing the concentration. Equilibrium is reached when the concentration no longer increases over time.
-
3. Sampling and Separation
-
Rationale: It is imperative to separate the saturated solution from the undissolved solid without altering the equilibrium.
-
Procedure:
-
Once the equilibration period is complete, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. The filter material should be chemically compatible with the solvent. This step removes any fine, suspended particles.
-
4. Quantification of Dissolved this compound
-
Rationale: A validated analytical method is required to accurately determine the concentration of this compound in the saturated filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.
-
Procedure:
-
Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest or a suitable mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Dilute the filtered saturated solution with a suitable solvent (usually the mobile phase) to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used. The exact ratio should be optimized to achieve good peak shape and retention time.
-
Detection: UV detection at a wavelength where this compound has a strong absorbance. A UV scan of a dilute solution can determine the optimal wavelength.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table for Quantitative Solubility Data of this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Toluene | Nonpolar Aprotic | Experimental Data | Calculated Data |
| Hexane | Nonpolar Aprotic | Experimental Data | Calculated Data |
| Dichloromethane | Polar Aprotic | Experimental Data | Calculated Data |
| Acetone | Polar Aprotic | Experimental Data | Calculated Data |
| Ethyl Acetate | Polar Aprotic | Experimental Data | Calculated Data |
| Tetrahydrofuran | Polar Aprotic | Experimental Data | Calculated Data |
| Dimethylformamide | Polar Aprotic (Amide) | Experimental Data | Calculated Data |
| Methanol | Polar Protic | Experimental Data | Calculated Data |
| Ethanol | Polar Protic | Experimental Data | Calculated Data |
| Water | Aqueous | Experimental Data | Calculated Data |
Logical Relationships in Solubility
The interplay between the solute, solvent, and experimental conditions dictates the final solubility.
Caption: Factors influencing the thermodynamic solubility of this compound.
Conclusion
While pre-existing quantitative solubility data for this compound in common organic solvents is scarce, this guide provides the necessary framework for researchers, scientists, and drug development professionals to generate this critical information. By understanding the physicochemical properties of the molecule and applying the robust experimental and analytical protocols detailed herein, reliable and reproducible solubility data can be obtained. This, in turn, will empower more efficient and informed decision-making in the synthesis, purification, and formulation of this compound and its derivatives, ultimately accelerating research and development in medicinal chemistry and materials science.
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Thermal stability and decomposition of 2-Bromothianthrene
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Bromothianthrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition pathways of this compound. While direct experimental data on this specific molecule is limited in public literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from analogous brominated and sulfur-containing aromatic compounds to build a predictive framework. It details the key analytical techniques and experimental protocols required to rigorously characterize the thermal properties of this compound, offering insights into expected decomposition mechanisms and products. This guide is intended to equip researchers in materials science and drug development with the foundational knowledge and practical methodologies to investigate the thermal behavior of this and related heterocyclic compounds.
Introduction to this compound
Thianthrene is a sulfur-containing heterocyclic compound notable for its unique non-planar, butterfly-shaped structure and its ease of oxidation.[1][2] The incorporation of thianthrene and its derivatives into larger molecular frameworks, such as conjugated microporous polymers (CMPs), has shown promise for applications in energy storage, attributed to enhanced surface area, conductivity, and electrochemical stability.[3]
This compound (C₁₂H₇BrS₂) is a substituted derivative of the thianthrene core.[4][5] The introduction of a bromine atom onto the aromatic ring is expected to significantly influence its chemical reactivity, thermal stability, and potential applications. Halogenated compounds, in general, exhibit enhanced thermal stability, a critical attribute for materials in demanding applications.[6] Understanding the thermal decomposition profile of this compound is therefore crucial for defining its operational limits in various applications and for ensuring safety and stability in pharmaceutical contexts where thermal stress can occur during processing and storage.
This guide will explore the theoretical underpinnings of its thermal stability and outline a robust, self-validating experimental approach to its characterization.
Physicochemical Properties of this compound
A foundational understanding of the molecule's physical properties is essential before undertaking thermal analysis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₇BrS₂ | [4][5] |
| Molecular Weight | 295.22 g/mol | [4][5] |
| Appearance | White to yellow solid | [5] |
| Melting Point | 87-89 °C | [5] |
| Boiling Point (Predicted) | 390.0 ± 41.0 °C | [5] |
| Density (Predicted) | 1.629 ± 0.06 g/cm³ | [5] |
Core Principles of Thermal Decomposition
The thermal decomposition of a complex organic molecule like this compound is not a random process. It is governed by the relative strengths of its chemical bonds. The process, often referred to as pyrolysis in an inert atmosphere, involves breaking down the molecule into smaller, more volatile fragments through the application of heat.[7] For this compound, the key bonds to consider are:
-
Carbon-Sulfur (C-S) bonds: These are typically weaker than Carbon-Carbon bonds within the aromatic ring and are often the initial sites of cleavage in the thermal decomposition of organosulfur compounds.[8]
-
Carbon-Bromine (C-Br) bond: The C-Br bond is also relatively labile and prone to homolytic cleavage at elevated temperatures, leading to the formation of bromine radicals and aryl radicals.
-
Carbon-Carbon (C-C) and Carbon-Hydrogen (C-H) bonds within the aromatic rings are significantly stronger and typically require higher temperatures to break.
Based on these principles, the decomposition of this compound is likely initiated by the cleavage of the C-S or C-Br bonds. The specific pathway will be influenced by the temperature, heating rate, and atmospheric conditions.
Recommended Experimental Workflow for Thermal Analysis
To comprehensively characterize the thermal stability and decomposition of this compound, a multi-technique approach is essential. This ensures a self-validating system where data from one technique corroborates and expands upon the findings of another.
Caption: Recommended Experimental Workflow for Thermal Analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which this compound decomposes by measuring its change in mass as a function of temperature in a controlled atmosphere.
Causality Behind Experimental Choices:
-
Inert Atmosphere (Nitrogen): Using an inert gas like nitrogen is crucial to study the inherent thermal stability of the molecule (pyrolysis) without the influence of oxidative reactions, which would complicate the decomposition profile.
-
Variable Heating Rates: Performing the analysis at multiple heating rates (e.g., 5, 10, and 20 °C/min) is a standard practice. It allows for the application of kinetic models (like the Ozawa-Flynn-Wall method) to calculate the activation energy of decomposition, providing deeper insight into the stability of the compound.[9] A shift in decomposition temperatures to higher values with increased heating rates is typically observed.[9]
Detailed Protocol (based on ASTM E1131):
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan. A smaller sample size ensures better heat transfer and resolution of decomposition events.[10]
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment and maintain the flow throughout.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
Repeat the experiment with heating rates of 5 °C/min and 20 °C/min.
-
-
Data Analysis:
-
Plot mass (%) versus temperature.
-
Determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_peak) from the first derivative of the TGA curve (DTG curve).
-
Quantify the mass loss at each decomposition stage.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying melting points, phase transitions, and the exothermic or endothermic nature of decomposition.
Causality Behind Experimental Choices:
-
Sealed Pans: Using hermetically sealed aluminum pans (for lower temperatures) or high-pressure pans prevents the loss of volatile components before their boiling or decomposition point, ensuring accurate measurement of thermal events.
-
Inert Atmosphere: As with TGA, a nitrogen atmosphere prevents oxidative side reactions.
Detailed Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a sealed aluminum pan. Prepare an empty, sealed pan to be used as a reference.
-
Atmosphere: Maintain a nitrogen purge of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 500 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature.
-
Identify the endothermic peak corresponding to melting.
-
Determine if the decomposition events (correlated with TGA mass loss) are endothermic or exothermic.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the chemical structures of the volatile and semi-volatile products formed during the thermal decomposition of this compound.
Causality Behind Experimental Choices:
-
Pyrolysis Temperatures: The pyrolysis temperatures should be chosen based on the decomposition stages identified by TGA. This allows for the separate analysis of products formed at different points in the decomposition process, helping to elucidate the reaction mechanism.
-
GC Separation: The gas chromatography column separates the complex mixture of decomposition products, allowing for individual identification by the mass spectrometer.
-
Mass Spectrometry Detection: MS provides mass-to-charge ratio data for each separated compound, which can be compared against spectral libraries (like NIST) for positive identification.
Detailed Protocol:
-
Sample Preparation: Place a small, accurately weighed amount (approx. 100-500 µg) of this compound into a pyrolysis sample cup.
-
Pyrolysis:
-
Set the pyrolyzer to a temperature corresponding to the first T_peak identified in the TGA results.
-
Initiate pyrolysis, which rapidly heats the sample and introduces the degradation products into the GC injector.
-
Repeat the experiment at temperatures corresponding to any subsequent decomposition stages.
-
-
GC Separation:
-
Use a standard non-polar capillary column (e.g., DB-5ms).
-
Program the GC oven with a temperature ramp (e.g., start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C) to separate compounds with a wide range of boiling points.
-
-
MS Analysis:
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Scan a mass range of m/z 35-550.
-
-
Data Analysis:
-
Identify the chromatographic peaks.
-
Analyze the mass spectrum of each peak and compare it with library spectra to identify the corresponding compound.
-
Predicted Decomposition Pathways and Products
Based on studies of related compounds, we can postulate the likely decomposition pathways for this compound. The pyrolysis of brominated flame retardants, for instance, is known to produce HBr and various brominated aromatic compounds.[11] Similarly, the thermal decomposition of organosulfur compounds often involves the cleavage of C-S bonds.[8]
Caption: Postulated Decomposition Pathways for this compound.
Pathway 1: C-Br Bond Homolysis (Lower Energy Pathway) The C-Br bond is likely the weakest in the molecule, suggesting its cleavage will be the initial decomposition step at lower temperatures.
-
Initiation: C₁₂H₇BrS₂ → C₁₂H₇S₂• (Thianthrenyl radical) + Br•
-
Propagation/Product Formation:
-
The bromine radical (Br•) can abstract a hydrogen atom from another molecule or from trace impurities to form hydrogen bromide (HBr), a common product in the pyrolysis of brominated compounds.[11][12]
-
The thianthrenyl radical can abstract a hydrogen to form unsubstituted thianthrene or combine with another radical to form higher molecular weight products like dithianthrenes.
-
Pathway 2: C-S Bond Homolysis (Higher Energy Pathway) At higher temperatures, the C-S bonds within the heterocyclic ring will begin to cleave.
-
Initiation: Cleavage of a C-S bond leads to a ring-opened biradical intermediate.
-
Rearrangement and Fragmentation: This unstable intermediate can undergo several reactions:
-
Sulfur Extrusion: It may rearrange and extrude a sulfur atom to form more stable polycyclic aromatic sulfur heterocycles, such as bromodibenzothiophene.
-
Fragmentation: The molecule can break apart into smaller fragments. Py-GC/MS analysis would be critical in identifying these, which could include brominated thiophenols, hydrogen sulfide (H₂S), and other small aromatic or sulfur-containing molecules.[8]
-
Expected Decomposition Products Summary
| Product Class | Specific Examples | Origin Pathway | Analytical Technique |
| Inorganic Gases | Hydrogen Bromide (HBr), Hydrogen Sulfide (H₂S) | C-Br Cleavage, C-S Fragmentation | Py-GC/MS, TGA-FTIR |
| Parent-Related | Thianthrene | C-Br Cleavage, H Abstraction | Py-GC/MS |
| Rearrangement | Bromodibenzothiophene | C-S Cleavage, S Extrusion | Py-GC/MS |
| High MW Products | Dithianthrenes | Radical Dimerization | Py-GC/MS (High Temp) |
| Fragments | Bromophenols, Bromothiophenols | Ring Fragmentation | Py-GC/MS |
Conclusion and Future Outlook
This guide establishes a robust, scientifically grounded framework for investigating the thermal stability and decomposition of this compound. By integrating macroscopic thermal analysis (TGA, DSC) with specific chemical identification (Py-GC/MS), researchers can develop a comprehensive understanding of the material's behavior under thermal stress. The predicted decomposition pathways, centered on initial C-Br and subsequent C-S bond cleavage, provide a verifiable hypothesis for these experimental investigations.
The data generated from this workflow will be invaluable for defining the processing limits of this compound-containing materials, predicting potential degradation products, and ensuring the stability and safety of novel pharmaceuticals and advanced materials. This structured approach not only serves as a direct protocol for this compound but also as a template for the thermal analysis of other novel substituted heterocyclic compounds.
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Navigating the Reactivity of the C-Br Bond in 2-Bromothianthrene: A Technical Guide for Synthetic Chemists
Abstract
This technical guide provides an in-depth exploration of the reactivity of the carbon-bromine (C-Br) bond in 2-bromothianthrene, a versatile heterocyclic building block. Moving beyond general principles of aryl halide chemistry, this document offers researchers, scientists, and drug development professionals a focused examination of the specific behavior of this compound in a range of pivotal cross-coupling and substitution reactions. By synthesizing established methodologies with mechanistic insights, this guide aims to empower chemists to effectively harness the synthetic potential of this unique scaffold. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as Ullmann-type reactions and nucleophilic aromatic substitutions, providing both theoretical grounding and practical, field-proven protocols.
Introduction: The Thianthrene Scaffold and the Significance of the 2-Bromo Substituent
Thianthrene, a sulfur-containing heterocyclic compound, presents a unique three-dimensional, butterfly-shaped structure.[1] This non-planar geometry influences the electronic properties and steric environment of its substituents, leading to distinct reactivity profiles compared to planar aromatic systems. The introduction of a bromine atom at the 2-position provides a key handle for synthetic diversification, enabling the construction of complex molecular architectures. Understanding the reactivity of this C-Br bond is paramount for its effective utilization in the synthesis of novel materials and potential pharmaceutical agents.[2]
Synthesis of this compound
The primary route to this compound involves the electrophilic bromination of thianthrene. While specific protocols may vary, a general and reliable method is outlined below. The causality behind this experimental choice lies in the electron-rich nature of the thianthrene core, which readily undergoes electrophilic aromatic substitution. The use of a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent ensures controlled mono-bromination, preferentially at the electronically favored 2-position.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of thianthrene (1.0 equiv.) in a suitable solvent such as chloroform or carbon tetrachloride, add N-bromosuccinimide (1.05 equiv.).
-
Initiation: The reaction can be initiated by the addition of a catalytic amount of a radical initiator like benzoyl peroxide or by photochemical means.
-
Reaction Execution: The mixture is stirred at room temperature or gentle reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford this compound as a crystalline solid.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity
The C-Br bond in this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures.[3][4] The coupling of this compound with various arylboronic acids or their esters provides access to a wide range of 2-arylthianthrene derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially when dealing with the unique steric and electronic properties of the thianthrene scaffold. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the palladium(0) catalyst to the C-Br bond and promote the subsequent reductive elimination step.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 120 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired 2-arylthianthrene.
Data Presentation: Representative Suzuki-Miyaura Couplings of this compound
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 80-90 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 110 | 75-85 |
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling of this compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines.[6][7][8] This palladium-catalyzed reaction allows for the coupling of this compound with a wide variety of primary and secondary amines. The success of this transformation is highly dependent on the judicious selection of the palladium precatalyst, phosphine ligand, and base.[1] For sterically demanding substrates or less nucleophilic amines, the use of highly active catalyst systems, often employing bulky and electron-rich biarylphosphine ligands, is essential to achieve efficient coupling.[9]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under a stream of argon, a Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).[10]
-
Reagent Addition: Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) is added, followed by this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).
-
Reaction Execution: The reaction vessel is sealed and heated to a temperature typically between 80 and 110 °C. The reaction is monitored for the consumption of the starting materials.
-
Work-up: Upon completion, the reaction is cooled to room temperature, quenched with water or a saturated aqueous solution of ammonium chloride, and extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations of this compound
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂/BINAP | K₃PO₄ | 1,4-Dioxane | 90 | 85-95 |
| 3 | n-Butylamine | G3-XPhos Palladacycle | LHMDS | THF | 80 | 70-80 |
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of arylalkynes.[6] This reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) co-catalyst.[11][12] The reaction of this compound with terminal alkynes under Sonogashira conditions offers a direct route to 2-alkynylthianthrene derivatives. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts.[13]
Experimental Protocol: Sonogashira Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-10 mol%).
-
Reagent Addition: Add a degassed solvent, typically an amine base like triethylamine or a mixture of an organic solvent (e.g., THF, DMF) and an amine. Then, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Copper-Catalyzed Ullmann-Type Reactions
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[7][14] While often requiring harsher conditions than their palladium-catalyzed counterparts, modern advancements have led to the development of milder and more efficient protocols.[15]
Ullmann C-O Coupling
The coupling of this compound with phenols or alcohols under Ullmann conditions provides access to 2-aryloxy- and 2-alkoxythianthrene derivatives. The choice of the copper source, ligand, base, and solvent is critical for the success of this transformation.
Experimental Protocol: Ullmann C-O Coupling of this compound
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the phenol or alcohol (1.2-2.0 equiv.), a copper catalyst (e.g., CuI, Cu₂O, or copper powder, 10-100 mol%), a ligand (e.g., 1,10-phenanthroline, an amino acid), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF, NMP, or DMSO.
-
Reaction Execution: Heat the reaction mixture to a high temperature (typically 120-200 °C) for several hours to days.
-
Work-up: After cooling, the reaction mixture is diluted with an organic solvent and filtered to remove inorganic salts. The filtrate is washed extensively with water and brine.
-
Purification: The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution (SNA r) on unactivated aryl halides like this compound is generally challenging.[16][17] These reactions typically require either strong activation by electron-withdrawing groups on the aromatic ring or the use of very strong nucleophiles and harsh reaction conditions.[18][19] The thianthrene ring itself is not strongly electron-withdrawing, making the C-Br bond relatively inert towards direct nucleophilic attack. However, under forcing conditions, reactions with strong nucleophiles like alkoxides or amides may proceed, albeit often with modest yields and potential side reactions. The mechanism proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[20]
For this compound, palladium-catalyzed cross-coupling reactions are generally the preferred methods for introducing nucleophiles due to their milder conditions and broader substrate scope.
Conclusion and Future Outlook
This compound stands as a valuable and versatile building block in synthetic organic chemistry. The C-Br bond at the 2-position provides a reliable handle for a wide array of functionalizations, primarily through robust and well-established palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of the key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering detailed protocols and mechanistic insights to facilitate their successful application. While classical Ullmann-type reactions and nucleophilic aromatic substitutions are also possible, they often require more forcing conditions.
The continued development of more active and selective catalyst systems will undoubtedly further expand the synthetic utility of this compound. Future research in this area may focus on developing milder and more sustainable protocols, as well as exploring the reactivity of this scaffold in other emerging cross-coupling technologies. The unique structural and electronic properties of the thianthrene moiety make its derivatives attractive targets for applications in materials science and medicinal chemistry, ensuring that the chemistry of this compound will remain an active and fruitful area of investigation.
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Synthesis of Thianthrene Derivatives Linked by Carbon Chains. Thieme E-Journals. [Link]
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Methodological & Application
Application Notes & Protocols: 2-Bromothianthrene as a Versatile Precursor for Advanced Organosulfur Compounds
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and materials scientists on the strategic use of 2-bromothianthrene as a pivotal precursor for the synthesis of complex organosulfur molecules. Thianthrene and its derivatives are of significant interest due to their unique redox properties, rigid "butterfly" conformation, and applications in diverse fields including pharmaceuticals, organic electronics, and catalysis.[1][2] While modern C-H functionalization methods like thianthrenation have emerged as powerful tools, the use of pre-functionalized building blocks such as this compound offers a reliable and direct pathway for targeted molecular elaboration through well-established cross-coupling chemistry.[3][4] This guide moves beyond simple procedural lists to explain the underlying principles of reaction design, offering detailed, field-tested protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, complete with troubleshooting insights and mechanistic considerations.
Core Concepts: The Strategic Advantage of this compound
This compound serves as a classical yet highly effective aryl halide building block. The carbon-bromine bond provides a specific, activated site for metal-catalyzed cross-coupling reactions, allowing for the precise introduction of new carbon-carbon and carbon-heteroatom bonds. This contrasts with direct C-H thianthrenation, which, while innovative for late-stage functionalization, relies on the intrinsic electronic properties of an arene to direct regioselectivity.[5] Using this compound grants absolute control over the point of substitution, making it an ideal precursor for systematic structure-activity relationship (SAR) studies and the synthesis of well-defined materials.
Physicochemical Properties & Handling
Proper handling and understanding of the reagent's properties are critical for reproducible success.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₁₂H₇BrS₂ | [6] |
| Molecular Weight | 295.2 g/mol | [6] |
| Appearance | Off-white to yellow crystalline solid | --- |
| Melting Point | ~115-119 °C | --- |
| Solubility | Soluble in Toluene, Dioxane, THF, DMF, CHCl₃ | General Knowledge |
| CAS Number | 32094-14-1 | [6] |
Safety & Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle in a well-ventilated fume hood.
-
Store in a cool, dry place away from strong oxidizing agents.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
The utility of this compound is primarily unlocked through palladium-catalyzed cross-coupling reactions. Understanding the general catalytic cycle is essential for troubleshooting and optimizing reaction conditions. The cycle, applicable to both Suzuki and Buchwald-Hartwig reactions, involves three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[7][8][9]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Protocols for Key Transformations
The following protocols are designed as robust starting points. Optimization of catalyst, ligand, base, and temperature may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures, which are prevalent in pharmaceuticals and organic materials.[10][11][12] This protocol details the coupling of this compound with a generic arylboronic acid.
Causality Behind Component Selection:
-
Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ is a reliable choice as it is pre-activated. Alternatively, a Pd(II) precursor like Pd(OAc)₂ can be used with phosphine ligands, which generate the active Pd(0) species in situ.
-
Ligand: Triphenylphosphine (in Pd(PPh₃)₄) is a standard, effective ligand. For more challenging couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps.[12]
-
Base: A base like K₂CO₃ or Cs₂CO₃ is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[9][12]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. The organic solvent solubilizes the reactants, while water helps dissolve the inorganic base.
-
Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 295 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv., 1.2 mmol), and potassium carbonate (2.0 equiv., 276 mg, 2.0 mmol).
-
Catalyst Addition: Under a positive flow of inert gas (Argon or Nitrogen), add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 35 mg, 0.03 mmol).
-
Solvent Addition: Seal the flask with a septum. Add degassed solvents via syringe: 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired 2-arylthianthrene product.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield Range |
| Pd(PPh₃)₄ (3) | --- | K₂CO₃ (2) | Dioxane/H₂O | 90 | 75-90% |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85-98% |
| Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ (2) | THF/H₂O | 80 | 80-95% |
Protocol 2: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines, a critical functional group in medicinal chemistry.[13][14][15] This protocol outlines the coupling of this compound with a primary or secondary amine.
Causality Behind Component Selection:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos or RuPhos form highly active Pd(0) complexes that readily undergo oxidative addition and facilitate the challenging C-N reductive elimination step.[14][15] Pd₂(dba)₃ is a common and stable Pd(0) source.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the palladium-amido intermediate). Sodium tert-butoxide (NaOtBu) is the most common choice due to its high basicity and steric bulk, which prevents it from acting as a competing nucleophile.[14][16]
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
-
Inert Atmosphere Preparation: To an oven-dried Schlenk tube, add sodium tert-butoxide (1.4 equiv., e.g., 135 mg, 1.4 mmol).
-
Catalyst & Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv., 18 mg, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.08 equiv., 38 mg, 0.08 mmol).
-
Reactant Addition: Add this compound (1.0 equiv., 295 mg, 1.0 mmol) and the desired amine (1.2 equiv., 1.2 mmol). If the amine is a liquid, add it via syringe after the solvent.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction Execution: Seal the tube tightly with a Teflon cap. Place the tube in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 16-24 hours.
-
Monitoring: Track the reaction's progress by LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pass the mixture through a short plug of Celite, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 2-(amino)thianthrene product.
Caption: A generalized experimental workflow for cross-coupling reactions.
Applications & Future Scope
The functionalized thianthrenes synthesized from this compound are valuable scaffolds in several high-impact research areas:
-
Materials Science: The rigid, electron-rich thianthrene core can be incorporated into conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[17][18] The ability to systematically vary substituents via cross-coupling allows for fine-tuning of electronic and photophysical properties.[1]
-
Drug Discovery: The thianthrene motif serves as a unique bioisostere for other diaryl systems. Arylamines and biaryls derived from this compound can be screened for biological activity, with the sulfur atoms potentially modulating metabolic stability and target engagement.[2]
-
Catalysis: Chiral thianthrene derivatives can be developed as novel ligands for asymmetric catalysis, leveraging the scaffold's defined three-dimensional structure.[19]
The protocols outlined here provide a reliable foundation for accessing a wide array of thianthrene derivatives, enabling further exploration in these exciting fields.
References
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Nagata, T., Yamazaki, S., & Tokitoh, N. (2004). Preparation of Functionalized Thianthrenes and Their Higher Related Compounds by Photolysis of Benzotrithiole Derivatives. Bulletin of the Chemical Society of Japan. [Link]
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Merchant, K. J., et al. (2025). Standardized Approach for Diversification of Complex Small Molecules via Aryl Thianthrenium Salts. Journal of the American Chemical Society. [Link]
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Stolar, T., et al. (2024). Investigation of Mechanochemical Thianthrene- Mediated Aryl C−H Functionalization. ChemRxiv. [Link]
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Strieth-Kalthoff, F., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]
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Ritter, T., et al. (2022). Application of thianthrenation for functionalizing complex arenes. ResearchGate. [Link]
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Zhang, Z., et al. (2023). Organothianthrenium salts: synthesis and utilization. RSC Advances. [Link]
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Kimura, T., & Murata, S. (2001). Synthesis of Thianthrene Derivatives Linked by Carbon Chains. Journal of Chemical Research. [Link]
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Johnson, R. A., & Mathias, L. J. (1994). Synthesis and Characterization of Thianthrene-Based Polyamides. DTIC. [Link]
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Basit, A., et al. (2023). Thianthrene- and Thianthrene Tetraoxide-Functionalized Conjugated Microporous Polymers for Efficient Energy Storage. ACS Applied Polymer Materials. [Link]
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Daly, A. M., et al. (2024). Chiral Thianthrenes. Molbank. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Organic Syntheses. (2012). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
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Yoshikai, N., et al. (2023). One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions. Organic Chemistry Frontiers. [Link]
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Song, J., et al. (2022). Thianthrene Radical Cation as a Transient SET Mediator: Photoinduced Thiocyanation and Selenocyanation of Arylthianthrenium Salts. ResearchGate. [Link]
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Gabbutt, C. D., et al. (1994). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Tetrahedron. [Link]
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Asghar, M. N., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules. [Link]
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Mitchell, S. C., & Waring, R. H. (2017). Fate of thianthrene in biological systems. Xenobiotica. [Link]
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Squeo, B. M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]
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Wang, Y., et al. (2025). Mechanistic Investigation on an NHC‐Catalyzed [3 + 3] Annulation of 2‐Bromoenals with β‐Oxodithioester: Mechanism, Origins of Stereoselectivity. Chemistry – A European Journal. [Link]
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De Vreese, R., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry. [Link]
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Chopra, H. (2021). Buchwald-Hartwig Amination Reaction. YouTube. [Link]
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The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! YouTube. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2-Bromothianthrene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds. This guide provides an in-depth exploration of the application of 2-Bromothianthrene as a versatile electrophilic partner in this reaction. Thianthrene, a sulfur-containing heterocyclic compound, and its derivatives are emerging as valuable scaffolds in medicinal chemistry and materials science due to their unique electronic and structural properties. The protocols detailed herein offer a comprehensive framework for researchers leveraging this compound to synthesize novel biaryl and heteroaryl compounds, critical for advancing drug discovery and development programs.
Introduction: The Strategic Advantage of the Thianthrene Moiety
Thianthrene is a sulfur-containing heterocycle that has garnered significant interest for its distinctive bent geometry and rich redox properties.[1] The incorporation of the thianthrene scaffold into molecular design is driven by its potential to modulate physicochemical properties such as solubility and crystal packing, which are critical parameters in drug development. Furthermore, the thianthrene unit can participate in photoredox catalysis, opening avenues for novel reaction pathways.[2] The use of this compound as a building block in Suzuki-Miyaura cross-coupling reactions provides a direct route to a diverse array of 2-arylthianthrene derivatives, which are of interest for their potential biological activity and applications in materials science. This document serves as a practical guide to harnessing the synthetic potential of this compound in this pivotal cross-coupling reaction.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide.[3][4] The catalytic cycle, illustrated below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5] This is often the rate-determining step of the reaction.[3]
-
Transmetalation : The organic group from the boronic acid or ester is transferred to the palladium center, displacing the bromide. This step requires the presence of a base to activate the organoboron species.[6]
-
Reductive Elimination : The two organic fragments on the palladium complex are coupled, forming the desired 2-arylthianthrene product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Experimental Protocols
The successful execution of a Suzuki-Miyaura coupling reaction is contingent on the judicious selection of catalyst, ligand, base, and solvent. The following protocols are provided as a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | Can be synthesized if necessary. |
| Aryl/Heteroaryl Boronic Acid | >97% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | ||
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Alternative Pd(0) source. | |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst Grade | Air-sensitive, handle under inert gas. | |
| XPhos | Ligand Grade | A bulky phosphine ligand. | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | ||
| Potassium Phosphate (K₃PO₄) | Anhydrous | ||
| 1,4-Dioxane | Anhydrous | ||
| Toluene | Anhydrous | ||
| N,N-Dimethylformamide (DMF) | Anhydrous | ||
| Water | Degassed, Deionized |
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general procedure that can be adapted for a range of aryl and heteroaryl boronic acids.
Step-by-Step Procedure:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Solvent Addition and Degassing : Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Catalyst Addition : To the stirred suspension, add the palladium catalyst (e.g., Pd(OAc)₂ (2-5 mol%)) and a suitable ligand (e.g., XPhos (4-10 mol%)) under a positive pressure of inert gas.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Key Reaction Parameters and Optimization
The success and efficiency of the Suzuki-Miyaura coupling of this compound can be significantly influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommended Conditions | Rationale and Optimization |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that form the active Pd(0) species in situ. Pd(PPh₃)₄ is an active Pd(0) source but can be air-sensitive. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) | These ligands promote oxidative addition and reductive elimination, often leading to higher yields and faster reaction times, especially with challenging substrates.[6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is crucial for the transmetalation step. K₃PO₄ is often effective for a wide range of substrates. Weaker bases may be required for base-sensitive functional groups. |
| Solvent | Toluene, 1,4-Dioxane, DMF, often with water | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. Thoroughly degassing the solvent is critical to prevent catalyst deactivation. |
| Temperature | 80-110 °C | The optimal temperature will depend on the reactivity of the specific substrates and the catalyst system employed. |
| Boronic Acid/Ester | 1.2-1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion, accounting for potential homocoupling or protodeboronation side reactions. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent/reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst and ligand.- Ensure all solvents and reagents are rigorously degassed.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, DMF/water). |
| Protodeboronation of Boronic Acid | - Presence of excess water or protic sources- High reaction temperature or prolonged reaction time | - Use anhydrous base and solvents.- Minimize the amount of water in the reaction mixture.- Attempt the reaction at a lower temperature. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Ensure the reaction is performed under a strict inert atmosphere.- Reduce the catalyst loading. |
| Formation of Byproducts | - Side reactions of functional groups on substrates- Decomposition of starting materials or product | - Consider protecting sensitive functional groups.- Optimize the reaction temperature and time to minimize decomposition. |
Applications in Drug Discovery and Beyond
The Suzuki-Miyaura cross-coupling is a workhorse reaction in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many approved drugs.[7] The ability to readily couple this compound with a diverse range of boronic acids allows for the rapid generation of compound libraries for high-throughput screening. The unique properties of the thianthrene scaffold may impart favorable pharmacokinetic or pharmacodynamic properties to the resulting molecules. Beyond drug discovery, 2-arylthianthrene derivatives are being explored for their applications in organic electronics and materials science, where their photophysical and redox properties can be exploited.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound offers a powerful and versatile method for the synthesis of a wide array of 2-arylthianthrene derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important reaction in both academic and industrial research settings, paving the way for the discovery of new therapeutics and advanced materials.
References
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One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions. Organic Chemistry Frontiers. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
-
Photoredox-catalyzed reaction of thianthrenium salts, sulfur dioxide and hydrazines. Organic Chemistry Frontiers. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]
-
Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. PMC. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH. Available at: [Link]
-
Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate. Available at: [Link]
-
Palladium-catalysed Suzuki–Miyaura coupling reaction of aryl thianthrenium salts. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Couplings of Glycal Boronates with Aryl Thianthrenium Salts for the Synthesis of C-Aryl Glycals. ResearchGate. Available at: [Link]
Sources
Application Notes and Protocols for the Heck Coupling of 2-Bromothianthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Thianthrene Vinylation
The thianthrene scaffold is a privileged sulfur-containing heterocycle that has garnered significant attention in medicinal chemistry and materials science. Its unique three-dimensional, butterfly-like conformation and electrochemical properties make it an attractive core for developing novel therapeutic agents and functional organic materials. The introduction of vinyl groups onto this scaffold via C-C bond formation is a critical transformation, providing a versatile handle for further molecular elaboration.
The Mizoroki-Heck reaction stands as one of the most powerful and versatile methods for the palladium-catalyzed olefination of aryl halides.[1][2] This reaction facilitates the coupling of an aryl or vinyl halide with an alkene to forge a new carbon-carbon bond, typically with high stereoselectivity for the E-isomer. While extensively studied for a vast range of substrates, specific protocols for the Heck coupling of 2-bromothianthrene are not widely documented.
These application notes provide a comprehensive guide for researchers aiming to perform the Heck reaction on this compound. We will delve into the mechanistic underpinnings of the reaction to rationalize the selection of catalysts, ligands, bases, and solvents. Detailed, field-proven protocols are presented, designed to serve as a robust starting point for optimization and application in complex synthetic campaigns.
Mechanistic Considerations: The Pd(0)/Pd(II) Catalytic Cycle
A foundational understanding of the Heck reaction mechanism is crucial for troubleshooting and optimization. The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[3][4][5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a square planar Pd(II) complex.[6] The C-Br bond is weaker than a C-Cl bond, making aryl bromides generally more reactive than aryl chlorides.[7]
-
Olefin Coordination & Migratory Insertion: The alkene substrate coordinates to the palladium center. Subsequently, the thianthrenyl group migrates from the palladium to one of the olefinic carbons in a syn-addition fashion. For electron-deficient alkenes like acrylates, this insertion is highly regioselective, with the aryl group adding to the β-carbon.[2][6]
-
β-Hydride Elimination: For the catalytic cycle to proceed, a hydrogen atom on the carbon adjacent to the palladium center (a β-hydride) is eliminated. This step also proceeds in a syn manner and forms the vinylated thianthrene product and a palladium-hydride species.
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the hydrogen bromide (HBr) generated in the cycle. This facilitates the reductive elimination of H-Pd-X, regenerating the active Pd(0) catalyst, which can then enter a new cycle.[2]
The thianthrene moiety, being an electron-rich and sulfur-containing heterocycle, presents unique considerations. The sulfur atoms could potentially coordinate to the palladium center, potentially inhibiting catalysis. However, literature on other sulfur-containing heterocycles suggests that with appropriate ligand choice, successful coupling is achievable.[8][9] The electron-rich nature of the thianthrene ring may slightly slow the oxidative addition step compared to electron-poor aryl bromides but is not expected to be prohibitive.
Visualizing the Heck Reaction
The Catalytic Cycle
Caption: The general catalytic cycle for the Mizoroki-Heck reaction.
Protocol 1: Heck Coupling of this compound with an Electron-Deficient Olefin (e.g., n-Butyl Acrylate)
This protocol is optimized for coupling with activated alkenes like acrylates, which are generally highly reactive and selective in the Heck reaction.
Experimental Rationale
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[3] Triphenylphosphine (PPh₃) is a standard, cost-effective phosphine ligand that stabilizes the Pd(0) catalyst, preventing its decomposition into inactive palladium black.[10] A 1:2 or 1:3 ratio of Pd:ligand is typically sufficient.
-
Base: An organic base like triethylamine (NEt₃) is used. It is strong enough to facilitate the regeneration of the Pd(0) catalyst but generally does not cause hydrolysis of the acrylate ester.[11]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is chosen for its ability to dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.[4][12] They also have sufficiently high boiling points to allow for elevated reaction temperatures.
-
Temperature: Reactions are typically heated to ensure a reasonable reaction rate, particularly for the oxidative addition step. 80-100 °C is a common range.
Materials & Reagents
| Reagent/Material | Purpose | Typical Grade |
| This compound | Aryl Halide Substrate | >98% Purity |
| n-Butyl Acrylate | Alkene Coupling Partner | >99%, Inhibitor-free |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 98% |
| Triphenylphosphine (PPh₃) | Ligand | 99% |
| Triethylamine (NEt₃) | Base | >99.5%, Anhydrous |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous, >99.8% |
| Schlenk Flask / Reaction Tube | Reaction Vessel | Oven-dried |
| Inert Gas (Argon or Nitrogen) | To prevent oxidation of the catalyst | High Purity |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), palladium(II) acetate (0.02 eq., 2 mol%), and triphenylphosphine (0.06 eq., 6 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to make a ~0.2 M solution based on this compound) via syringe.
-
Substrate Addition: Add n-butyl acrylate (1.5 eq.) and triethylamine (2.0 eq.) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until consumption of the starting material is observed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF and the triethylammonium bromide salt.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product, (E)-butyl 3-(thianthren-2-yl)acrylate.
Protocol 2: Heck Coupling of this compound with Styrene (Jeffery Conditions)
For less activated alkenes like styrene, or when milder conditions are desired, the Jeffery conditions, which often involve a phase-transfer catalyst, can be highly effective.
Experimental Rationale
-
Catalyst System: Pd(OAc)₂ is again used as a robust precatalyst. In this system, phosphine ligands are often not required, making it a "phosphine-free" protocol, which simplifies purification.[13]
-
Base: An inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is employed. These are inexpensive and effective but require a solvent system where they can react.[14]
-
Phase-Transfer Catalyst (PTC): A tetra-n-butylammonium salt (e.g., TBABr or TBACl) is crucial. It is believed to stabilize the palladium catalyst in a soluble, anionic form and facilitate the reaction under heterogeneous conditions.[11]
-
Solvent: DMF is a common choice, though other polar aprotics can be used. The presence of the PTC often allows for lower reaction temperatures.
Materials & Reagents
| Reagent/Material | Purpose | Typical Grade |
| This compound | Aryl Halide Substrate | >98% Purity |
| Styrene | Alkene Coupling Partner | >99%, Inhibitor-free |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 98% |
| Tetra-n-butylammonium Bromide (TBABr) | Phase-Transfer Catalyst | 99% |
| Sodium Carbonate (Na₂CO₃) | Base | Anhydrous, ≥99.5% |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous, >99.8% |
| Round-bottom Flask & Condenser | Reaction Vessel | Oven-dried |
Step-by-Step Procedure
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), palladium(II) acetate (0.01 eq., 1 mol%), tetra-n-butylammonium bromide (1.0 eq.), and sodium carbonate (2.0 eq.).
-
Reagent Addition: Add anhydrous DMF (to make a ~0.2 M solution) and styrene (1.2 eq.).
-
Reaction: Heat the mixture in an oil bath at 80 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS. The reaction is typically complete within 6-18 hours.
-
Work-up:
-
After cooling to room temperature, filter the mixture through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (3x) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate) to yield (E)-2-styrylthianthrene.
Data Summary and Comparison
The following table provides a comparative overview of the starting conditions for the two proposed protocols. Researchers should note that these are starting points, and optimization may be required for specific derivatives or scale-up operations.
| Parameter | Protocol 1 (with PPh₃) | Protocol 2 (Jeffery Conditions) | Rationale / Notes |
| Alkene Type | Electron-deficient (e.g., acrylates) | Unactivated / Electron-rich (e.g., styrenes) | Jeffery conditions are often milder and suitable for a broader range of less-activated alkenes. |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (1 mol%) | Lower catalyst loading can often be achieved under Jeffery conditions. |
| Ligand | PPh₃ (6 mol%) | None | The absence of phosphine ligands simplifies purification and reduces cost. |
| Base | NEt₃ (2.0 eq.) | Na₂CO₃ (2.0 eq.) | Choice of organic vs. inorganic base depends on substrate compatibility and reaction conditions. |
| Additive | None | TBABr (1.0 eq.) | The phase-transfer catalyst is key to the success of Protocol 2. |
| Solvent | Anhydrous DMF or MeCN | Anhydrous DMF | Polar aprotic solvents are generally preferred for Heck reactions.[12] |
| Temperature | 90 °C | 80 °C | Jeffery conditions often allow for slightly lower reaction temperatures. |
| Atmosphere | Inert (Argon/N₂) | Air (often tolerated, but inert is recommended) | An inert atmosphere is always best practice to protect the catalyst from oxidation. |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, adding more catalyst/ligand, or using a more active ligand system (e.g., tri-tert-butylphosphine or an N-heterocyclic carbene (NHC) ligand). Ensure all reagents and solvents are anhydrous and the system is free of oxygen.
-
Formation of Palladium Black: This indicates catalyst decomposition. The cause is often insufficient ligand, presence of oxygen, or excessively high temperatures. Adding more ligand can sometimes rescue the reaction.
-
Side Reactions: Reductive dehalogenation (replacement of -Br with -H) can occur, especially at high temperatures or with certain bases. Alkene isomerization is another potential side reaction, though less common with these protocols.[10]
-
Purification: Thianthrene-containing compounds can sometimes be challenging to purify due to their high crystallinity and potential for streaking on silica gel. Careful selection of the chromatographic eluent is important.
Experimental Workflow Visualization
Caption: A generalized workflow for setting up a Heck coupling experiment.
References
-
Alvarez, E. M., Plutschack, M. B., Berger, F. & Ritter, T. Site-selective C–H functionalization– sulfination sequence to access aryl sulfonamides. Org. Lett. 22, 4593–4596 (2020). [Link]
-
Heck Reaction - Chemistry LibreTexts. [Link]
-
Heck reaction - Wikipedia. [Link]
-
Chemistry Heck Reaction - sathee jee. [Link]
-
Mechanisms of the Mizoroki–Heck Reaction - SciSpace. [Link]
-
Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - Wipf Group. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]
-
Heck Reaction: easy Mechanism, applications - Chemistry Notes. [Link]
-
Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. [Link]
-
Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - AIP Publishing. [Link]
-
Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... - ResearchGate. [Link]
-
Heck Reaction—State of the Art - MDPI. [Link]
-
Heck Coupling | NROChemistry. [Link]
-
Reactions of Electron-Rich Arylpalladium Complexes with Olefins. Origin of the Chelate Effect in Vinylation Catalysis | Organometallics - ACS Publications. [Link]
-
Palladium-Catalyzed Regioselective Arylation of an Electron-Rich Olefin by Aryl Halides in Ionic Liquids - IT Services - University of Liverpool. [Link]
-
Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - RSC Publishing. [Link]
-
Sulfur-Containing Palladacycles as Catalyst Precursors for the Heck Reaction | Request PDF - ResearchGate. [Link]
-
Pd/G catalyzed Heck olefination of aryl bromides and styrenes. - ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. [Link]
-
Heck Reaction - Organic Chemistry Portal. [Link]
-
The Heck Reaction - Chem 115 Myers. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. [Link]
-
Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes | JACS Au - ACS Publications. [Link]
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- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
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- 4. books.rsc.org [books.rsc.org]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
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- 14. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromothianthrene
Introduction: Thianthrene in Modern Drug Discovery
Thianthrene, a sulfur-containing polycyclic aromatic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry and drug development. Its rigid, three-dimensional structure and unique electronic properties make it an attractive core for the design of novel therapeutic agents. Furthermore, the thianthrene moiety can serve as a versatile synthetic handle, enabling late-stage functionalization of complex molecules—a critical capability in the rapid generation of compound libraries for lead optimization. The introduction of nitrogen-containing functional groups onto the thianthrene core via C-N bond formation is a key strategy for modulating the pharmacological properties of these molecules. The Buchwald-Hartwig amination stands out as a powerful and versatile method for achieving this transformation with high efficiency and broad functional group tolerance.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a key thianthrene precursor, 2-Bromothianthrene.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1][2] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals. The catalytic cycle, a cornerstone of this transformation, involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired arylamine and regenerate the active palladium(0) catalyst. The judicious selection of the palladium source, phosphine ligand, base, and solvent is critical for a successful and high-yielding reaction.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the starting material, this compound, and its subsequent Buchwald-Hartwig amination with a representative primary and secondary amine.
Part 1: Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic bromination of thianthrene. A study by Gilman and Swayampati demonstrated that the reaction of one molar equivalent of bromine with thianthrene affords this compound in a fair yield.[3]
Materials:
-
Thianthrene
-
Bromine
-
Carbon tetrachloride (or a safer alternative solvent like dichloromethane)
-
Sodium thiosulfate solution (10%)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
Equipment:
-
Round-bottom flask with a dropping funnel and a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve thianthrene (1 equivalent) in carbon tetrachloride in a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in carbon tetrachloride dropwise from the dropping funnel with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by washing the mixture with a 10% sodium thiosulfate solution to remove any unreacted bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.
Part 2: Buchwald-Hartwig Amination of this compound
The following protocols are generalized procedures for the amination of this compound with a primary amine (aniline) and a secondary amine (morpholine). Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for different amine substrates. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the catalytic cycle.[2]
Materials:
-
This compound
-
Aniline or Morpholine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Equipment:
-
Schlenk flask or a round-bottom flask with a reflux condenser and a nitrogen inlet
-
Magnetic stirrer with a heating mantle
-
Syringes for the addition of liquid reagents
-
Standard laboratory glassware for workup and purification
Protocol for Amination with Aniline (Primary Amine):
-
Reaction Setup: To a Schlenk flask under an inert atmosphere of nitrogen or argon, add Pd(OAc)₂ (2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Add this compound (1 equivalent) and aniline (1.2 equivalents) to the flask, followed by the addition of anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at a temperature between 80-110 °C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield 2-(phenylamino)thianthrene.
Protocol for Amination with Morpholine (Secondary Amine):
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (1.5 mol%), the phosphine ligand (e.g., SPhos, 3.3 mol%), and cesium carbonate (1.5 equivalents).
-
Reagent Addition: Add this compound (1 equivalent) and morpholine (1.2 equivalents) to the flask, followed by the addition of anhydrous dioxane.
-
Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as indicated by TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel (using a suitable eluent system such as hexane/ethyl acetate) to afford 4-(thianthren-2-yl)morpholine.
Data Presentation
The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of aryl bromides, which can serve as a starting point for the optimization of the amination of this compound.
| Parameter | Typical Conditions for Aryl Bromides | Rationale and Considerations for this compound |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Both are common and effective precatalysts that generate the active Pd(0) species in situ. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos, BrettPhos) | These ligands promote oxidative addition and reductive elimination steps, which can be challenging for some heteroaromatic substrates. The steric bulk can also prevent catalyst deactivation. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential to prevent quenching of the anionic intermediates in the catalytic cycle. |
| Temperature | 80 - 120 °C | The reaction often requires heating to overcome the activation energy of the oxidative addition and reductive elimination steps. |
Visualization of the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 2-aminothianthrene derivatives, providing a valuable tool for the diversification of this important heterocyclic scaffold in drug discovery and materials science. The protocols and guidelines presented in this document offer a solid foundation for researchers to successfully implement this powerful C-N bond-forming reaction. Careful consideration of the reaction parameters, particularly the choice of ligand and base, is paramount for achieving optimal results. The versatility of this methodology opens up a vast chemical space for the development of novel thianthrene-based compounds with tailored properties.
References
-
Gilman, H., & Swayampati, D. R. (1957). Studies in the Thianthrene Series. IV. Bromination. Journal of the American Chemical Society, 79(1), 208–210. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Correa, A., Carril, M., & Bolm, C. (2008). Palladium-Catalyzed C−N and C−O Coupling Reactions of Aryl Halides with Amines and Alcohols. Angewandte Chemie International Edition, 47(16), 2880–2883. [Link]
Sources
Application Notes & Protocols: Generation and Utilization of 2-Bromothianthrene Cation Radicals
Introduction: The Significance of Thianthrene Cation Radicals in Modern Synthesis
Thianthrene and its derivatives have emerged from relative obscurity to become powerful tools in modern organic synthesis. The capacity of the thianthrene scaffold to undergo a stable, one-electron oxidation to form a persistent cation radical (Th•+) is central to its utility.[1] This species is not merely a chemical curiosity; it is a potent single-electron transfer (SET) agent and a precursor to highly reactive thianthrenium salts, which have unlocked novel pathways for late-stage functionalization of complex molecules, particularly through C–H and alkene functionalization.[2][3]
This guide focuses specifically on the generation of the cation radical from 2-bromothianthrene . The strategic inclusion of a bromine atom provides a synthetic handle for subsequent cross-coupling reactions, allowing for the diversification of thianthrene-based reagents. However, this substitution also subtly modulates the electronic properties of the heterocyclic core, influencing the conditions required for its oxidation.
Herein, we provide a comprehensive overview, field-tested insights, and detailed, self-validating protocols for the chemical and electrochemical generation of the this compound cation radical, intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent.
Foundational Knowledge: Synthesis of this compound Precursor
Before the cation radical can be generated, the precursor must be synthesized and purified. The most direct route is the electrophilic bromination of thianthrene. The C2/C7 positions are the most electronically activated sites for electrophilic attack.
Protocol 2.1: Synthesis of this compound
-
Causality: This protocol uses N-Bromosuccinimide (NBS) as a mild and selective brominating agent. Acetic acid serves as a polar protic solvent that facilitates the reaction while being relatively inert under the conditions. The key is to control the stoichiometry to favor mono-bromination, as over-bromination to 2,7-dibromothianthrene can occur.
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thianthrene (10.0 g, 46.2 mmol) in glacial acetic acid (100 mL).
-
Protect the flask from light using aluminum foil.
-
Add N-Bromosuccinimide (NBS) (8.23 g, 46.2 mmol, 1.0 eq.) portion-wise over 15 minutes at room temperature.
-
Stir the resulting suspension at room temperature for 12-16 hours. Monitor the reaction by TLC (e.g., 9:1 Hexanes:EtOAc) until the starting material is consumed.
-
Pour the reaction mixture into a beaker containing 500 mL of ice-cold water. A precipitate will form.
-
Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water (3 x 100 mL) and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or isopropanol to yield pure this compound as a white to off-white solid.
-
-
Expected Yield: 75-85%.
-
Characterization: Confirm identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis.
Generation of the this compound Cation Radical: Core Methodologies
The one-electron oxidation of this compound can be achieved through two primary, reliable methods: chemical oxidation and electrochemical synthesis. The choice between them depends on the desired scale, required purity, and available equipment.
Chemical oxidation is often employed for its operational simplicity. A variety of strong oxidants can be used, but nitrosonium salts like NOBF₄ offer a clean and efficient route, yielding a stable tetrafluoroborate salt of the cation radical.[4]
-
Mechanism & Causality: The nitrosonium cation (NO⁺) is a potent one-electron oxidant. It readily accepts an electron from the electron-rich sulfur center of the thianthrene ring system. The reaction is an irreversible single-electron transfer (SET) process. Acetonitrile is a common solvent as it is relatively inert to oxidation and can stabilize the resulting charged species. The electron-withdrawing bromine atom on the 2-position slightly increases the oxidation potential compared to unsubstituted thianthrene, meaning it is marginally more difficult to oxidize.[5]
Workflow for Chemical Oxidation
Caption: Workflow for chemical generation of the cation radical salt.
Electrochemical synthesis offers unparalleled control and cleanliness, avoiding stoichiometric chemical byproducts.[6] It is the preferred method for generating high-purity solutions of the cation radical for sensitive applications or for detailed electrochemical studies.
-
Mechanism & Causality: In this method, an external potential is applied across two electrodes in a solution of this compound and a supporting electrolyte. At the anode (working electrode), the this compound molecule diffuses to the electrode surface and is oxidized by one electron, generating the cation radical directly. The supporting electrolyte (e.g., TBAPF₆) is crucial; it provides conductivity to the solution and its ions are "electrochemically innocent" at the applied potential, meaning they are not oxidized or reduced. The potential is set just above the E₁/₂ of the 2-Br-Th/2-Br-Th•+ redox couple to ensure selective oxidation.
Mechanism of Generation
Caption: Single-electron oxidation to form the cation radical.
Characterization and Validation
Confirming the successful generation and stability of the this compound cation radical is critical. Each protocol should be validated using a combination of spectroscopic and electrochemical techniques.
| Parameter | Method | Expected Observation | Rationale |
| Oxidation Potential | Cyclic Voltammetry (CV) | A reversible wave with E₁/₂ ≈ +0.8 to +1.0 V vs. Fc/Fc⁺.[5][7][8] | Quantifies the potential required for the one-electron oxidation. The bromine substituent slightly increases this value compared to unsubstituted thianthrene. |
| Radical Identity | EPR Spectroscopy | A complex, multi-line spectrum resulting from hyperfine coupling of the unpaired electron with the ¹H nuclei.[1] | This is the definitive technique for confirming the presence and electronic structure of a stable radical species. |
| Concentration & Stability | UV-Vis Spectroscopy | Intense absorption bands in the visible region (e.g., λₘₐₓ ≈ 550-650 nm) and UV region.[6][9] | The deep color is characteristic of the cation radical. Beer's Law can be used for quantification if an extinction coefficient is determined. |
Detailed Experimental Protocols
Safety First: Perchlorate salts can be explosive when dry and subjected to shock or heat. Handle with extreme care, use non-metal spatulas, and avoid scratching the solid. Always work behind a blast shield. Nitrosonium tetrafluoroborate is highly corrosive and moisture-sensitive. All electrochemical work should be performed in a well-ventilated fume hood.
Protocol A: Chemical Generation of this compound Cation Radical Tetrafluoroborate
-
Reagents & Equipment:
-
This compound (295 mg, 1.0 mmol)
-
Nitrosonium tetrafluoroborate (NOBF₄) (117 mg, 1.0 mmol)
-
Anhydrous Acetonitrile (MeCN) (20 mL)
-
Anhydrous Diethyl Ether (Et₂O) (50 mL)
-
Schlenk flask, magnetic stirrer, nitrogen/argon line, cannula, filtration apparatus (Schlenk filter).
-
-
Step-by-Step Procedure:
-
Add this compound to a 50 mL Schlenk flask and dry under high vacuum for 30 minutes.
-
Backfill the flask with an inert atmosphere (N₂ or Ar).
-
Add anhydrous acetonitrile (20 mL) via cannula to dissolve the solid.
-
In a separate glovebox or nitrogen-filled glove bag, weigh nitrosonium tetrafluoroborate into a vial.
-
Carefully and slowly add the solid NOBF₄ to the stirring solution of this compound at room temperature.
-
Observation: The solution will immediately turn a deep, intense purple-blue or violet color upon addition of the oxidant, indicating the formation of the cation radical.[6] Bubbles of NO gas will be evolved.
-
Stir the reaction mixture for 30 minutes at room temperature to ensure complete reaction.
-
To isolate the solid salt, add anhydrous diethyl ether (50 mL) via cannula to the stirring solution. The product is insoluble in ether and will precipitate.
-
Allow the solid to precipitate fully (can be cooled to 0 °C to aid precipitation), then collect the dark crystalline solid by filtration using a Schlenk filter stick under an inert atmosphere.
-
Wash the filter cake with two portions of anhydrous diethyl ether (10 mL each) to remove any unreacted starting materials.
-
Dry the resulting solid, this compound cation radical tetrafluoroborate, under high vacuum. Store under an inert atmosphere, protected from light.
-
Protocol B: Electrochemical Generation of this compound Cation Radical Hexafluorophosphate
-
Reagents & Equipment:
-
This compound (148 mg, 0.5 mmol)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) (1.94 g, 5.0 mmol, 0.1 M solution)
-
Anhydrous Acetonitrile or Dichloromethane (50 mL)
-
Potentiostat, three-electrode electrochemical cell (divided or undivided), working electrode (e.g., platinum gauze or reticulated vitreous carbon), counter electrode (e.g., platinum wire), reference electrode (e.g., Ag/Ag⁺ or SCE).
-
-
Step-by-Step Procedure:
-
Assemble the electrochemical cell. If using a divided cell, ensure the glass frit separating the anodic and cathodic compartments is clean and conductive. A divided cell is preferred for high-purity bulk electrolysis to prevent reduction of the product at the cathode.
-
Prepare the electrolyte solution by dissolving TBAPF₆ (1.94 g) in anhydrous solvent (50 mL) to make a 0.1 M solution.
-
Add the this compound (148 mg) to the anodic compartment of the cell containing the electrolyte solution.
-
Purge the solution with dry N₂ or Ar for 15-20 minutes to remove dissolved oxygen, which can interfere with the reaction.
-
Cyclic Voltammetry (Pre-check): It is best practice to run a CV scan first to determine the exact oxidation potential. Scan from 0 V to ~+1.5 V (vs. Ag/Ag⁺). Identify the potential just past the peak of the first reversible oxidation wave. This will be your applied potential for bulk electrolysis.
-
Bulk Electrolysis: Apply a constant potential (potentiostatic electrolysis) determined from the CV (e.g., +1.1 V vs. Ag/Ag⁺) to the working electrode.
-
Observation: As the electrolysis proceeds, the solution in the anodic compartment will turn a deep color, characteristic of the cation radical. The current will start high and decay exponentially to a low, steady value, indicating the consumption of the starting material.
-
The reaction is complete when 1 Faraday of charge per mole of substrate has passed (or when the current drops to <5% of its initial value). The resulting solution contains the this compound cation radical with PF₆⁻ as the counter-anion and can be used directly for subsequent reactions.
-
References
-
Silber, J. J. (n.d.). STUDY OF THIANTHRENE CATION RADICAL CHEMISTRY. Texas Tech University. [Link]
-
Beck, J., & Bredow, T. (2009). Thianthrene Radical Cation Hexafluorophosphate. Zeitschrift für Naturforschung B, 64(2), 145-152. [Link]
- Shine, H. J. (2005). An overview of some reactions of thianthrene cation radical. Products and mechanisms of their formation. Journal of Sulfur Chemistry, 26(4-5), 307-331.
-
Swager, T. M., & et al. (2021). The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. MIT DSpace. [Link]
-
Wang, Q., & et al. (2022). Organothianthrenium salts: synthesis and utilization. Chemical Science, 13(41), 12184-12205. [Link]
-
Saha, G. (n.d.). THIANTHRENE CATION RADICAL INDUCED REACTIONS OF SEMICARBAZONES AND ACYLHYDRAZONES. Texas Tech University. [Link]
-
Beck, J., & et al. (2009). Cyclic voltammetry diagrams of thianthrene in liquid SO 2 with [NBu 4 ][PF 6 ] as electrolyte. ResearchGate. [Link]
- Cortese, F. (1943). Ethylamine, 2-bromo-, hydrobromide. Organic Syntheses, Coll. Vol. 2, p.91.
-
Rosser, E., & et al. (2024). Computational and spectroscopic characterization of thianthrene. Royal Society Open Science, 11(5), 231735. [Link]
-
See, K. A., & et al. (2024). Redox-Active Multi-Thianthrene Cycloparaphenylenes: Synthesis and Supramolecular Properties. ChemRxiv. [Link]
-
Shine, H. J. (2005). An overview of some reactions of thianthrene cation radical. Products and mechanisms of their formation. Journal of Sulfur Chemistry, 26(4-5), 307-331. [Link]
-
NIST. (n.d.). Thianthrene. NIST Chemistry WebBook. [Link]
- Boduszek, B., & Shine, H. J. (1988). Preparation of solid thianthrene cation radical tetrafluoroborate. The Journal of Organic Chemistry, 53(21), 5142-5143.
-
Gryba, A., & et al. (2020). Electrochemical oxidation of substituted thianthrenes in dichloromethane. ResearchGate. [Link]
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The Strategic Utility of 2-Bromothianthrene in Advanced Materials Synthesis
An Application and Protocol Guide
This document serves as a detailed technical guide for researchers, materials scientists, and professionals in drug development on the applications of 2-Bromothianthrene. This versatile building block is pivotal in the synthesis of next-generation materials, owing to the unique electrochemical and structural properties of the thianthrene core. Herein, we move beyond mere procedural outlines to explore the causal relationships behind experimental design, providing robust, self-validating protocols for the creation of high-performance polymers, organic electronics, and energy storage solutions.
Foundational Concepts: The Thianthrene Moiety and the Role of 2-Bromination
Thianthrene is a sulfur-containing heterocyclic molecule composed of a central 1,4-dithiin ring fused with two benzene rings.[1] Its significance in materials science stems from a unique combination of properties:
-
Defined Non-Planar Structure: In its neutral state, thianthrene adopts a bent or folded conformation with a dihedral angle of approximately 128°.[1][2] This rigid, non-planar structure is crucial for disrupting polymer chain packing, which can enhance the solubility of otherwise intractable rigid-rod polymers.[3]
-
Redox Activity: Thianthrene undergoes facile and reversible oxidation to form a stable radical cation (Th•+).[2] Upon oxidation, the molecule flattens into a planar structure. This reversible electrochemical behavior is the cornerstone of its application in energy storage and electro-responsive materials.[1][4]
-
Electron-Donating Nature: The electron-rich sulfur atoms make the thianthrene core an effective electron donor, a property leveraged in the design of donor-acceptor molecules for organic electronics.[1][5]
-
Heavy Atom Effect: The presence of sulfur atoms enhances spin-orbit coupling, which facilitates intersystem crossing from excited singlet states to triplet states. This is a key characteristic for developing materials with applications in phosphorescence and thermally activated delayed fluorescence (TADF).[1][6]
The introduction of a bromine atom at the 2-position transforms the thianthrene core into a versatile and reactive building block. The C-Br bond serves as a highly efficient synthetic handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][7] This allows for the precise and controlled incorporation of the thianthrene unit into a vast array of complex molecular architectures, from conjugated polymers to discrete organic emitters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53455-06-4 | [8] |
| Molecular Formula | C₁₂H₇BrS₂ | [9] |
| Molecular Weight | 295.22 g/mol | [9] |
| Appearance | White to yellow solid | [8] |
| Melting Point | 87-89 °C | [8][10] |
| Boiling Point | 390.0 ± 41.0 °C (Predicted) | [8] |
| Density | 1.629 ± 0.06 g/cm³ (Predicted) | [8] |
Application Focus I: Conjugated Microporous Polymers (CMPs) for Energy Storage
The integration of thianthrene units into CMPs has led to the development of advanced electrode materials for supercapacitors. The inherent properties of thianthrene contribute significantly to electrochemical performance by providing a combination of high surface area, redox activity, and excellent thermal stability.[5]
Causality of Performance: The thianthrene moiety enhances the electrochemical performance of CMPs in several ways. Its electron-donating nature and the presence of electronegative sulfur atoms improve electrostatic interactions and the wettability of the electrode surface.[5] The rigid, π-conjugated framework ensures high thermal stability and facilitates charge transport, which is critical for high-power applications.[5]
Protocol 1: Synthesis of a Thianthrene-Containing CMP via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a pyrene and thianthrene-based CMP, analogous to materials that have demonstrated high specific capacitance.[5] The Suzuki-Miyaura reaction is a robust C-C bond-forming method ideal for polymerizing aryl halides with arylboronic acids.[7][11]
Workflow Diagram: CMP Synthesis and Electrode Fabrication
Caption: Workflow for CMP synthesis via Suzuki coupling and subsequent electrode fabrication.
Materials:
-
2,8-Dibromothianthrene (or this compound for chain-capping/functionalization)
-
A comonomer with multiple boronic acid groups (e.g., 1,3,6,8-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), 2 M aqueous solution
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol, Tetrahydrofuran (THF), Chloroform for washing
Procedure:
-
Reactor Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and condenser, add 2,8-dibromothianthrene (e.g., 1.0 mmol), the boronic acid comonomer (e.g., 0.5 mmol), and DMF (40 mL).
-
Degassing: Sparge the mixture with dry nitrogen or argon for 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Base Addition: Add the 2 M K₂CO₃ solution (10 mL) via syringe. The base is crucial for activating the boronic acid for transmetalation with the palladium complex.[12]
-
Catalyst Addition: Under a positive pressure of nitrogen, add the Pd(PPh₃)₄ catalyst (e.g., 0.05 mmol). The bright yellow color of the catalyst should be visible.
-
Polymerization: Heat the reaction mixture to 110 °C and maintain vigorous stirring for 72 hours under a nitrogen atmosphere. A solid precipitate should form as the polymer network grows and becomes insoluble.
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Collect the solid product by vacuum filtration and wash it sequentially with deionized water (3 x 50 mL), methanol (3 x 50 mL), and THF (3 x 50 mL) to remove residual salts, monomers, and oligomers.
-
To ensure high purity, perform a Soxhlet extraction on the crude product with THF and then chloroform for 24 hours each. This step is critical for removing any trapped, soluble species from the microporous network.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C overnight to yield the final CMP as a fine powder.
Self-Validation:
-
Expected Outcome: A colored, insoluble powder. The lack of solubility in common organic solvents like THF or chloroform is a strong indicator of successful cross-linked network formation.[5]
-
Characterization: Confirm the structure using solid-state NMR and FT-IR spectroscopy. The disappearance of B-O stretches (around 1350 cm⁻¹) from the boronic ester and the presence of characteristic aromatic C-H and C-S vibrations confirm polymerization.
Table 2: Performance of Thianthrene-Based CMP Electrodes in Supercapacitors
| Material | Specific Capacitance (at 0.5 A g⁻¹) | Energy Density (at 709 W kg⁻¹) | Cycling Stability | Source |
| PyPh-BZ-Th CMP | 617 F g⁻¹ | 12.73 W h kg⁻¹ | Good | [5] |
| PyPh-BZ-DSU CMP | 596 F g⁻¹ | 7.15 W h kg⁻¹ | Good | [5] |
Application Focus II: High-Potential Cathodes for Organic Batteries
The stable and reversible oxidation of the thianthrene core makes it an excellent candidate for high-potential cathode materials in lithium-organic batteries.[4] Unlike many organic redox-active materials that operate at low voltages, thianthrene-based molecules can exhibit discharge plateaus as high as 3.9 V (vs. Li/Li+).[4]
Mechanism of Action: During battery charging, the neutral thianthrene units within the cathode material are oxidized to their radical cation state (Th•+), releasing an electron to the external circuit. During discharge, the process is reversed; the thianthrene radical cations are reduced back to their neutral state by accepting an electron. The high potential is a direct result of the inherent electrochemical stability of the thianthrene radical cation.
Redox Chemistry of Thianthrene
Caption: Reversible oxidation-reduction cycle of the thianthrene moiety in a battery cathode.
Protocol 2: Electrochemical Characterization of a Thianthrene-Based Cathode
This protocol outlines the fabrication of a coin cell and subsequent cyclic voltammetry (CV) testing to evaluate the electrochemical performance of a synthesized thianthrene-based material.
Materials:
-
Synthesized thianthrene-based active material (e.g., BDBDT).[4]
-
Super P carbon black (conductive additive).
-
Polyvinylidene fluoride (PVDF) binder.
-
N-Methyl-2-pyrrolidone (NMP) solvent.
-
Lithium foil (anode).
-
Celgard separator.
-
Electrolyte: 1 M LiPF₆ in ethylene carbonate/dimethyl carbonate (EC/DMC, 1:1 v/v).
-
CR2032 coin cell components.
Procedure:
-
Cathode Slurry Preparation:
-
Thoroughly mix the thianthrene active material, Super P carbon black, and PVDF binder in a weight ratio of 60:30:10 in a vial.
-
Add NMP to the mixture to form a homogeneous slurry with appropriate viscosity for casting. Mix using a planetary mixer or by vigorous stirring for at least 12 hours.
-
-
Electrode Casting:
-
Cast the slurry onto aluminum foil using a doctor blade with a gap set to ~150 µm.
-
Dry the coated foil in a vacuum oven at 80 °C for 12 hours to completely remove the NMP solvent.
-
-
Electrode Punching: Punch circular electrodes (e.g., 12 mm diameter) from the dried foil. Measure the mass loading of the active material on each electrode.
-
Coin Cell Assembly:
-
Inside an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm), assemble a CR2032 coin cell.
-
The assembly stack is as follows: negative casing, lithium foil anode, separator, cathode, stainless steel spacer, and positive casing.
-
Add a few drops of electrolyte to wet the separator and cathode thoroughly before sealing the cell with a crimping machine.
-
-
Electrochemical Testing:
-
Let the assembled cells rest for 12 hours to ensure complete electrolyte penetration.
-
Perform cyclic voltammetry (CV) on an electrochemical workstation. A typical voltage window for thianthrene-based cathodes is 2.5–4.2 V vs. Li/Li+. Scan at a rate of 0.1 mV/s.
-
Perform galvanostatic charge-discharge (GCD) cycling at various current densities (e.g., from 0.1C to 10C) to evaluate rate capability and cycling stability.
-
Self-Validation:
-
Expected CV Profile: The cyclic voltammogram should show a pair of reversible redox peaks corresponding to the Th/Th•+ couple. For a high-potential material, the oxidation peak should appear around 3.9-4.0 V.[4]
-
Expected GCD Profile: The charge-discharge curves should exhibit a distinct and flat voltage plateau around the potential observed in the CV scan, indicating a two-phase reaction mechanism.[4]
Table 3: Electrochemical Performance of BDBDT Cathode
| Property | Value | Test Conditions | Source |
| Discharge Plateau | ~3.9 V (vs. Li/Li⁺) | Galvanostatic Cycling | [4] |
| Discharge Capacity | 63 mAh g⁻¹ | After 100 cycles at 500 mA g⁻¹ | [4] |
References
-
Al-Attar, A. M., et al. (2023). Thianthrene and Thianthrene Tetraoxide-Functionalized Conjugated Microporous Polymers for Efficient Energy Storage. ACS Publications. Available at: [Link]
-
Ito, S., et al. (2023). One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions. Organic Chemistry Frontiers. Available at: [Link]
-
Wikipedia. Thianthrene. Available at: [Link]
-
Fu, M., et al. (2022). A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries. Chemical Communications. Available at: [Link]
- Google Patents. CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof.
-
ACS Publications. Synthesis and Characterization of Thianthrene-Based Polyamides. Available at: [Link]
-
KAUST Repository. 2,1,3-Benzothiadiazole and Derivatives Photocatalysts for Green Hydrogen Production through Photocatalytic Water Splitting. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
DSpace@MIT. Thianthrene organic materials : synthesis, properties and applications. Available at: [Link]
-
Current Journal of Applied Science and Technology. Synthesis and Characterization of New Polyamides Containing Thianthrene Moiety and Based on Dibenzylidene Derivatives. Available at: [Link]
-
PubMed Central. Metal–Organic Frameworks Meet Two‐Dimensional Materials in Polymer Matrices for Flame Retardant and Sensor Applications. Available at: [Link]
-
ResearchGate. Electrochemical oxidation of substituted thianthrenes. Available at: [Link]
-
OSTI.GOV. Two-photon-absorbing ruthenium complexes enable near infrared light-driven photocatalysis. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
PMC. Synthesis of Thiaphenanthridinones from Sulfinate Esters and 2-Borylanilines. Available at: [Link]
-
MDPI. Porphyrin Polymers Bearing N,N′-Ethylene Crosslinkers as Photosensitizers against Bacteria. Available at: [Link]
-
NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
-
NSF Public Access Repository. Two-photon-absorbing ruthenium complexes enable near infrared light-driven photocatalysis. Available at: [Link]
-
DTIC. Synthesis and Characterization of Thianthrene-Based Polyamides. Available at: [Link]
-
KTU ePubl. Thianthrene-based compounds for oxygen sensing applications. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
European Patent Office. Two-Part Polyurethanes based on Hyperbranched Polymers. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
OSTI.GOV. Flame retardant brominated styrene-based polymers. II. Synthesis, characterization and application of dibromostyrene, styrene and butadiene terpolymers. Available at: [Link]
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Application Notes & Protocols: Synthesis of 2-Bromothianthrene Derivatives for Organic Electronics
Introduction: The Role of Thianthrene in Advanced Organic Materials
Thianthrene, a sulfur-containing heterocyclic compound, has garnered significant attention in materials science due to its unique V-shaped, non-planar structure and robust redox characteristics.[1][2] This rigid, butterfly-like conformation inhibits intermolecular π-π stacking, which is often detrimental to the performance and lifespan of organic electronic devices. Furthermore, the presence of electron-rich sulfur atoms and the ability to undergo reversible one- and two-electron oxidations make thianthrene an exceptional building block for a new generation of organic semiconductors.[1][2]
These properties are particularly advantageous in the design of materials for Organic Light-Emitting Diodes (OLEDs), where thianthrene derivatives can serve as highly efficient host materials for thermally activated delayed fluorescence (TADF) emitters or as charge-transporting components.[2][3] The strategic functionalization of the thianthrene core allows for precise tuning of electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, to optimize device performance.
This guide provides a comprehensive set of protocols for the synthesis of 2-bromothianthrene, a key and versatile intermediate, and its subsequent derivatization via palladium-catalyzed cross-coupling reactions. The methodologies are designed to be robust and adaptable, providing researchers with a reliable platform for developing novel thianthrene-based materials for organic electronics.
Part 1: Synthesis of the this compound Core Structure
The synthesis of this compound is a two-step process beginning with the construction of the parent thianthrene heterocycle, followed by a regioselective bromination.
Workflow for this compound Synthesis
Caption: Synthesis workflow from starting materials to the this compound intermediate.
Protocol 1: Synthesis of Thianthrene via Ullmann Condensation
The Ullmann condensation is a classic, copper-catalyzed reaction for forming carbon-heteroatom bonds.[4][5] While traditionally requiring harsh conditions, modern adaptations have improved its applicability. This protocol utilizes 1,2-dichlorobenzene and sodium sulfide in a high-boiling polar aprotic solvent.
Causality: The choice of a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) is critical to reach the high temperatures (150-210°C) necessary to overcome the activation energy for this coupling reaction.[4][6] A copper(I) iodide catalyst is used to facilitate the oxidative addition and reductive elimination steps that form the C-S bonds.[5]
Experimental Protocol:
-
Reagents & Equipment:
-
1,2-Dichlorobenzene
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Copper(I) iodide (CuI)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
-
Procedure:
-
To the three-neck flask, add sodium sulfide nonahydrate and NMP. Heat the mixture to approximately 150°C under a gentle stream of nitrogen to drive off the water of hydration.
-
Cool the mixture to ~100°C. Carefully add copper(I) iodide and 1,2-dichlorobenzene.
-
Heat the reaction mixture to 200-210°C and maintain vigorous stirring for 12-18 hours. The reaction color will darken significantly.
-
Monitoring: The reaction can be monitored by taking small aliquots and analyzing them by GC-MS to check for the disappearance of 1,2-dichlorobenzene.
-
After completion, cool the reaction to room temperature. Pour the mixture into a large volume of deionized water, which will precipitate the crude product.
-
Stir for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake extensively with water and then with a small amount of cold ethanol.
-
Purification: The crude solid is purified by column chromatography on silica gel (eluent: hexanes) to yield pure thianthrene as a white to off-white crystalline solid.
-
Protocol 2: Regioselective Synthesis of this compound
This step involves the electrophilic aromatic substitution of thianthrene. The sulfur atoms are activating and direct electrophiles to the ortho and para positions. Due to the molecule's symmetry, positions 2, 3, 7, and 8 are electronically favored. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.
Causality: The use of a non-polar solvent like dichloromethane (CH₂Cl₂) and low temperature (0°C initially) helps to control the reaction rate and minimize the formation of dibrominated or other over-brominated side products. NBS provides a source of electrophilic bromine (Br⁺) for the substitution reaction.
Experimental Protocol:
-
Reagents & Equipment:
-
Thianthrene (from Protocol 1)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask with a magnetic stir bar and nitrogen inlet
-
Ice bath
-
-
Procedure:
-
Dissolve thianthrene in anhydrous dichloromethane in the round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide in one portion. A slight color change may be observed.
-
Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 4-6 hours.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the thianthrene starting material.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Transfer the mixture to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid is purified by recrystallization from ethanol or isopropanol to afford this compound as fine, colorless needles.
-
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.[7] The Suzuki-Miyaura coupling is particularly powerful for creating C-C bonds, forming biaryl systems that are central to the design of conjugated materials for organic electronics.[8]
Workflow for Suzuki-Miyaura Coupling
Caption: General scheme for the derivatization of this compound via Suzuki coupling.
Protocol 3: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes the synthesis of a 2-arylthianthrene derivative. The choice of the arylboronic acid partner is critical as it will define the final electronic and photophysical properties of the molecule.
Causality: The palladium catalyst, typically Pd(PPh₃)₄, is the engine of the reaction, undergoing a catalytic cycle of oxidative addition to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond.[9] A base (e.g., K₂CO₃) is required to activate the boronic acid for the transmetalation step. A mixed solvent system ensures that both the organic and inorganic reagents are sufficiently soluble.
Experimental Protocol:
-
Reagents & Equipment:
-
This compound (from Protocol 2)
-
Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, Ethanol, and Deionized Water
-
Schlenk flask and inert gas (Argon or Nitrogen) manifold
-
Reflux condenser and heating mantle
-
-
Procedure:
-
To the Schlenk flask, add this compound, the arylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst (2-5 mol%).
-
Evacuate the flask and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture (e.g., Toluene:Ethanol:Water in a 4:1:1 ratio) via cannula or syringe.
-
Heat the reaction mixture to reflux (typically 80-90°C) and stir vigorously for 8-12 hours.
-
Monitoring: The reaction is best monitored by LC-MS to track the formation of the product and consumption of the starting materials.
-
After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product is typically purified by column chromatography on silica gel, often using a gradient elution of hexanes and ethyl acetate, to yield the pure 2-arylthianthrene derivative.
-
Part 3: Characterization and Application Data
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized materials.
Table 1: Standard Characterization Techniques
| Technique | Purpose | Expected Observations for a 2-Arylthianthrene Derivative |
| ¹H & ¹³C NMR | Structural confirmation and purity assessment.[10] | Complex aromatic region showing distinct signals for both the thianthrene and appended aryl moieties. Integration should match the expected proton count. |
| Mass Spectrometry | Confirmation of molecular weight.[11] | A molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated exact mass of the target compound. |
| FT-IR Spectroscopy | Identification of key functional groups.[10] | Characteristic C-S, aromatic C-H, and C=C stretching vibrations. Absence of C-Br stretch from the starting material. |
| TGA / DSC | Assessment of thermal stability (decomposition temperature, Td) and phase transitions (glass transition, Tg; melting, Tm).[12] | High Td (>300°C) is desirable for device stability. A clear Tg indicates amorphous glass-forming ability, beneficial for thin-film morphology. |
| UV-Vis & PL Spectroscopy | Evaluation of photophysical properties (absorption and emission wavelengths). | Absorption bands in the UV region. Emission wavelength (color) will depend on the extent of π-conjugation introduced by the aryl substituent. |
| Cyclic Voltammetry (CV) | Determination of electrochemical properties (HOMO/LUMO energy levels). | Reversible oxidation waves corresponding to the formation of the radical cation, allowing for the calculation of the HOMO level. |
Application in OLEDs: Device Architecture and Performance
Thianthrene derivatives are excellent candidates for host materials in OLEDs. Their high triplet energy helps to confine excitons on the guest emitter, while their charge-transporting properties facilitate efficient device operation.
Generic OLED Device Structure
Caption: A typical multilayer structure of an OLED, highlighting the role of the thianthrene derivative.
Table 2: Projected Properties of a Hypothetical Thianthrene Derivative for OLEDs
| Property | Target Value | Rationale for OLED Application |
| Triplet Energy (Eₜ) | > 2.7 eV | To effectively confine excitons on a blue or green phosphorescent or TADF emitter, preventing energy back-transfer and efficiency loss. |
| Glass Transition Temp. (Tg) | > 120 °C | Ensures morphological stability of the thin film during device operation, preventing crystallization and improving device lifetime. |
| HOMO Level | 5.5 - 6.0 eV | Must be appropriately aligned with the Hole Transport Layer (HTL) to ensure efficient injection of holes into the emissive layer. |
| LUMO Level | 2.5 - 3.0 eV | Must be aligned with the Electron Transport Layer (ETL) for efficient electron injection. |
| Photoluminescence Quantum Yield (PLQY) of Host | Low | In a host-guest system, the host should ideally not emit light; energy should be efficiently transferred to the guest emitter. |
References
- BenchChem. (2025). Minimizing side reactions in Ullmann condensation for thianthrene synthesis. BenchChem Technical Support.
- Etkind, S. I., & Swager, T. M. (2022). The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes. Chemistry – A European Journal.
- Sheikh, M., et al. (2013). Synthesis of Thianthrene Derivatives Linked by Carbon Chains. Synthesis, 46(01), 42–48.
- Google Patents. (2009).
- ResearchGate. (2018). Exploratory study on thianthrene-based thermally activated delayed fluorescence emitters with triazine acceptors for highly efficient solution-processed yellow organic light-emitting diodes.
- RSC Publishing. (2023). One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions. Organic Chemistry Frontiers.
- Wikipedia. (n.d.).
- Sheikh, M. C., et al. (2014). Synthesis of thianthrene derivatives linked by carbon chains. Synthesis, 46(1), 42-48.
- Baciu, A., et al. (2024). Design and synthesis of thiahelicenes for molecular electronics. Frontiers in Chemistry.
- BenchChem. (2025). Side-by-side comparison of different methods for thianthrene synthesis. BenchChem Technical Support.
- ResearchGate. (n.d.).
- Wang, Q., et al. (2022). Palladium-Catalyzed Synthesis of Esters from Arenes through C-H Thianthrenation. Organic Letters, 24(32), 6031–6036.
- Catellani, M., et al. (n.d.). Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
- Prabhakaran, M., et al. (2024). Palladium-Catalyzed Synthesis of Substituted Phenanthrenes via a C-H Annulation of 2-Biaryl Triflates with Alkynes.
- Semantic Scholar. (2021).
- ResearchGate. (2025). Applications of thianthrene chemistry in organic synthesis.
- PMC. (n.d.).
- Chemical Science (RSC Publishing). (2024). Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source.
- ResearchGate. (n.d.). Application of thianthrenation for functionalizing complex arenes.
- YouTube. (2024).
- ResearchGate. (2012). The development of anthracene derivatives for organic light-emitting diodes.
- PubMed. (2024).
- BenchChem. (2025). Application of Fluorene Derivatives in Organic Light-Emitting Diodes (OLEDs).
- ResearchGate. (n.d.).
- Journal of Materials Chemistry (RSC Publishing). (n.d.). The development of anthracene derivatives for organic light-emitting diodes.
- ResearchGate. (2025).
- ChemicalBook. (n.d.). This compound CAS#: 53455-06-4.
- PMC. (n.d.). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)
- Journal of Chemical Technology and Metallurgy. (2021).
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- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of 2-Lithiothianthrene via Lithium-Halogen Exchange
Introduction
Thianthrene is a sulfur-containing heterocyclic molecule with a unique, non-planar, bent structure and compelling electrochemical properties.[1][2] In recent years, thianthrene and its derivatives have emerged as powerful tools in organic synthesis, particularly as photocatalyst mediators in a variety of organic transformations.[3][4] The ability of the thianthrene core to form a persistent radical cation has enabled novel synthetic methodologies for carbon-carbon and carbon-heteroatom bond formation, with significant applications in the late-stage functionalization of complex molecules.[3][5][6]
Accessing functionalized thianthrene derivatives is crucial for tuning their physical and chemical properties. One of the most robust and versatile methods for introducing a wide array of functional groups onto an aromatic scaffold is through the generation of an organolithium intermediate. This application note provides a detailed experimental protocol for the preparation of 2-lithiothianthrene from 2-bromothianthrene via a lithium-halogen exchange reaction.[7][8] This highly reactive intermediate serves as a potent nucleophile and can be trapped with various electrophiles to yield a diverse range of 2-substituted thianthrenes.
Part 1: Scientific Principles and Mechanistic Rationale
The formation of 2-lithiothianthrene from this compound is achieved through a lithium-halogen exchange reaction. This method is a cornerstone of organometallic chemistry, prized for its efficiency and reliability in generating aryllithium species.[9][10]
The Mechanism of Lithium-Halogen Exchange
The reaction proceeds by the interaction of an organolithium reagent, typically n-butyllithium (n-BuLi), with an aryl halide.[10] The carbon-lithium bond in n-BuLi is highly polarized (C⁻-Li⁺), rendering the butyl group strongly nucleophilic and basic.[11] In the context of lithium-halogen exchange with this compound, the reaction is believed to proceed through a four-centered transition state. The more electropositive lithium atom coordinates with the bromine atom, while the nucleophilic butyl group attacks the ipso-carbon atom attached to the bromine. This concerted process results in the formation of the more stable aryllithium species (2-lithiothianthrene) and the corresponding alkyl halide (n-butyl bromide).[12]
This exchange is generally very fast, even at low temperatures, and typically outcompetes other potential side reactions, such as proton abstraction (metalation) from the aromatic ring, especially when using aryl bromides or iodides.[13]
Causality Behind Experimental Choices:
-
Choice of Reagent (n-Butyllithium): n-BuLi is a commercially available, potent, and highly effective reagent for performing lithium-halogen exchange on aryl bromides.[9][10] Its high reactivity ensures that the exchange occurs rapidly and cleanly at low temperatures.
-
Low Temperature (-78 °C): The use of a very low temperature is critical for several reasons. Firstly, aryllithium intermediates are highly reactive and can be thermally unstable. Maintaining the reaction at -78 °C (a dry ice/acetone bath) minimizes decomposition. Secondly, it prevents side reactions, such as the newly formed 2-lithiothianthrene reacting with the n-butyl bromide byproduct.[12] Thirdly, it mitigates the risk of n-BuLi reacting with the solvent, tetrahydrofuran (THF), which can be deprotonated at higher temperatures.[10]
-
Anhydrous Conditions & Inert Atmosphere: Organolithium reagents are exceptionally strong bases and potent nucleophiles. They react instantaneously and violently with protic sources, including atmospheric moisture.[14][15] Therefore, the entire procedure must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using flame-dried glassware and anhydrous solvents to prevent quenching of the reagents and intermediates.
-
Solvent (Tetrahydrofuran - THF): THF is an ideal solvent for this reaction. It is aprotic and effectively solvates the lithium cation, which can help to break up the oligomeric aggregates in which n-BuLi typically exists, thereby increasing its reactivity.[10][13]
Electrophilic Quench
Once formed, the 2-lithiothianthrene is a powerful nucleophile. The new carbon-lithium bond can react with a wide variety of electrophiles. This step, known as "quenching," is what allows for the introduction of a new functional group.[16] For this protocol, we will detail the quenching with solid carbon dioxide (dry ice) to form thianthrene-2-carboxylic acid, a versatile synthetic building block.[7][17] The aryllithium attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt, which is then protonated during the acidic workup to yield the final carboxylic acid product.
Part 2: Detailed Experimental Protocol
This protocol details the generation of 2-lithiothianthrene and its subsequent quenching with carbon dioxide to yield thianthrene-2-carboxylic acid.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier | Notes |
| This compound | >98% | Commercially Available | Must be dry. |
| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Commercially Available | Pyrophoric. Handle with extreme care under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercially Available | Freshly distilled from Na/benzophenone or from a solvent purification system. |
| Carbon Dioxide (CO₂) | Solid (Dry Ice) | Commercially Available | Crushed into a powder before use. |
| Hydrochloric Acid (HCl) | 3 M, aqueous | Reagent Grade | For workup. |
| Diethyl Ether (Et₂O) | Anhydrous | Reagent Grade | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Reagent Grade | For drying. |
| Argon (Ar) or Nitrogen (N₂) | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
Equipment
-
Three-neck round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Rubber septa
-
Argon/Nitrogen inlet (Schlenk line or balloon)
-
Syringes and needles (oven-dried)
-
Low-temperature thermometer
-
Dewar flask for cooling bath (dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Workflow Visualization
Caption: Experimental workflow for the synthesis of thianthrene-2-carboxylic acid.
Step-by-Step Procedure
1. Apparatus Setup: a. Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, a low-temperature thermometer adapter on the central neck, and a gas inlet adapter on the third neck. b. Flame-dry the entire apparatus under high vacuum and allow it to cool to room temperature under a positive pressure of argon.
2. Reaction Initiation: a. To the cooled flask, add this compound (e.g., 1.00 g, 3.39 mmol). b. Using a dry syringe, add anhydrous tetrahydrofuran (THF, 20 mL) to dissolve the starting material. c. Place the flask in a dry ice/acetone bath and cool the internal temperature to -78 °C with stirring.
3. Lithiation: a. Using a dry syringe, slowly add n-butyllithium (1.6 M solution in hexanes, 2.54 mL, 4.06 mmol, 1.2 equivalents) dropwise to the stirred solution over 10 minutes.[7] Ensure the internal temperature does not rise above -70 °C. b. A color change (often to a yellow or orange solution) may be observed, indicating the formation of the aryllithium species. c. Stir the solution at -78 °C for 1 hour to ensure complete lithium-halogen exchange.[7]
4. Electrophilic Quench: a. Remove the gas inlet and briefly replace it with a powder funnel. b. Cautiously add an excess of crushed dry ice (solid CO₂) to the reaction mixture in several small portions. A vigorous effervescence may occur. c. Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature with stirring overnight.
5. Workup and Purification: a. Quench the reaction by slowly adding water (15 mL), followed by 3 M aqueous HCl (15 mL) until the solution is acidic (test with pH paper).[7] b. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL). c. Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄). d. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. e. The crude product, thianthrene-2-carboxylic acid, can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.
Part 3: Reaction Data and Mechanism Visualization
Quantitative Data Summary
| Reactant | Mol. Wt. ( g/mol ) | Amount (g or mL) | Millimoles (mmol) | Equivalents |
| This compound | 295.23 | 1.00 g | 3.39 | 1.0 |
| n-Butyllithium | 64.06 | 2.54 mL (1.6 M) | 4.06 | 1.2 |
| Carbon Dioxide | 44.01 | Excess | - | - |
| Reaction Time: | - | 1 hour (lithiation) | - | - |
| Temperature: | - | -78 °C | - | - |
Mechanism Visualization
Caption: Mechanism of 2-lithiothianthrene formation and electrophilic quench.
Part 4: Safety and Handling (Self-Validating System)
CRITICAL: n-Butyllithium is a pyrophoric reagent that ignites spontaneously upon contact with air and reacts violently with water. This entire procedure must be performed by trained personnel in a properly functioning chemical fume hood. [14][15]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, safety glasses/goggles, and nitrile gloves are mandatory. Keep long hair tied back.
-
Inert Atmosphere Technique: Strict adherence to Schlenk line or syringe techniques is essential for safely transferring n-BuLi.[14] Never draw air into a syringe containing n-BuLi. The syringe should be purged with inert gas before drawing up the reagent.
-
Emergency Preparedness:
-
Keep a Class D fire extinguisher (for combustible metals) or a dry powder (sand, sodium bicarbonate) extinguisher readily accessible. DO NOT use a water or carbon dioxide extinguisher on an organolithium fire.[15]
-
Have a container of dry ice readily available to quench any unused reagent in an emergency.[14]
-
Ensure the safety shower and eyewash station are unobstructed and operational.
-
-
Quenching Excess Reagent: Unused or residual n-BuLi should be quenched safely. This can be done by slowly adding the solution to a beaker containing an excess of a less reactive solvent like hexane, followed by the very slow addition of isopropanol at 0 °C. The final solution can then be quenched with water.
References
- Benchchem. Application Notes and Protocols: Thianthrene as a Photocatalyst in Organic Synthesis.
- Marvel, C. S., Hager, F. D., & Coffman, D. D. (1927). THE MECHANISM OF THE REACTION BETWEEN LITHIUM N-BUTYL AND VARIOUS ORGANIC HALOGEN COMPOUNDS. Journal of the American Chemical Society.
- DSpace@MIT. (2019). Thianthrene organic materials: synthesis, properties and applications.
- RSC Publishing. (n.d.). Synthesis of 1- and 2-substituted thianthrenes.
-
Wikipedia. Thianthrene. Available at: [Link]
- Shao, Q., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society.
-
ResearchGate. (2025). Applications of thianthrene chemistry in organic synthesis. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Synthesis of 1- and 2-substituted thianthrenes. Available at: [Link]
-
Taylor & Francis. Organolithium reagents – Knowledge and References. Available at: [Link]
-
Wikipedia. n-Butyllithium. Available at: [Link]
-
Reddit. (2023). Do you know the mechanism of this reaction? : r/OrganicChemistry. Available at: [Link]
-
NIH National Library of Medicine. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Available at: [Link]
-
Thieme. (2014). Synthesis of Thianthrene Derivatives Linked by Carbon Chains. Available at: [Link]
-
Mettler Toledo. Lithiation and Organolithium Reactions. Available at: [Link]
-
Organic Chemistry Blog. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Available at: [Link]
-
Princeton EHS. (2002). Safe handling of organolithium compounds in the laboratory. Available at: [Link]
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-
Chemical Science (RSC Publishing). (2022). Organothianthrenium salts: synthesis and utilization. Available at: [Link]
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Organic Chemistry Frontiers (RSC Publishing). (2023). One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions. Available at: [Link]
-
Growing Science. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Available at: [Link]
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Leveraging 2-Bromothianthrene in the Synthesis of Advanced Pharmaceutical Intermediates
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Thianthrene, a sulfur-containing heterocyclic compound, and its derivatives are gaining significant traction in medicinal chemistry and materials science due to their distinct electronic and structural characteristics.[1][2] Among these, 2-bromothianthrene stands out as a highly versatile and strategic building block. The presence of a bromine atom on the robust thianthrene core provides a reactive handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[3][4][5] This application note provides an in-depth guide on the utility of this compound for synthesizing complex pharmaceutical intermediates, with a primary focus on the construction of phenothiazine-like scaffolds, which are central to numerous therapeutic agents.[6][7][8] Detailed protocols, mechanistic insights, and workflow visualizations are presented to equip researchers with the practical knowledge required for leveraging this key intermediate in drug discovery and development.
Introduction: The Strategic Importance of the Thianthrene Scaffold
The thianthrene molecule is a tricyclic organosulfur compound characterized by a non-planar, bent geometry with a distinct fold along its sulfur-sulfur axis.[9][10][11] This three-dimensional structure is increasingly sought after in modern drug design, which aims to move away from flat, two-dimensional molecules to improve properties like solubility, metabolic stability, and target binding specificity.
Halogenated derivatives such as this compound are particularly valuable as they serve as foundational precursors for constructing more complex molecular architectures.[12] The carbon-bromine bond is amenable to a wide range of reliable and well-understood synthetic methodologies, allowing for the strategic introduction of diverse functional groups and the assembly of novel drug candidates.
The Chemical Reactivity of this compound
The primary utility of this compound in pharmaceutical synthesis stems from its role as an electrophilic partner in cross-coupling reactions. The C-Br bond's reactivity is intermediate between that of chlorides and iodides, offering a good balance of stability and reactivity for oxidative addition to a low-valent palladium catalyst—the rate-determining step in many cross-coupling cycles.[5]
This reactivity enables a variety of crucial bond-forming transformations:
-
C-N Coupling (Buchwald-Hartwig Amination): Formation of carbon-nitrogen bonds to introduce amines, amides, or other nitrogen-containing heterocycles. This is a cornerstone for synthesizing scaffolds like phenothiazines.
-
C-C Coupling (Suzuki, Heck, Sonogashira): Creation of carbon-carbon bonds to append aryl, vinyl, or alkynyl groups, facilitating the extension of the molecular framework.[13][14][15]
-
C-S Coupling: Introduction of thiol-containing moieties, further expanding the chemical space of sulfur-based heterocycles.[16]
The following sections will focus on the practical application of C-N coupling to generate precursors for phenothiazine derivatives, a class of drugs with extensive therapeutic applications, including antipsychotic and antihistaminic activities.[6][7][8][17]
Experimental Protocols: Synthesis of Phenothiazine Precursors
This section details a validated protocol for the synthesis of an N-aryl thianthrene-2-amine, a key intermediate that can be further cyclized to form a phenothiazine core. The methodology is based on the robust and widely applicable Buchwald-Hartwig amination reaction.
General Workflow for Synthesis
The overall process involves the palladium-catalyzed coupling of this compound with a suitable aniline derivative, followed by a conceptual intramolecular cyclization step (not detailed here) to yield the final tricyclic phenothiazine system.
Caption: Synthetic workflow from this compound to a phenothiazine scaffold.
Protocol: Buchwald-Hartwig Amination of this compound
Objective: To synthesize N-(4-methoxyphenyl)thianthrene-2-amine as a representative pharmaceutical intermediate.
Causality and Mechanistic Insight: This protocol relies on a palladium catalyst and a specialized phosphine ligand. The Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the C-Br bond of this compound. The bulky, electron-rich ligand stabilizes the palladium center and facilitates both the oxidative addition and the final reductive elimination step, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The base is crucial for deprotonating the amine, making it a more effective nucleophile in the transmetalation-like step.[18]
Materials and Reagents:
-
This compound (1.0 equiv)
-
4-Methoxyaniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere Setup: All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon. The reaction should be performed under an inert atmosphere using a Schlenk line or a glovebox.
-
Charging the Reaction Vessel: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyaniline, sodium tert-butoxide, and Xantphos.
-
Solvent Addition: Evacuate the flask and backfill with nitrogen (repeat three times). Add anhydrous toluene via syringe.
-
Catalyst Addition: Add the Pd₂(dba)₃ catalyst to the flask under a positive flow of nitrogen.
-
Reaction Conditions: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the this compound spot indicates completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(4-methoxyphenyl)thianthrene-2-amine.
Catalytic Cycle Visualization
The following diagram illustrates the key steps of the palladium-catalyzed Buchwald-Hartwig amination cycle.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Data Summary and Validation
To ensure the robustness of the protocol, different reaction parameters can be screened. The following table presents hypothetical data from an optimization study, demonstrating how the choice of ligand and base can impact reaction efficiency. This approach forms a self-validating system for the protocol.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 92 |
| 2 | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 |
| 3 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 78 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 88 |
Data is representative and for illustrative purposes.
Conclusion
This compound is a powerful and strategic intermediate for the synthesis of high-value pharmaceutical compounds. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and versatile platform for constructing complex molecular frameworks, particularly nitrogen-containing heterocyclic systems like phenothiazines. The detailed protocol for Buchwald-Hartwig amination provided herein serves as a practical guide for researchers, enabling the efficient and high-yielding synthesis of key precursors in drug discovery pipelines. The continued exploration of this compound and related thianthrene derivatives will undoubtedly unlock new avenues for the development of next-generation therapeutics.
References
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MedChem Express. Thianthrene. Cambridge Bioscience.
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Utreja, D., et al. (2022). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Russian Journal of Bioorganic Chemistry, 48(6), 1282-1290.
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Admin. (2017). Synthesis and Characterization of Phenothiazine Derivatives. The Pharmaceutical and Chemical Journal.
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Chen, K., et al. (2022). Standardized Approach for Diversification of Complex Small Molecules via Aryl Thianthrenium Salts. Journal of the American Chemical Society.
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Nakagawa, H., et al. Thianthrene-Based Thiapillar[1]Arene Derivatives: Design, Synthesis, and Characterization. Request PDF on ResearchGate.
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BenchChem. (2025). Side-by-side comparison of different methods for thianthrene synthesis. BenchChem.
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Jasti, R., et al. (2025). Redox-Active Multi-Thianthrene Cycloparaphenylenes: Synthesis and Supramolecular Properties. ChemRxiv.
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Sheikh, M. C., et al. (2014). Synthesis of thianthrene derivatives linked by carbon chains. Synthesis, 46(1), 42-48.
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Studer, A., et al. Applications of thianthrene chemistry in organic synthesis. Request PDF on ResearchGate.
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Sheikh, M. C., et al. (2013). Synthesis of Thianthrene Derivatives Linked by Carbon Chains. Synthesis.
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Wikipedia. Thianthrene.
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Der Pharma Chemica. (2016). Synthesis of Substituted Phenothiazines derivatives, Antioxidant, P-Glycoprotein, Cyp Enzyme Activity, HIA and BBB Prediction. Der Pharma Chemica, 8(19), 31-39.
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National Center for Biotechnology Information. Thianthrene. PubChem Compound Database.
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ResearchGate. (2017). Synthesis and Evaluation of Phenothiazine Derivatives.
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Smith, N. L. (1950). SYNTHESIS OF PHENOTHIAZINE DERIVATIVES FOR USE AS ANTIOXIDANTS. Journal of Organic Chemistry, 15, 1125-1130.
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De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560.
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Catellani, M., et al. Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account.
-
Gfeller, P., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82.
-
Glorius, F., et al. (2022). Late-Stage Cross-Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis. Angewandte Chemie International Edition, 61(32), e202204918.
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Patel, R. N. (2008). Chemo-enzymatic synthesis of pharmaceutical intermediates. Expert Opinion on Drug Discovery, 3(2), 187-245.
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BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. BenchChem.
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BOC Sciences. Pharmaceutical Intermediates in Drug Synthesis.
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Teva api. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs.
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The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! YouTube.
-
Jagriti Sharma. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube.
-
BenchChem. (2025). The Role of 4-Bromophenylacetonitrile in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols. BenchChem.
-
Proton Guru. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube.
-
Klepetářová, B., et al. (2022). Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. Organics, 3(3), 209-247.
-
Ramesh, K., et al. (2016). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Advances, 6(90), 87525-87533.
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
-
Lee, J. H., et al. (2016). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. Bioorganic & Medicinal Chemistry Letters, 26(22), 5568-5573.
-
Drug Hunter. (2025). Beyond the Molecule: Lessons from the Frontlines of Drug Discovery- A Fireside Chat with Gavin Hirst. YouTube.
-
Drug Hunter. (2024). Advancing Macrocycles in Drug Discovery. YouTube.
-
BenchChem. (2025). Application Notes and Protocols: 2-Acetyloxirane in the Synthesis of Pharmaceutical Intermediates. BenchChem.
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- 4. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Bromothianthrene Suzuki-Miyaura Coupling Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Bromothianthrene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their coupling reactions with this specific sulfur-containing heterocycle. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges.
Introduction to the Challenges of this compound Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds.[1][2] However, substrates like this compound introduce specific challenges. The presence of sulfur atoms can lead to catalyst inhibition or poisoning, and the electronic properties of the thianthrene ring system can influence the reactivity of the C-Br bond. This guide will help you navigate these complexities to achieve high-yielding and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are my yields for the Suzuki coupling of this compound consistently low?
Low yields can stem from several factors. The primary suspects include inefficient oxidative addition, slow transmetalation, or catalyst deactivation. The electron-rich nature of the thianthrene ring can make oxidative addition of the palladium catalyst to the C-Br bond more challenging compared to electron-deficient aryl bromides.[3] Additionally, the sulfur atoms in the thianthrene core can coordinate to the palladium center, leading to catalyst inhibition or decomposition.
Q2: What are the most common side products I should look out for?
The most prevalent side products in Suzuki-Miyaura reactions are homocoupling of the boronic acid partner and dehalogenation of the this compound starting material.[4][5] Homocoupling is often promoted by the presence of oxygen and Pd(II) species, while dehalogenation can be influenced by the choice of base, solvent, and the presence of water.[4][5]
Q3: How do I choose the right palladium catalyst and ligand for this specific substrate?
For electron-rich and potentially coordinating substrates like this compound, modern catalyst systems are often superior to traditional ones like Pd(PPh₃)₄.[6] Consider using palladium precatalysts in combination with bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or other dialkylbiaryl phosphines have demonstrated high efficacy in coupling challenging heteroaryl halides.[6] These ligands promote the formation of monoligated palladium species that are highly active in oxidative addition.
Q4: What is the role of the base, and which one should I use?
The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[1][7] For the Suzuki coupling of this compound, a common choice is a moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). The choice of base can also influence the rate of side reactions, so it may require optimization for your specific coupling partners.
Q5: Can the solvent system significantly impact the reaction outcome?
Absolutely. The solvent's polarity and coordinating ability can influence the stability and activity of the catalytic species.[8] A mixture of an organic solvent and water is often employed in Suzuki reactions.[9] For this compound, common solvent systems include dioxane/water, THF/water, or toluene/water.[9][10] The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inefficient Oxidative Addition | 1. Switch to a more active catalyst system. Use a palladium precatalyst with a bulky, electron-rich ligand like SPhos or XPhos.[6] 2. Increase the reaction temperature. Higher temperatures can overcome the activation barrier for oxidative addition. 3. Ensure your this compound is pure. Impurities can interfere with the catalyst. |
| Catalyst Deactivation/Poisoning | 1. Thoroughly degas your reaction mixture. Oxygen can lead to the formation of inactive palladium oxides. Use techniques like freeze-pump-thaw or sparging with an inert gas.[4] 2. Increase the catalyst loading. A slight increase (e.g., from 1 mol% to 3 mol%) can compensate for some catalyst deactivation. 3. Consider a ligand that is less susceptible to oxidation. |
| Slow Transmetalation | 1. Optimize the base. Try a stronger base like cesium carbonate (Cs₂CO₃) or a weaker one like sodium carbonate (Na₂CO₃) to find the optimal conditions. 2. Ensure adequate water is present in the solvent system. Water is crucial for activating the boronic acid with the base.[10] 3. Use a boronic ester instead of a boronic acid. Pinacol esters can sometimes exhibit different reactivity profiles.[11] |
Problem 2: Significant Formation of Homocoupled Product
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | 1. Improve your degassing procedure. Ensure all reagents and solvents are thoroughly deoxygenated.[4] 2. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| Use of a Pd(II) Precatalyst | 1. Consider using a Pd(0) source directly. While most Pd(II) precatalysts are reduced in situ, starting with a Pd(0) complex can sometimes minimize side reactions. 2. Ensure your boronic acid is of high quality. Impurities in the boronic acid can sometimes promote homocoupling. |
Problem 3: Significant Formation of Dehalogenated Thianthrene
| Possible Cause | Troubleshooting Steps |
| Reaction with Base and/or Solvent | 1. Use a milder base. If you are using a strong base, consider switching to a weaker one like sodium bicarbonate (NaHCO₃). 2. Lower the reaction temperature. Dehalogenation is often more prevalent at higher temperatures. 3. Minimize the amount of water in the reaction. While some water is necessary, excess water can promote dehalogenation.[5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for your optimization experiments.
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Troubleshooting
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound Suzuki coupling.
Summary of Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or a Buchwald Precatalyst | Readily available and effective with appropriate ligands. |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines | Promotes efficient oxidative addition for electron-rich aryl halides.[6] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Effective for activating the boronic acid without being overly harsh. |
| Solvent | Dioxane/H₂O or THF/H₂O (4:1 to 10:1) | A polar, aprotic solvent with water to facilitate dissolution of the base and transmetalation.[9][10] |
| Temperature | 80-110 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the catalyst.[4] |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Chemical Science (RSC Publishing). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
-
Organic Chemistry - YouTube. Suzuki Cross-Coupling Mechanism. [Link]
-
NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
NIH. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]
-
Schroeder Group - University of Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Myers, A. The Suzuki Reaction. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Chem Help ASAP - YouTube. Suzuki cross-coupling reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
ChemOrgChem - YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. [Link]
-
Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. (PDF) Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
Sources
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- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
Common side reactions and byproducts in 2-Bromothianthrene chemistry
Welcome to the technical support center for 2-Bromothianthrene chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during the synthesis and application of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format to support your experimental success.
Troubleshooting Guide
This section addresses specific problems you may encounter in the laboratory, offering explanations for the underlying chemistry and actionable solutions.
Synthesis of this compound
Question 1: My synthesis of this compound from thianthrene is giving a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the electrophilic bromination of thianthrene are a frequent issue. The primary causes often revolve around reaction conditions, reagent purity, and workup procedures.[1]
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the duration or slightly increasing the temperature. However, be cautious as prolonged reaction times can lead to over-bromination.
-
-
Suboptimal Temperature: Incorrect temperature control can either slow the reaction down or promote side reactions.
-
Solution: Maintain a consistent and appropriate temperature throughout the reaction. For the bromination of thianthrene, the reaction is often carried out at room temperature or slightly below to control selectivity.
-
-
Reagent Purity: Impurities in the thianthrene starting material or the brominating agent can interfere with the reaction.
-
Solution: Ensure your thianthrene is pure. Recrystallize it if necessary. Use a high-purity brominating agent such as N-Bromosuccinimide (NBS) or bromine.
-
-
Product Loss During Workup: this compound can be lost during extraction and purification steps.
-
Solution: Minimize the number of extraction and washing steps. Ensure the separatory funnel is properly handled to avoid loss of the organic layer. When performing column chromatography, choose an appropriate solvent system to ensure good separation without excessive band broadening.[1]
-
Question 2: I'm observing more than one brominated product in my reaction mixture. What are these byproducts and how can I minimize their formation?
Answer:
The most common byproduct in the synthesis of this compound is the formation of dibrominated isomers.[2] The primary isomers formed are 2,7- and 2,8-dibromothianthrene.
Primary Byproducts:
-
2,7-Dibromothianthrene and 2,8-Dibromothianthrene: These are formed when a second bromine atom is added to the thianthrene ring system.
Strategies to Minimize Dibromination:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of thianthrene relative to the brominating agent can help to minimize the formation of dibrominated products.
-
Slow Addition of Brominating Agent: Add the brominating agent (e.g., a solution of bromine in a suitable solvent) dropwise to the solution of thianthrene. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, favoring mono-bromination.
-
Temperature Control: Running the reaction at a lower temperature can increase the selectivity for mono-bromination.
Separation of Isomers:
Separating this compound from its dibrominated isomers can be challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography with a non-polar eluent system (e.g., hexane/dichloromethane gradients) can be effective.
-
Recrystallization: Fractional recrystallization may also be employed to purify the desired this compound.
Lithium-Halogen Exchange with this compound
Question 3: When I perform a lithium-halogen exchange on this compound using n-BuLi, I get a complex mixture of products and a low yield of my desired 2-lithiothianthrene derivative. What is going wrong?
Answer:
The lithium-halogen exchange with this compound is a powerful transformation, but it is sensitive to reaction conditions. Several side reactions can occur if not properly controlled.
Potential Side Reactions:
-
Reaction with Solvent: n-Butyllithium can react with ethereal solvents like THF, especially at higher temperatures. This reaction consumes the n-BuLi and can introduce impurities.[3]
-
Solution: Perform the reaction at very low temperatures, typically -78 °C, using a dry ice/acetone bath.
-
-
Competing Deprotonation: While the lithium-halogen exchange is generally fast, n-BuLi is a strong base and can deprotonate other acidic protons in your substrate or in impurities.
-
Solution: Ensure your this compound is free of acidic impurities.
-
-
Instability of 2-Lithiothianthrene: The generated 2-lithiothianthrene can be unstable and may react with the n-butyl bromide byproduct formed during the exchange or with the solvent.[4]
-
Solution: Use the freshly generated 2-lithiothianthrene immediately in the next step of your reaction sequence.
-
Troubleshooting Workflow for Lithium-Halogen Exchange:
Caption: Troubleshooting workflow for lithium-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions
Question 4: I'm seeing significant amounts of thianthrene (the dehalogenated starting material) in my Suzuki-Miyaura coupling reaction with this compound. How can I prevent this?
Answer:
Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a known side reaction in palladium-catalyzed cross-coupling reactions.[5][6]
Causes of Hydrodehalogenation:
-
β-Hydride Elimination: If the organoboron coupling partner has β-hydrogens, β-hydride elimination from the palladium intermediate can occur, leading to the formation of an alkene and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl group to form the dehalogenated product.
-
Protonolysis: The presence of protic sources (e.g., water) can lead to the protonolysis of the organopalladium intermediate.
Strategies to Minimize Dehalogenation:
-
Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dry.
-
Choice of Base: Use a non-hydroxide base, such as K₃PO₄ or Cs₂CO₃, to minimize the presence of water.
-
Ligand Selection: The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions. Bulky, electron-rich ligands often favor the desired cross-coupling pathway.
Question 5: My Suzuki-Miyaura reaction is producing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. What causes this and how can I stop it?
Answer:
Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl.[7][8]
Causes of Homocoupling:
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.
-
Palladium(II) Species: The presence of Pd(II) species in the reaction mixture can facilitate this side reaction.
Preventative Measures:
-
Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[8]
-
Use of Pd(0) Precatalysts: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the initial concentration of Pd(II).
-
Stoichiometry: Using a slight excess of the this compound relative to the boronic acid can disfavor homocoupling.
Question 6: In my Buchwald-Hartwig amination of this compound, I am observing low conversion and the formation of byproducts. What are the likely issues?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the catalyst system and reaction conditions.[9][10][11]
Common Issues and Solutions:
| Problem | Potential Cause | Solution |
| Low Conversion | Inactive catalyst | Ensure you are using an appropriate palladium precatalyst and ligand combination. For electron-rich aryl bromides like this compound, bulky, electron-rich phosphine ligands are often required.[11] |
| Incorrect base | The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. | |
| Hydrodehalogenation | Unfavorable reaction kinetics | Optimize the ligand and temperature. A well-chosen ligand can accelerate the rate of reductive elimination of the desired product over competing dehalogenation pathways.[11] |
| Amine Homocoupling | Side reactions of the amine | This is less common but can occur under certain conditions. Ensure proper stoichiometry and inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the typical regioselectivity of the electrophilic bromination of thianthrene?
A1: The electrophilic bromination of thianthrene predominantly yields this compound. The sulfur atoms direct the incoming electrophile to the 2- and 4-positions. Due to steric hindrance, the 2-position is favored.[2]
Q2: How can I confirm the identity of my this compound product and assess its purity?
A2: The most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
-
¹H NMR: The proton NMR spectrum of this compound will show a characteristic set of signals in the aromatic region. Impurities, such as the starting material thianthrene or dibrominated byproducts, will have distinct signals that can be used for quantification.[12]
-
GC-MS: This technique can be used to separate the components of the reaction mixture and provide their mass-to-charge ratios, confirming the molecular weight of the product and identifying byproducts.
Q3: Are there any specific safety precautions I should take when working with this compound and its reactions?
A3: Yes.
-
This compound: Like many aryl bromides, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin.
-
n-Butyllithium: This is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere (argon or nitrogen) using syringe techniques.[4]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Thianthrene
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve thianthrene (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to afford this compound as a white solid.
Protocol 2: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
Toluene, anhydrous
-
Ethanol
-
Water
-
Schlenk flask
-
Inert gas (argon or nitrogen) supply
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene, ethanol, and water in a 4:1:1 ratio.
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.03 equivalents) to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- BenchChem. (2025). Technical Support Center: Overcoming low yields in the synthesis of 2,2-Dibromo-1-(4-chlorophenyl)ethanone.
- Wikipedia. (2024). n-Butyllithium.
- Reddit. (2024). What are some common causes of low reaction yields?
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Asymmetric Synthesis with (S)-2-Bromooctane.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- Request PDF. (n.d.).
- Organic Chemistry Portal. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Bissember, A. C., Levina, A., & Fu, G. C. (2012). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. Journal of the American Chemical Society, 134(34), 14232–14237.
- Wikipedia. (2024).
- KGROUP. (n.d.).
- ResearchG
- MDPI. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
- Gessner, V. H., Burhenn, A., & Bavaro, R. (2021). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 11(15), 5069-5074.
- Myers, A. G. (n.d.). Organolithium Reagents.
- ResearchG
- Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities.
- Bailey, W. F., Luderer, M. R., & Jordan, K. P. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(7), 2836–2839.
- Request PDF. (2025). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Shang, H., Zhang, J., & Deng, Y. (2024). Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source. Chemical Science, 15(30), 13058-13067.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- ResearchGate. (2024). Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source.
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- ACS GCI Pharmaceutical Roundtable. (2026).
- Request PDF. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Gilman, H., & Swayampati, D. R. (1955). Studies in the Thianthrene System: Bromination and Reductive Bromination. Journal of the American Chemical Society, 77(22), 5944–5946.
- ResearchGate. (2014).
- Google Patents. (n.d.).
- Chen, Y., & Ritter, T. (2024). Alkene Thianthrenation Unlocks Diverse Cation Synthons: Recent Progress and New Opportunities. Accounts of Chemical Research, 57(4), 435–446.
- Google Patents. (n.d.).
- Royal Society of Chemistry. (2024). Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source.
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies [organic-chemistry.org]
- 6. A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 12. scs.illinois.edu [scs.illinois.edu]
Purification techniques for crude 2-Bromothianthrene reaction mixtures
Welcome to the technical support center for the purification of 2-Bromothianthrene. This guide is designed for researchers, scientists, and drug development professionals who are working with this important synthetic intermediate. The synthesis of this compound via electrophilic bromination of thianthrene is a common procedure, but the subsequent purification of the crude reaction mixture often presents significant challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the workup and purification of your this compound reaction mixture.
Question 1: My crude ¹H NMR spectrum is complex, showing more than just the product and starting material. What are the likely impurities?
Answer: The bromination of thianthrene is an electrophilic aromatic substitution reaction. While generally selective, several side products can form, leading to a complex crude mixture.
-
Unreacted Thianthrene: Incomplete reactions are common. Thianthrene is a major and often difficult-to-remove impurity.
-
Dibrominated Thianthrenes: Over-bromination can lead to the formation of dibromo-isomers (e.g., 2,7- or 2,8-dibromothianthrene). These species have similar polarities to the desired product, complicating separation. The formation of these is a known issue in the thianthrene system.[1][2]
-
Thianthrene S-oxide (TTO): If any oxidizing conditions are present or if the workup is not carefully controlled, the sulfur atoms in the thianthrene core can be oxidized to the sulfoxide. This is a significantly more polar impurity. The reactivity of TTO is well-documented in the context of thianthrenation reactions.[3][4]
-
Positional Isomers (1-Bromothianthrene): While the 2-position is electronically favored, trace amounts of other isomers like 1-Bromothianthrene might form, though this is less common due to steric hindrance.[3][5]
Characterization: A high-resolution ¹H NMR is crucial for identifying these impurities.[6] The aromatic region (typically 7.0-8.0 ppm) will show distinct patterns for each species. Comparing your spectrum to known spectra of thianthrene and literature values for brominated thianthrenes is the best approach.
Question 2: My product is an off-white or yellow solid, even after initial purification attempts. How can I remove colored impurities?
Answer: Persistent color often indicates the presence of trace, highly conjugated impurities or residual bromine.
Causality:
-
Residual Bromine (Br₂): If the reaction is quenched improperly, elemental bromine can remain, imparting a yellow or brown color.
-
Oxidized Species: Small amounts of oxidized byproducts or degradation products can be highly colored.
Solutions:
-
Sodium Thiosulfate Wash: During the aqueous workup, washing the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃) is highly effective at quenching and removing excess bromine.[7]
-
Activated Charcoal (Decolorization): This is a powerful technique for removing colored impurities. However, it must be used judiciously as it can also adsorb your desired product, reducing the overall yield.[8][9]
Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude, colored this compound in the minimum amount of a suitable hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture) in an Erlenmeyer flask.
-
Cool the solution slightly below its boiling point. Caution: Adding charcoal to a boiling solution will cause it to boil over violently.[9]
-
Add a very small amount of activated charcoal (a spatula tip is often sufficient).
-
Swirl the flask and gently heat for 2-5 minutes.
-
Perform a hot filtration through a fluted filter paper or a small plug of Celite® in a Pasteur pipette to remove the charcoal.
-
Proceed with the recrystallization by allowing the hot, colorless filtrate to cool slowly.
Question 3: I am struggling to separate this compound from the unreacted thianthrene starting material. What is the most effective method?
Answer: Thianthrene and this compound have very similar polarities, making their separation challenging. While a careful recrystallization can enrich the product, column chromatography is the most definitive method for achieving high purity.[10][11][12]
Causality: The addition of a single bromine atom does not drastically alter the overall polarity of the thianthrene scaffold. Both compounds are relatively nonpolar and exhibit good solubility in similar organic solvents.
Solution: Flash Column Chromatography Flash column chromatography uses positive pressure to move the solvent through the column more quickly, providing a faster and often better separation than gravity chromatography.[11] The key to success is selecting the correct stationary and mobile phases.
-
Stationary Phase: Silica gel (SiO₂) is the standard choice for compounds of this polarity.[11]
-
Mobile Phase (Eluent): A nonpolar solvent system is required. Start with pure hexanes or petroleum ether. The polarity can be gradually increased by adding a small amount of a slightly more polar solvent like dichloromethane (DCM) or ethyl acetate. A typical starting point for optimization via Thin Layer Chromatography (TLC) would be a 99:1 or 98:2 mixture of Hexanes:DCM.
Workflow for Column Chromatography Purification
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
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- 9. m.youtube.com [m.youtube.com]
- 10. Column chromatography - Wikipedia [en.wikipedia.org]
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- 12. columbia.edu [columbia.edu]
Overcoming low reactivity of 2-Bromothianthrene in cross-coupling
Introduction: Understanding the Challenge
Welcome to the technical support guide for researchers working with 2-Bromothianthrene. This molecule is an increasingly important building block, yet its unique electronic and steric properties often lead to challenges in standard cross-coupling protocols. Unlike simple aryl bromides, this compound exhibits significantly lower reactivity, primarily due to two factors:
-
Electronic Effects: The thianthrene core is an electron-rich heterocyclic system. The lone pairs on the sulfur atoms contribute to the aromatic system's electron density, which can disfavor the rate-limiting oxidative addition step in many palladium-catalyzed cycles.[1][2][3]
-
Steric Hindrance: The bulky, non-planar, butterfly-like structure of the thianthrene scaffold physically impedes the approach of the palladium catalyst to the Carbon-Bromine bond, further slowing oxidative addition.[4][5][6]
This guide is designed to provide you with direct, actionable troubleshooting advice and a deeper understanding of the causality behind these challenges. We will explore proven strategies to enhance reactivity and achieve successful couplings.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during cross-coupling reactions with this compound in a practical question-and-answer format.
Question 1: My reaction has completely failed. I see only starting material after 24 hours. Where do I begin troubleshooting?
Answer: A complete lack of reactivity points to a fundamental issue with one of the core components of the reaction. Before attempting complex optimization, it is critical to validate your foundational setup.
Initial Checks (The "First-Response" Checklist):
-
Inert Atmosphere Integrity: This is the most common culprit. The active Pd(0) catalyst is highly sensitive to oxygen.[7] Ensure your solvent is rigorously degassed (freeze-pump-thaw cycles are superior to sparging) and that the reaction is maintained under a positive pressure of a high-purity inert gas (Argon or Nitrogen) throughout.[7][8]
-
Reagent Quality & Stoichiometry:
-
Catalyst: Has your palladium precatalyst been stored properly under an inert atmosphere? Palladium complexes can degrade. Consider using a fresh batch or a more robust, air-stable precatalyst (e.g., G3 or G4 palladacycles).[9]
-
Base: Is your base anhydrous? Many common bases (K₃PO₄, Cs₂CO₃) are hygroscopic. Dry them in an oven before use. For Suzuki reactions, the base is crucial for activating the boronic acid.[10][11]
-
Boronic Acid (for Suzuki): Boronic acids can dehydrate to form unreactive cyclic boroxines upon storage. Check the quality of your boronic acid.[7]
-
-
Temperature: While excessive heat can cause degradation, many couplings with challenging substrates require elevated temperatures (e.g., 80–110 °C) to overcome the activation energy for oxidative addition.[8] Is your reaction being heated sufficiently and is the stirring vigorous?
Question 2: I'm getting a low yield (5-30%) of my desired product, but the reaction is clearly working to some extent. How can I optimize the conversion?
Answer: Low conversion with an unreactive substrate like this compound is a classic optimization problem. The key is to facilitate the difficult oxidative addition and subsequent steps. Your focus should now shift to the specific "actors" in the catalytic cycle: the ligand, base, and solvent.
The Critical Role of the Ligand
For sterically hindered and electron-rich aryl halides, the ligand choice is paramount. Standard ligands like PPh₃ are often ineffective. You need ligands that are both bulky and electron-donating to promote oxidative addition and reductive elimination.[12]
-
Recommended Ligand Classes:
-
Buchwald-type Biaryl Phosphines: These are the gold standard. Ligands like SPhos, XPhos, and BrettPhos are designed specifically for challenging couplings.[2][13] They create a highly active, coordinatively unsaturated Pd(0) species that is more likely to undergo oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or SIPr are strong electron donors and can be highly effective, particularly in Suzuki and Buchwald-Hartwig aminations.[14][15]
-
Base and Solvent Synergy
The base and solvent work in concert to influence reagent solubility and facilitate key steps like transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig).[10]
-
Base Selection: A stronger, non-nucleophilic base is often required. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are excellent choices. For Buchwald-Hartwig aminations, a strong alkoxide base like NaOtBu or KHMDS is typically necessary.[16][17]
-
Solvent System: Anhydrous, polar aprotic solvents are preferred.
-
Ethers: Dioxane or THF are common and effective.[10]
-
Aromatics: Toluene can also be used, especially at higher temperatures.
-
Co-solvents: For Suzuki reactions, adding a small amount of water (e.g., 10:1 Dioxane/H₂O) can help dissolve the inorganic base and facilitate the formation of the active boronate species.[2][10]
-
The following workflow provides a logical approach to troubleshooting these reactions.
Caption: A logical workflow for troubleshooting cross-coupling reactions.
Question 3: My main side product is the homocoupling of my coupling partner (e.g., boronic acid dimer in a Suzuki reaction). What causes this and how can I prevent it?
Answer: Homocoupling is a common side reaction, especially when using Pd(II) precatalysts or when oxygen is present.[7][12] It occurs when two molecules of your nucleophilic coupling partner (e.g., boronic acid) couple with each other.
-
Primary Cause: The presence of Pd(II) species before the oxidative addition of this compound. If the reduction of your Pd(II) precatalyst to the active Pd(0) state is slow, or if Pd(0) is re-oxidized by trace oxygen, the remaining Pd(II) can catalyze the homocoupling pathway.[12]
-
Solutions:
-
Improve Inert Atmosphere: Rigorous exclusion of oxygen is the first line of defense to prevent re-oxidation of Pd(0).[7]
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step.[9]
-
Optimize Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equiv.) is standard, a large excess can favor homocoupling. Try reducing the equivalents.[9]
-
Lower Temperature: High temperatures can sometimes accelerate homocoupling more than the desired reaction. Try running the reaction at a slightly lower temperature for a longer time.[9]
-
Frequently Asked Questions (FAQs)
Q1: Can I use this compound in Buchwald-Hartwig amination or Sonogashira coupling?
A: Yes, absolutely. The same principles for overcoming its low reactivity apply. The key is selecting a catalytic system robust enough to handle the challenging substrate.
| Reaction Type | Recommended Catalyst (Precatalyst) | Recommended Ligand | Recommended Base | Recommended Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3 | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃, K₂CO₃ | Dioxane/H₂O, Toluene | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃, BrettPhos Pd G4 | BrettPhos, RuPhos, BINAP | NaOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane | 90-120 |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃, XPhos | Et₃N, i-Pr₂NEt (DIPA) | THF, DMF | 60-100 |
Note: For Sonogashira couplings, a copper(I) co-catalyst (e.g., CuI) is typically required.[18][19][20]
Q2: I've tried extensive optimization with this compound and still get poor results. Are there any alternative strategies?
A: Yes. If direct coupling to the C-Br bond is proving intractable, a highly effective modern alternative is to use an aryl thianthrenium salt .[21] These salts can be prepared from the parent arene (thianthrene itself) via C-H activation and serve as exceptionally reactive electrophiles in cross-coupling reactions.[22][23] The C-S bond of the thianthrenium salt readily undergoes oxidative addition to palladium, completely bypassing the challenges associated with the C-Br bond.[24][25] This is an advanced but powerful strategy for late-stage functionalization and difficult couplings.[23][26]
Caption: Visualizing the barriers to oxidative addition with this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for optimization.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).[8][10]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst/Ligand Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (10:1 ratio) via syringe to achieve a concentration of 0.1 M with respect to the this compound.[8]
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Benchchem. Technical Support Center: Accelerating Sluggish Suzuki Couplings.
- Benchchem. Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
- Journal of the American Chemical Society. Arylthianthrenium Salts for Triplet Energy Transfer Catalysis.
- ACS Publications. Palladium-Catalyzed Cross-Couplings of Aryl Thianthrenium Salts with N-Tosylhydrazones for the Synthesis of 1,1-Diarylalkenes.
- PubMed. Palladium-Catalyzed Cross-Couplings of Aryl Thianthrenium Salts with N-Tosylhydrazones for the Synthesis of 1,1-Diarylalkenes.
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- NIH. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
- Wikipedia. Buchwald–Hartwig amination.
- ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- ResearchGate. Thianthrene Radical Cation as a Transient SET Mediator: Photoinduced Thiocyanation and Selenocyanation of Arylthianthrenium Salts.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- ResearchGate. An overview of some reactions of thianthrene cation radical. Products and mechanisms of their formation.
- inc-solutions.com. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Reddit. Diagnosing issues with a failed Suzuki coupling?.
- ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- ACS Publications. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Sonogashira coupling.
- ACS Publications. Thianthrenium-Enabled Phosphorylation of Aryl C–H Bonds via Electron Donor–Acceptor Complex Photoactivation.
- Organic Chemistry Portal. Palladium-Catalyzed Hiyama-Type Coupling of Thianthrenium and Phenoxathiinium Salts.
- Organic Chemistry Portal. Sonogashira Coupling.
- RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ResearchGate. Palladium-Catalyzed Cross-Couplings of Aryl Thianthrenium Salts with N-Tosylhydrazones for the Synthesis of 1,1-Diarylalkenes.
- YouTube. Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy.
- Benchchem. Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine.
- NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- NIH. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones.
- ResearchGate. Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
- PubMed Central. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions.
- Benchchem. Technical Support Center: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- Scite.ai. Phosphorinanes as Ligands for Palladium‐Catalyzed Cross‐Coupling Chemistry.
- Chemistry LibreTexts. Sonogashira Coupling.
- Benchchem. Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
- Organic Chemistry Portal. Suzuki Coupling.
- ChemRxiv. Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening.
- PubMed Central. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
- PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
- Reddit. How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?.
- ResearchGate. (PDF) Steric Hindrance Effect in High-Temperature Reactions.
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- PubMed. Cross-Coupling Reactions of Nitroarenes.
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- 23. Palladium-Catalyzed Hiyama-Type Coupling of Thianthrenium and Phenoxathiinium Salts [organic-chemistry.org]
- 24. Palladium-Catalyzed Cross-Couplings of Aryl Thianthrenium Salts with N-Tosylhydrazones for the Synthesis of 1,1-Diarylalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient 2-Bromothianthrene Functionalization
Welcome to the technical support center for the functionalization of 2-Bromothianthrene and related thianthrene derivatives. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and provide robust troubleshooting strategies to overcome common experimental hurdles. Our goal is to empower you with the expertise to optimize your reactions for maximum efficiency and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategic selection of catalysts and reaction conditions for this compound functionalization.
Q1: What are the most effective catalyst systems for cross-coupling reactions with this compound?
A1: Palladium-based catalysts are the undisputed workhorses for the functionalization of this compound. The efficacy of the reaction hinges on the synergistic relationship between the palladium source and a supporting ligand. The most successful systems universally employ bulky and electron-rich phosphine ligands.
-
Palladium Source: While simple salts like Pd(OAc)₂ or PdCl₂ can be effective, modern, well-defined palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) are highly recommended. These precatalysts ensure the efficient and reliable generation of the active Pd(0) catalytic species, leading to more reproducible results and often allowing for lower catalyst loadings.[1][2]
-
Ligands: The choice of ligand is critical. Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are exceptionally effective.[1][3] Their steric bulk facilitates the crucial reductive elimination step, while their electron-donating nature promotes the initial oxidative addition of palladium to the C-Br bond.[1] For certain transformations, N-heterocyclic carbene (NHC) ligands can also offer high stability and activity.[1][4]
Q2: How do I select the optimal ligand for my specific reaction (e.g., C-N vs. C-C coupling)?
A2: Ligand selection is not one-size-fits-all; it must be tailored to the specific bond being formed.
-
For C-N (Buchwald-Hartwig) Coupling: The nature of the amine dictates the best ligand. For primary amines, ligands like BrettPhos are specifically designed to perform well.[5] For secondary amines, RuPhos is often a superior choice.[5] The key is to use a ligand that is bulky enough to promote C-N reductive elimination without being so sterically hindered that it prevents the amine from coordinating to the palladium center.
-
For C-C (Suzuki, Hiyama, etc.) Coupling: Ligands like XPhos and SPhos are excellent general choices due to their robustness and broad applicability.[3][6] For particularly challenging or sterically hindered substrates, screening a panel of Buchwald-type ligands is a prudent strategy. The goal is to find the optimal electronic and steric balance that accelerates the catalytic cycle.[1]
Q3: What is the role of the base, and which one should I choose?
A3: The base plays a multifaceted role and its selection is critical for success. In Suzuki couplings, it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[1] In Buchwald-Hartwig aminations, it deprotonates the amine (or a pre-catalyst complex) to generate the active nucleophile.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common, effective choices, particularly for Suzuki couplings.[1] Cesium carbonate is often used for less reactive substrates due to its high solubility in organic solvents.
-
Alkoxide Bases: Stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required for Buchwald-Hartwig aminations.[5][6] However, these strong bases can be incompatible with sensitive functional groups like esters or ketones.[5]
-
Soluble Organic Bases: For sensitive substrates or to create a homogeneous reaction mixture, soluble organic bases like DBU can be an excellent alternative, sometimes used in combination with inorganic salts.[7][8]
Q4: My reaction is sluggish. Should I consider an alternative to this compound, like a thianthrenium salt?
A4: Yes, this is an advanced strategy worth considering. While this compound is a classic aryl halide electrophile, a powerful modern alternative involves the direct C-H functionalization of an arene to form an aryl thianthrenium salt.[9][10] This salt then serves as a highly reactive electrophile in cross-coupling reactions.
-
Advantages: This two-step, one-pot approach allows for the site-selective functionalization of complex molecules where a halide may not be present.[11][12] The C–S⁺ bond of the thianthrenium salt is highly activated towards oxidative addition, often enabling reactions to proceed under milder conditions or with broader substrate scope compared to the corresponding aryl bromide.[3][13]
-
Catalytic Systems: The same palladium/bulky phosphine ligand systems used for this compound are generally effective for coupling with aryl thianthrenium salts, highlighting the versatility of these catalysts.[3][6]
Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This guide provides a systematic approach to diagnosing and resolving common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Formation | Inactive Catalyst: The active Pd(0) species is not being generated efficiently. This is common when using Pd(II) salts without proper reduction.[4] | • Switch to a Precatalyst: Use a well-defined precatalyst (e.g., a Buchwald G3 or G4 palladacycle) to ensure reliable Pd(0) formation.[2]• Check Reagent Purity: Impurities in solvents, bases, or starting materials can poison the catalyst. Use anhydrous, degassed solvents and high-purity reagents.[4] |
| Suboptimal Ligand/Base Combination: The chosen ligand may not be suitable for the specific transformation, or the base may be too weak. | • Screen Ligands: Test a small panel of bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos).• Increase Base Strength: If using a carbonate, try a phosphate or an alkoxide (substrate permitting). Ensure the base is fresh and anhydrous.[1] | |
| Low Reaction Temperature: The reaction may have a high activation energy, especially with challenging substrates. | • Increase Temperature: Incrementally raise the reaction temperature in 10-20 °C steps, monitoring for product formation and potential decomposition.[4] | |
| 2. Significant Dehalogenation | Presence of Protons/Water: Trace water can lead to protonolysis of key intermediates. | • Ensure Anhydrous Conditions: Oven-dry glassware. Use anhydrous solvents and store bases in a desiccator.[1]• Degas Thoroughly: Sparge solvents with argon or nitrogen for 20-30 minutes before use to remove both oxygen and dissolved moisture.[1] |
| Catalyst Instability: The catalyst may be degrading via side pathways. | • Use a More Robust Ligand: Switch to a more sterically protective ligand (e.g., from PPh₃ to XPhos) to stabilize the palladium center. | |
| 3. Homocoupling of Nucleophile | Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of nucleophiles, especially boronic acids. | • Rigorous Degassing: This is the most critical step. Use multiple (3+) vacuum/backfill cycles with an inert gas for the reaction vessel containing the solid reagents before adding degassed solvent.[1] |
| Suboptimal Catalyst Loading: Incorrect catalyst concentration can sometimes favor side reactions. | • Optimize Catalyst Loading: While counterintuitive, sometimes slightly lowering the catalyst loading can disfavor bimolecular side reactions relative to the main catalytic cycle. | |
| 4. Poor Reproducibility | Inconsistent Reagent Quality: Batch-to-batch variation in starting materials, base, or solvent can significantly impact results. | • Standardize Reagents: Use reagents from a single, trusted supplier. Purify starting materials if their quality is suspect.[2]• Control Atmosphere: Use a glovebox for dispensing sensitive reagents like strong bases and catalysts to ensure a consistently inert and dry environment. |
| Variable Catalyst Activation: In-situ generation of Pd(0) can be inconsistent. | • Use a Precatalyst: This is the best solution for ensuring run-to-run consistency, as it removes the variability of the in-situ reduction step.[2] |
Visualizing the Process
Understanding the underlying mechanics and decision-making process is key to success. The following diagrams illustrate the core catalytic cycle and a logical troubleshooting workflow.
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
Caption: A logical workflow for troubleshooting failed reactions.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. It should be optimized for each specific substrate combination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (1-3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv), finely ground and dried
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene/Water mixture)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inerting the Atmosphere: Seal the vessel and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle at least three times to ensure the atmosphere is fully inert.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe. The final concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing via TLC, LC-MS, or GC-MS.
-
Workup: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired product.
References
-
Wang, M., Zhang, X., Ma, M., & Zhao, B. (2022). Palladium-Catalyzed Synthesis of Esters from Arenes through C–H Thianthrenation. Organic Letters, 24(32), 6031–6036. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Synthesis of Esters from Arenes through C-H Thianthrenation. Synfacts, 18(10), 1081*. [Link]
-
Wang, M., Zhang, X., Ma, M., & Zhao, B. (2022). Abstract of "Palladium-Catalyzed Synthesis of Esters from Arenes through C–H Thianthrenation". Organic Letters. [Link]
-
Organic Chemistry Frontiers. (n.d.). Palladium-catalyzed site-selective C–H polyfluoroarylation of arenes via aryl thianthrenium salts. Royal Society of Chemistry. [Link]
-
ResearchGate. (2022). Request PDF: Palladium-Catalyzed Synthesis of Esters from Arenes through C–H Thianthrenation. [Link]
-
Li, Y., et al. (2020). Palladium-Catalyzed Cross-Couplings of Aryl Thianthrenium Salts with N-Tosylhydrazones for the Synthesis of 1,1-Diarylalkenes. Organic Letters, 22(1), 215-219. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Willis, M. C., et al. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters, 19(21), 5896–5899. [Link]
-
PubMed. (2020). Palladium-Catalyzed Cross-Couplings of Aryl Thianthrenium Salts with N-Tosylhydrazones for the Synthesis of 1,1-Diarylalkenes. National Library of Medicine. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 128(28), 9115–9129. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
-
White Rose Research Online. (2023). A Brief Introduction to Chemical Reaction Optimization. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Organic Chemistry Portal. (2024). Palladium-Catalyzed Hiyama-Type Coupling of Thianthrenium and Phenoxathiinium Salts. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Wei, H., et al. (2017). C–C Coupling on Single-Atom-Based Heterogeneous Catalyst. Journal of the American Chemical Society, 139(44), 15632–15635. [Link]
-
ResearchGate. (2020). Request PDF: Palladium-Catalyzed Cross-Couplings of Aryl Thianthrenium Salts with N-Tosylhydrazones for the Synthesis of 1,1-Diarylalkenes. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (n.d.). Palladium/Norbornene Cooperative Catalytic C-H Functionalization. [Link]
-
National Institutes of Health. (n.d.). Harnessing Bromo/Acyloxy Transposition (BrAcT) and Excited-State Copper Catalysis for Styrene Difunctionalization. PMC. [Link]
-
ResearchGate. (n.d.). Request PDF: Boosting Hydrogenation of Graphene Quantum Dot-Modified Photocatalysts. [Link]
-
MDPI. (n.d.). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. [Link]
-
Engl, P. S., et al. (2019). C–N Cross-Couplings for Site-Selective Late-Stage Diversification via Aryl Sulfonium Salts. Journal of the American Chemical Society, 141(34), 13344–13349. [Link]
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Cross-Couplings of Aryl Thianthrenium Salts with N-Tosylhydrazones for the Synthesis of 1,1-Diarylalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Palladium-Catalyzed Synthesis of Esters from Arenes through C-H Thianthrenation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Palladium-catalyzed site-selective C–H polyfluoroarylation of arenes via aryl thianthrenium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Hiyama-Type Coupling of Thianthrenium and Phenoxathiinium Salts [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Bromothianthrene
Introduction
Welcome to the technical support center for the synthesis of 2-Bromothianthrene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic transformation. As a key intermediate in the functionalization of aromatic compounds, the efficient and selective synthesis of this compound is of significant interest. This document provides a comprehensive resource to help you navigate the challenges and optimize the outcomes of your experiments.
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of thianthrene. While conceptually straightforward, this reaction is often plagued by issues of regioselectivity, over-bromination, and purification difficulties. This guide will address these common challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?
Answer: Low yields in the bromination of thianthrene can often be attributed to several factors, including incomplete reaction, formation of multiple side products, and suboptimal reaction conditions. Here are some common causes and solutions:
-
Incomplete Reaction:
-
Insufficient reaction time or temperature: The electrophilic bromination of thianthrene may require more forcing conditions than anticipated. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material.
-
Inefficient brominating agent: The choice of brominating agent is critical. While elemental bromine is commonly used, other reagents like N-Bromosuccinimide (NBS) in the presence of an acid catalyst can offer milder and more selective bromination.
-
-
Side Product Formation:
-
Over-bromination: The use of excess bromine can lead to the formation of dibrominated thianthrene isomers (e.g., 2,7- and 2,8-dibromothianthrene).[1] Carefully control the stoichiometry of the brominating agent. A slight excess (1.05-1.1 equivalents) is often sufficient.
-
Oxidation of sulfur: The sulfur atoms in the thianthrene ring can be susceptible to oxidation, especially under harsh conditions, leading to the formation of thianthrene-5-oxide or thianthrene-5,10-dioxide.[1] Using a non-oxidizing solvent and moderate temperatures can help mitigate this.
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The polarity and reactivity of the solvent can influence the reaction rate and selectivity. Non-polar, inert solvents like carbon tetrachloride or dichloromethane are generally preferred.
-
Catalyst: While not always necessary, a Lewis acid catalyst can sometimes enhance the rate of electrophilic aromatic substitution. However, this can also increase the likelihood of side reactions, so careful optimization is required.
-
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Question: My reaction mixture shows the presence of multiple brominated isomers. How can I improve the selectivity for the 2-position?
Answer: Achieving high regioselectivity in the electrophilic substitution of thianthrene can be challenging. The electronic and steric properties of the thianthrene nucleus influence the position of substitution.
-
Controlling Stoichiometry: As mentioned, using more than one equivalent of the brominating agent will lead to the formation of dibrominated products.[1] Precise control over the amount of brominating agent is the first step towards achieving mono-bromination.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. Running the reaction at 0 °C or even lower may improve the ratio of this compound to other isomers.
-
Alternative Bromination Methods: Consider using a bulkier brominating agent. The steric hindrance may favor substitution at the less hindered 2-position over other positions.
Issue 3: Difficulty in Purifying the Product
Question: I am struggling to isolate pure this compound from the reaction mixture. What are effective purification methods?
Answer: The purification of this compound can be complicated by the presence of unreacted starting material, over-brominated side products, and non-polar impurities.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system for recrystallization should be one in which this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Hexane or ethanol are often good starting points to try for recrystallization of aromatic compounds.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative. A non-polar eluent system, such as a mixture of hexane and dichloromethane, can be used to separate the desired product from impurities. Monitor the fractions by TLC to ensure proper separation.
-
Work-up Procedure: A thorough aqueous work-up is crucial to remove any residual acid or inorganic salts before attempting purification. Washing the organic layer with a dilute solution of sodium thiosulfate can also help to quench any unreacted bromine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended brominating agent for the synthesis of this compound?
A1: Elemental bromine (Br₂) is a common and effective brominating agent for this transformation.[1] It is typically dissolved in an inert solvent like carbon tetrachloride and added dropwise to a solution of thianthrene. N-Bromosuccinimide (NBS) can also be used, often in conjunction with an acid catalyst, and may offer milder reaction conditions.
Q2: What is the optimal solvent for this reaction?
A2: A non-polar, aprotic solvent is generally preferred to avoid side reactions with the solvent. Carbon tetrachloride was historically used, but due to its toxicity, dichloromethane or chloroform are more common modern choices.
Q3: What is the expected major side product?
A3: The most common side products are dibrominated thianthrenes, particularly a mixture of 2,7- and 2,8-dibromothianthrene, which form when more than one equivalent of the brominating agent is used.[1]
Q4: Can the sulfur atoms in thianthrene be oxidized during bromination?
A4: Yes, under certain conditions, the sulfur atoms can be oxidized to form thianthrene-5-oxide or thianthrene-5,10-dioxide.[1] This is more likely to occur if the reaction is run at high temperatures or in the presence of oxidizing contaminants.
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., hexane/dichloromethane) to separate the starting material, product, and any major side products. The consumption of the thianthrene spot and the appearance of a new, typically less polar, product spot will indicate the progress of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Optimized Experimental Protocol
This protocol is a recommended starting point for the synthesis of this compound, based on established literature and modern laboratory practices.
Materials:
-
Thianthrene
-
Bromine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve thianthrene (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 equivalents) in anhydrous dichloromethane. Add the bromine solution dropwise to the stirred thianthrene solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC until the thianthrene is consumed (typically 1-2 hours).
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the red-brown color of bromine disappears. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot hexane to yield pure this compound as a white to off-white solid.
Table of Optimized Reaction Conditions
| Parameter | Recommended Condition |
| Thianthrene:Bromine Ratio | 1 : 1.05 |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C |
| Reaction Time | 1-2 hours (monitor by TLC) |
| Work-up | Quench with Na₂S₂O₃, wash with NaHCO₃ and brine |
| Purification | Recrystallization from hexane |
Visualizing the Reaction and Potential Side Reactions
The following diagrams illustrate the main reaction pathway and the formation of common side products.
Caption: General workflow for the synthesis of this compound.
Caption: Potential side reactions in the bromination of thianthrene.
References
-
Gilman, H., & Swayampati, D. R. (1955). Studies in the Thianthrene System: Bromination and Reductive Bromination. Journal of the American Chemical Society, 77(22), 5944–5948. [Link]
Sources
Preventing homocoupling of 2-Bromothianthrene in palladium catalysis
Technical Support Center: Palladium Catalysis
Guide ID: TSC-PD-2BT-HC01 Topic: Preventing Homocoupling of 2-Bromothianthrene in Palladium-Catalyzed Cross-Coupling Reactions Senior Application Scientist: Dr. Gemini
Understanding the Challenge: The Predisposition of this compound to Homocoupling
Welcome to the technical support center. This guide is designed for researchers encountering challenges with the palladium-catalyzed cross-coupling of this compound. A frequent and frustrating side reaction is the formation of the 2,2'-bithianthrene homodimer, which consumes your valuable substrate and complicates purification.
At its core, palladium-catalyzed cross-coupling relies on a delicate balance of elementary steps within a catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2][3] Homocoupling arises when parasitic pathways disrupt this cycle.
Two primary mechanisms are responsible for the formation of homocoupling byproducts:
-
Reductive (Ullmann-type) Homocoupling of this compound: This pathway involves the coupling of two molecules of the aryl halide. After the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Aryl-Pd(II)-Br intermediate can undergo further reactions, especially if the subsequent transmetalation step is slow, leading to the undesired biaryl product.[4][5][6]
-
Oxidative Homocoupling of the Coupling Partner: In reactions like the Suzuki-Miyaura coupling, the organoboron reagent can couple with itself. This is often promoted by the presence of Pd(II) species and dissolved oxygen in the reaction mixture.[7][8][9]
The thianthrene moiety itself, being an electron-rich and sterically demanding heterocyclic system, can influence the kinetics of the catalytic cycle, potentially slowing down the desired reductive elimination and making these side reactions more competitive.
Visualizing the Competing Pathways
To effectively troubleshoot, it is crucial to visualize the desired catalytic cycle versus the interfering homocoupling pathways.
Figure 1: Desired cross-coupling cycle versus parasitic homocoupling pathways.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you might be observing in your experiments.
Q1: My reaction yields almost exclusively the 2,2'-bithianthrene dimer. What are the most likely causes and immediate solutions?
A1: Observing the thianthrene homodimer as the major product points towards a dominant Ullmann-type homocoupling pathway. This typically occurs when the rate of transmetalation (in a cross-coupling reaction) or reductive elimination is significantly slower than the rate of this side reaction.
Primary Causes & Solutions:
-
Inefficient Ligand: The ligand may not be effectively promoting the desired transmetalation or reductive elimination steps.
-
High Reaction Temperature: While heat can increase reaction rates, excessively high temperatures can favor decomposition pathways and Ullmann-type coupling.[4]
-
Solution: Screen lower temperatures (e.g., reduce from 110 °C to 80-90 °C). A successful cross-coupling is a balance between sufficient activation and thermal stability.
-
-
Inappropriate Base: The choice of base is critical. A base that is too weak may not facilitate transmetalation efficiently, allowing the Ar-Pd(II)-X intermediate to linger and engage in homocoupling.
-
Solution: For Suzuki couplings, K₃PO₄ is often a reliable choice for challenging substrates as it is a moderately strong, non-nucleophilic base.[11]
-
Q2: I am attempting a Suzuki-Miyaura coupling. My crude NMR shows the desired product, but also significant amounts of both the thianthrene homodimer and a symmetrical biaryl from my boronic acid. What is happening?
A2: This is a classic symptom of multiple competing side reactions, pointing to a fundamental issue with your reaction setup, specifically the presence of oxygen and Pd(II) species.
Primary Causes & Solutions:
-
Presence of Oxygen: Dissolved oxygen is a primary culprit in the oxidative homocoupling of boronic acids.[8][9] It can also interfere with the active Pd(0) catalyst, generating Pd(II) species that further promote this side reaction.[7]
-
Solution: Rigorous Deoxygenation. Your solvent and reaction mixture must be thoroughly deoxygenated. Subsurface sparging with an inert gas (argon or nitrogen) for 20-30 minutes is highly effective and superior to simple freeze-pump-thaw cycles for this purpose.[13][14][15] Ensure the reaction is maintained under a positive pressure of inert gas throughout.[13]
-
-
Use of a Pd(II) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ requires an in situ reduction to the active Pd(0) catalyst. This reduction often proceeds by consuming two molecules of your boronic acid, directly forming the homocoupled byproduct.[7][10]
-
Solution: Use a Pd(0) Source or a Modern Precatalyst. Start with a Pd(0) source like Pd₂(dba)₃. Better yet, use a modern, air-stable precatalyst (e.g., an XPhos Pd G3 or SPhos Pd G4 precatalyst). These are designed to generate the active monoligated Pd(0) species cleanly and efficiently upon heating, minimizing the pathways that lead to homocoupling.[10]
-
Q3: My reaction is very slow or stalls completely, and I only see starting material and some homocoupling. How can I improve the reaction kinetics for the desired transformation?
A3: A stalled reaction indicates that the activation energy for the desired catalytic cycle is too high under your current conditions. The small amount of homocoupling suggests that parasitic pathways are still accessible.
Primary Causes & Solutions:
-
Suboptimal Solvent System: Solvent plays a crucial role in solubility and the stabilization of intermediates.
-
Solution: For Suzuki couplings, polar aprotic solvents like 1,4-dioxane or THF, often with a small amount of water (e.g., 10:1 ratio), are standard.[12][16] The water is essential for dissolving the inorganic base and facilitating the transmetalation step. If solubility is an issue, consider solvents like DMF or toluene, but be aware they can alter reactivity.[17]
-
-
Incorrect Stoichiometry: An incorrect ratio of reagents can stall the reaction.
-
Solution: Ensure your boronic acid is used in a slight excess (e.g., 1.2 to 1.5 equivalents) to drive the transmetalation step to completion.
-
-
Catalyst Poisoning: The thianthrene sulfur atoms could potentially coordinate to the palladium center, inhibiting catalysis. While less common with modern bulky ligands, it is a possibility.
-
Solution: Increasing the ligand-to-palladium ratio slightly (e.g., from 2:1 to 3:1 when using a separate Pd source and ligand) can sometimes help ensure the palladium center remains active.
-
Frequently Asked Questions (FAQs)
Q4: Which palladium source is best to avoid homocoupling?
A4: The choice of palladium source is critical. As detailed in the table below, Pd(0) sources and modern precatalysts are strongly preferred over Pd(II) salts to minimize side reactions that initiate the catalytic cycle via homocoupling.
| Palladium Source | Oxidation State | Propensity for Homocoupling | Rationale |
| Pd(OAc)₂, PdCl₂ | +2 | High | Requires in situ reduction to Pd(0), which often occurs via oxidative homocoupling of the organometallic partner.[7][10] |
| Pd(PPh₃)₄ | 0 | Moderate | A Pd(0) source, but the triphenylphosphine ligands can be suboptimal for challenging substrates, leading to slower desired coupling. |
| Pd₂(dba)₃ | 0 | Low | Excellent Pd(0) source. It must be paired with an appropriate ligand (e.g., XPhos) but does not require a reductive activation step.[13] |
| Buchwald Precatalysts (G2, G3, G4) | +2 | Very Low | These are air-stable and designed for the clean, thermal generation of the active L-Pd(0) species, minimizing side reactions.[10] |
Q5: What is the optimal experimental setup to prevent homocoupling of this compound from the outset?
A5: A proactive approach combining the right reagents with meticulous technique is the best strategy. The following protocol provides a robust starting point for a Suzuki-Miyaura coupling.
Optimized Protocol for Suzuki-Miyaura Coupling of this compound
Figure 2: Recommended experimental workflow to minimize homocoupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), and finely ground K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-dioxane and water, 10:1 v/v) by bubbling argon through it for at least 30 minutes. Add the solvent to the flask via cannula or syringe.
-
Final Degassing: With gentle stirring, sparge the resulting slurry with a subsurface stream of argon for an additional 10-15 minutes.[14][15]
-
Catalyst Addition: Under a strong positive flow of argon, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%). This "shot addition" minimizes atmospheric exposure.[13]
-
Reaction Execution: Fit the flask with a reflux condenser under argon. Lower the flask into a preheated oil bath set to the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitoring and Workup: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. Once complete, cool the reaction to room temperature and proceed with a standard aqueous workup and purification.
References
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. jmcct.com [jmcct.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-up Synthesis of 2-Bromothianthrene Derivatives
Welcome to the technical support center for the synthesis of 2-bromothianthrene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these important chemical entities. Here, we will delve into the common challenges, provide practical troubleshooting advice, and offer detailed protocols to ensure the successful and safe production of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound derivatives?
A1: The primary challenges in scaling up the synthesis of this compound derivatives often revolve around:
-
Reaction Control: The bromination of thianthrene can be exothermic, and managing the reaction temperature is crucial to prevent runaway reactions and the formation of impurities.
-
Regioselectivity: Achieving selective mono-bromination at the 2-position can be difficult, with the potential for forming di- and poly-brominated species, especially with an excess of the brominating agent.
-
Impurity Profile: Side reactions, such as oxidation of the sulfur atoms in the thianthrene core, can lead to complex impurity profiles that are challenging to separate on a large scale.
-
Product Isolation and Purification: this compound and its derivatives can have limited solubility, making purification by crystallization challenging. Chromatographic purification is often not feasible for large quantities.
-
Safety: Handling hazardous reagents like bromine and managing the evolution of hydrogen bromide gas are significant safety concerns that must be addressed during scale-up.
Q2: What are the most common impurities I should expect, and how can I minimize them?
A2: Common impurities include:
-
Dibromothianthrenes: Formed when the reaction is not carefully controlled, leading to over-bromination. To minimize this, use a stoichiometric amount of the brominating agent and ensure efficient mixing to avoid localized high concentrations.
-
Thianthrene S-oxides and S,S'-dioxides: These are products of oxidation. Using deoxygenated solvents and maintaining an inert atmosphere can help reduce their formation.
-
Isomeric Bromothianthrenes: Depending on the reaction conditions, minor amounts of other brominated isomers may form. Careful control of temperature and the choice of brominating agent can improve regioselectivity.
Q3: Are there any specific safety precautions I should take when working with thianthrene and its bromination?
A3: Yes, safety is paramount. Always:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[1][2]
-
Have an emergency plan in place for accidental spills or exposure.
-
When using bromine, be aware of its high toxicity and corrosivity. Use a syringe or addition funnel for controlled addition.
-
The reaction can generate hydrogen bromide gas, which is corrosive. Use a gas trap to neutralize the evolving gas.
Troubleshooting Guide
This section provides a detailed breakdown of common problems, their potential causes, and actionable solutions for the scale-up synthesis of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of product during workup. - Inefficient purification. | - Monitor the reaction by TLC or GC/LC-MS to ensure completion. - Optimize the reaction temperature. Bromination of activated aromatics can often be performed at low temperatures. - Use a mild workup procedure. Avoid strong bases that could lead to side reactions. - For purification, consider recrystallization from a carefully selected solvent system to minimize losses. |
| Formation of Significant Amounts of Dibromothianthrene | - Excess of brominating agent. - Poor mixing leading to localized high concentrations of the brominating agent. - Reaction temperature is too high. | - Use no more than one equivalent of the brominating agent. - Ensure vigorous and efficient stirring throughout the addition of the brominating agent. - Perform the reaction at a lower temperature to improve selectivity. |
| Presence of Oxidized Byproducts (Sulfoxides/Sulfones) | - Presence of oxygen or other oxidizing agents. - Use of an oxidizing brominating agent. | - Use degassed solvents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon). - Choose a non-oxidizing brominating agent such as N-bromosuccinimide (NBS). |
| Difficulties in Product Purification | - Poor solubility of the product. - Co-crystallization of impurities with the product. - Product oiling out during crystallization. | - Perform a thorough solvent screen to find a suitable recrystallization solvent or solvent mixture. - If co-crystallization is an issue, consider a pre-purification step such as a slurry wash with a solvent in which the impurities are more soluble. - For products that oil out, try a slower cooling rate or use a solvent system that promotes crystalline growth. |
| Exothermic Reaction Leading to Poor Control | - Rapid addition of the brominating agent. - Insufficient cooling capacity for the scale of the reaction. | - Add the brominating agent slowly and portion-wise, monitoring the internal temperature closely. - Ensure your reaction vessel has adequate cooling capacity for the intended scale. Consider using a jacketed reactor with a circulating chiller for larger scales. |
Troubleshooting Decision Workflow
Caption: A step-by-step workflow for the scale-up synthesis of this compound.
References
-
Synthesis of 2-Bromothiophene: A patent describing the synthesis of a related brominated heterocyclic compound, providing insights into reaction conditions.
-
Thianthrene Safety Data Sheet: Provides safety information for handling thianthrene.
-
Aryl Thianthrenium Salts: A journal article discussing the diversification of complex small molecules via aryl thianthrenium salts.
-
Large-Scale Mono-bromination: A research article on the large-scale synthesis and mono-bromination of aniline derivatives.
-
Thianthrene Safety Data Sheet: An alternative source for safety information on thianthrene.
-
Synthesis and Application of Thianthrenes: A thesis describing the synthesis and applications of thianthrene-based compounds.
-
C-H Functionalization using Thianthrene Derivatives: An article from Organic Syntheses on the C-H functionalization of arenes.
-
Large Scale Synthesis of a Bromophenyl Derivative: Provides insights into scale-up considerations for a brominated aromatic compound.
-
Applications of thianthrene chemistry: A review on the applications of thianthrene chemistry in organic synthesis.
-
Nucleophilic functionalization of thianthrenium salts: A research article on the functionalization of thianthrenium salts.
-
Alkene Thianthrenation: A review on recent progress in alkene thianthrenation.
-
Scale up of a bromo-compound synthesis: A presentation on the scale-up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis.
-
Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds: A review on recent advances in the bromination of aromatic compounds.
-
Bromoarene synthesis by bromination or substitution: A collection of methods for the synthesis of bromoarenes.
-
Mechanochemical Thianthrene-Mediated Aryl C−H Functionalization: Research on mechanochemical approaches for thianthrene-mediated reactions.
-
Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates: A research article on the synthesis of complex ureas using brominated heterocyclic intermediates.
-
Scale-up Synthesis of 2-Bromo-2-methylpropan-1-amine HBr Derivatives: Application notes for the scale-up synthesis of a bromo-amine derivative.
-
Metal-Free Aziridination of Alkenes by Thianthrenation: An Organic Syntheses procedure for the aziridination of alkenes using thianthrenation.
-
Scale‐up synthesis and synthetic utility: A research diagram related to scale-up synthesis.
-
Bromination - ACS GCI Pharmaceutical Roundtable Reagent Guides: A guide on green chemistry considerations for bromination reactions.
-
Synthesis of Thiaphenanthridinones from Sulfinate Esters and 2-Borylanilines: A research article on the synthesis of sulfur-containing heterocyclic compounds.
-
Practical Large-Scale Synthesis of 6-Bromo-2-naphthylmethanesulfonamide: A research article on the large-scale synthesis of a brominated naphthyl derivative.
-
Technical Support Center: Scale-up Synthesis of 2,3,6,7-Substituted Anthracene Derivatives: A technical support guide for a related class of compounds.
-
Thianthrene/TfOH-catalyzed electrophilic halogenations: A research article on a catalytic system for halogenations.
-
Reaction of N-Bromoacetamide with Olefins: A research article on the reaction of a brominating agent with olefins.
-
Reaction of 1,2-dibromoethane with primary amines: A research article on the reaction of a dibromoalkane with amines.
Sources
Technical Support Center: A Guide to the Removal of Thianthrene-Based Impurities
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification and removal of thianthrene-based impurities from your final products. As the use of thianthrene-mediated C-H functionalization becomes more prevalent in organic synthesis, effectively managing its byproducts is crucial for ensuring the purity and safety of active pharmaceutical ingredients (APIs) and other high-purity materials.[1][2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when dealing with thianthrene impurities.
Q1: What is thianthrene, and why is it appearing as an impurity in my reaction?
Answer: Thianthrene is a sulfur-containing heterocyclic compound with the chemical formula C₁₂H₈S₂.[4] It is a pale yellow, crystalline solid at room temperature.[5]
In modern organic synthesis, particularly in late-stage C-H functionalization, aryl thianthrenium salts are employed as versatile reagents to activate C-H bonds for further coupling reactions.[2][3] During these reactions, the thianthrene moiety acts as an excellent leaving group. After the desired functionalization of your substrate, the thianthrenium salt is reduced and released as neutral thianthrene, which then remains in the reaction mixture as a key byproduct.[1][6] Its removal is essential to achieve the high purity standards required for final products, especially in drug development.[7][8]
Q2: How can I reliably detect and quantify thianthrene impurities in my product?
Answer: The foundation of impurity control is accurate detection and quantification.[7] The most common and effective analytical techniques for thianthrene include:
-
High-Performance Liquid Chromatography (HPLC): This is the primary and most widely used method for quantifying organic impurities in APIs.[8][9] Developing an HPLC method with a UV detector is highly effective for separating thianthrene from your main product and quantifying it, often down to parts-per-million (ppm) levels.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique can definitively identify the impurity by its molecular weight (m/z for [M+H]⁺ ≈ 217.02).[10][11] This is invaluable for confirming that an unknown peak is indeed thianthrene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for detection, although it is less sensitive than HPLC for trace amounts. The aromatic region of the spectrum will show characteristic signals for thianthrene. However, these may overlap with your product's signals, making quantification challenging without careful integration and the use of an internal standard.[8][12]
For all quantitative methods, it is best practice to use a certified reference standard of thianthrene to build a calibration curve for accurate measurement.
Q3: What are the principal strategies for removing thianthrene from a final product?
Answer: The removal strategy depends on the physicochemical properties of your product relative to thianthrene. The three main approaches are:
-
Crystallization/Recrystallization: This is often the most efficient and scalable method, exploiting the solubility differences between your product and the thianthrene impurity.[13][14]
-
Chromatography: When crystallization is ineffective, column chromatography (either flash or preparative HPLC) is a powerful tool for separation based on polarity differences.[13][15]
-
Chemical Conversion (Advanced): In challenging cases, thianthrene can be chemically modified (e.g., oxidized) to drastically change its polarity, making it easily separable. This is an aggressive method and requires that your API is stable to the reaction conditions.[4]
Q4: What safety precautions should I take when handling thianthrene?
Answer: While specific toxicity data is not extensively publicized, thianthrene, like any laboratory chemical, should be handled with care. Always follow standard safety protocols:
-
Work in a well-ventilated fume hood.
-
Wear personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Part 2: Troubleshooting and Detailed Protocols
This section provides detailed, step-by-step guidance for resolving specific challenges you may encounter during the purification process.
Issue 1: Co-crystallization of Thianthrene with My Product
Q: I have attempted to purify my product by crystallization, but my analytical data shows that the thianthrene impurity is still present. What is happening and how can I fix it?
A: This is a common issue known as co-crystallization, where the impurity incorporates into the crystal lattice of your main product. The key to overcoming this is to find a solvent system where the solubility of your product and thianthrene are significantly different. Thianthrene is generally soluble in non-polar organic solvents and insoluble in water.[5]
Data-Driven Solvent Selection
To design an effective crystallization, consult the following solubility data for thianthrene. The goal is to select a solvent (or solvent mixture) where your product has low solubility, but thianthrene remains highly soluble, thus staying in the mother liquor.
| Solvent | Solubility of Thianthrene | Reference |
| Toluene | Soluble | [5] |
| Chloroform | Soluble | [5] |
| Benzene | Soluble | [5] |
| Water | Insoluble | [5] |
| Acetonitrile | Sparingly Soluble | [16] |
| Ethyl Acetate | Moderately Soluble | [16] |
| Heptane/Hexane | Low Solubility | [17] |
| Diethyl Ether | Low to Moderate Solubility | [18] |
Workflow for Optimizing Crystallization
The following diagram outlines a systematic approach to developing a successful purification protocol.
Caption: Decision workflow for purification via crystallization.
Protocol: Step-by-Step Recrystallization
-
Solvent Selection: Based on your screening, choose the best solvent or solvent pair. A common choice is a "good" solvent in which both compounds are soluble when hot (e.g., toluene, ethyl acetate) and a "bad" anti-solvent in which both are poorly soluble (e.g., heptane, hexane).[19]
-
Dissolution: Place the impure solid in a flask and add the minimum amount of the hot "good" solvent required to fully dissolve it.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask or seeding with a pure crystal. Let it stand, undisturbed, for several hours or overnight.[20] Placing the vial in a refrigerator can further decrease the product's solubility.[19]
-
Anti-Solvent Addition (if using a pair): Once the solution is at room temperature, slowly add the "bad" anti-solvent until the solution becomes slightly cloudy. Warm slightly to redissolve, then cool again slowly.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any residual mother liquor containing the dissolved thianthrene.
-
Analysis: Dry the crystals and re-analyze by HPLC to confirm the removal of the impurity.
Issue 2: Failure to Separate by Crystallization
Q: My product and thianthrene have very similar solubility profiles, and crystallization is not effective. How can I use column chromatography for purification?
A: When crystallization fails, normal-phase flash column chromatography is the next logical step. This technique separates compounds based on their polarity. Thianthrene is a relatively non-polar compound, so it will typically elute quickly from the column with non-polar mobile phases.
Protocol: Developing a Flash Chromatography Method
-
TLC Analysis: The first step is to find a suitable solvent system using Thin Layer Chromatography (TLC).[21]
-
Spot your impure product on a silica TLC plate.
-
Develop the plate in various mixtures of a non-polar solvent (e.g., Hexane or Heptane) and a slightly more polar solvent (e.g., Ethyl Acetate or Dichloromethane).
-
The ideal system will show good separation between your product spot and the thianthrene spot, with the target compound having an Rf value between 0.2 and 0.4. Thianthrene sulfoxide diastereomers have also been successfully separated using flash chromatography.[15][21]
-
-
Column Preparation: Pack a silica gel column with your chosen mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like Dichloromethane (DCM). If solubility is an issue, you can adsorb the material onto a small amount of silica gel (dry loading).
-
Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 3: Product and Impurity Co-elute in Chromatography
Q: Even with chromatography, I am struggling to get a clean separation. Are there any other options?
A: If both crystallization and standard chromatography fail, a more advanced chemical conversion strategy can be employed, provided your target molecule can withstand the conditions. Thianthrene can be easily oxidized at one of its sulfur atoms to form thianthrene S-oxide (TTSO).[4] This dramatically increases the polarity of the molecule.
Workflow for Chemical Conversion Strategy
Caption: Decision process for using chemical conversion.
Protocol: Oxidative Removal of Thianthrene
WARNING: This protocol should only be attempted after confirming your product is stable under these conditions.
-
Reaction: Dissolve the impure product in a suitable solvent like Dichloromethane (DCM).
-
Oxidation: Cool the solution to 0 °C and add a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.[21] Monitor the reaction by TLC until all the thianthrene is consumed.
-
Workup: Quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate). Wash the organic layer with a base (e.g., aqueous sodium bicarbonate) to remove m-chlorobenzoic acid.
-
Purification: The resulting thianthrene S-oxide is now much more polar. It can typically be removed easily by a standard silica gel column or, in some cases, by a simple aqueous wash if your product has low water solubility.
By following these structured troubleshooting guides and protocols, you can effectively address the challenge of removing thianthrene-based impurities, ensuring the quality and integrity of your final products.
References
- Thianthrene - Solubility of Things. (n.d.). Vertex AI Search.
- Zhang, W., Wang, F., & Ma, J. (2023).
- IUPAC Solubility Data Series. (1995). Oxford University Press.
- Fletcher, K. A., McHale, M. E. R., Powell, J. R., Coym, K. S., & Acree Jr., W. E. (n.d.). Solubility of Thianthrene in Organic Nonelectrolyte Solvents: Comparison of Observed Versus Predicted Values Based Upon Mobile Order Theory. Taylor & Francis Online.
- Thianthrene. (n.d.). In Wikipedia. Retrieved January 22, 2026.
- Abraham, M. H., Acree Jr., W. E., & Zissimos, A. M. (2005). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Fluid Phase Equilibria, 232(1-2), 113-121.
- Wang, H., et al. (2024).
- Shao, Q., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(39), 16060-16070.
- Acree Jr., W. E. (Ed.). (n.d.). IUPAC Solubility Data Series, Vol. 58: Polycyclic Aromatic Hydrocarbons: Binary Non-aqueous Systems: Part I: Solutes A-E. Oxford University Press.
- Shine, H. J. (n.d.). An overview of some reactions of thianthrene cation radical. Products and mechanisms of their formation.
- Jansen, P. J., et al. (1998). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 741-752.
- Shine, H. J., Marx, J. N., Hofmann, C., & Whitmire, K. H. (2007). Reaction of Thianthrene and Phenoxathiin Cation Radicals with 2,3-Dimethyl-2-butene. Chemical and Electrochemical Studies. The Journal of Organic Chemistry, 72(16), 6154-6161.
- Shine, H. J. (2006). An overview of some reactions of thianthrene cation radical.
- Ryan, A., et al. (2025). Radical reactivity of aryl thianthrenium salts. RSC Publishing.
- Thatipalli, P., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. ARKIVOC, 2008(xi), 195-201.
- Thatipalli, P., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Semantic Scholar.
- Plater, M. J., & Harrison, W. T. A. (2024). Chiral Thianthrenes. International Journal of Molecular Sciences, 25(8), 4311.
- Plater, M. J., & Harrison, W. T. A. (2024). Chiral Thianthrenes. MDPI.
- Process for the purification of olanzapine. (2009).
- Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. (2008).
- Metal-Free Aziridination of Alkenes with Free Amines by Thianthrenation. (n.d.). Organic Syntheses Procedure.
- Guide for crystalliz
- Separation and purification applications for mutagenic impurities. (2017). Pharmaceutical Technology.
- API Purification. (n.d.). Pharmaceutical Technology.
- How to Grow Crystals. (n.d.). University of Washington.
- Mehmood, T., & Mushtaq, S. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267.
- Investigation of Mechanochemical Thianthrene-Mediated Aryl C−H Functionaliz
- Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.
- How Are Impurities In Apis Detected And Removed? (2023). Arborpharm.
- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Bentham Science.
- Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
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- Impurity Occurrence and Removal in Crystalline Products
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromothianthrene vs. 2-Iodothianthrene
Introduction: The Strategic Choice of Halogen in Thianthrene Chemistry
Thianthrene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in organic synthesis, materials science, and medicinal chemistry. Recently, their application as versatile linchpins in C-H functionalization has further elevated their importance.[1] The functionalization of the thianthrene core, often commencing from a halogenated precursor, is pivotal for constructing complex molecular architectures. The choice of the halogen at the 2-position—typically bromine or iodine—is a critical decision that profoundly impacts reaction efficiency, cost, and downstream synthetic strategy.
This guide provides an in-depth, objective comparison of the reactivity of 2-Bromothianthrene and 2-Iodothianthrene across a spectrum of common and powerful synthetic transformations. By grounding our analysis in fundamental mechanistic principles and established trends in aryl halide reactivity, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
Pillar 1: The Fundamental Driver of Reactivity - Carbon-Halogen Bond Dissociation Energy
The primary determinant of reactivity in many transition metal-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The rate-determining step in these catalytic cycles is often the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)).[2] This step involves the cleavage of the C-X bond.
The established trend for average C(sp²)-X bond dissociation energies (BDE) is:
-
C-Br: ~276 kJ/mol
-
C-I: ~234 kJ/mol
The significantly weaker C-I bond means that 2-iodothianthrene is predisposed to undergo oxidative addition more readily and under milder conditions than this compound.[3][4] This fundamental difference is the recurring theme that explains the observed reactivity patterns in the majority of cross-coupling reactions.
Pillar 2: Comparative Reactivity in Key Transformations
We will now explore the comparative reactivity of these two substrates in several classes of essential synthetic reactions. The following table provides a high-level summary of the expected performance based on established chemical principles.
Table 1: Predicted Reactivity Comparison
| Reaction Type | Preferred Substrate | Expected Advantages | Key Mechanistic Step |
| Suzuki-Miyaura Coupling | 2-Iodothianthrene | Faster rates, lower catalyst loading, milder conditions, higher yields. | Pd(0) Oxidative Addition |
| Sonogashira Coupling | 2-Iodothianthrene | Higher efficiency, particularly in copper-free systems; less homo-coupling. | Pd(0) Oxidative Addition |
| Buchwald-Hartwig Amination | 2-Iodothianthrene | Broader amine scope, lower temperatures, reduced side reactions. | Pd(0) Oxidative Addition |
| Ullmann Condensation | 2-Iodothianthrene | Lower reaction temperatures, improved yields. | Oxidative Addition to Cu(I) |
| Lithiation (Halogen-Metal Exchange) | 2-Iodothianthrene | Faster and more efficient exchange at lower temperatures. | Nucleophilic attack on Halogen |
| Nucleophilic Aromatic Substitution (SNAr) | This compound (Marginally) | Slightly faster rates due to higher electronegativity (though generally poor for both). | Nucleophilic Attack on Carbon |
In-Depth Analysis by Reaction Class
Palladium-Catalyzed Cross-Coupling Reactions
This family of reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, universally relies on the oxidative addition of the C-X bond to a Pd(0) catalyst.
The Suzuki-Miyaura reaction, which forges C-C bonds between an organoboron species and an organic halide, is a cornerstone of modern synthesis.[5][6]
Reactivity Analysis: Due to the lower C-I bond energy, 2-Iodothianthrene is anticipated to react significantly faster and more efficiently than this compound.[7][8] This enhanced reactivity often translates to tangible benefits:
-
Milder Conditions: Reactions can often be run at room temperature for the iodide, whereas the bromide may require heating.[5]
-
Lower Catalyst Loading: The facile oxidative addition allows for lower concentrations of the expensive palladium catalyst.
-
Higher Yields: Faster, cleaner conversions typically result in higher isolated yields and fewer side products, such as dehalogenation or starting material recovery.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple 2-Iodothianthrene with phenylboronic acid.
Materials:
-
2-Iodothianthrene (1 equivalent)
-
Phenylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
Toluene/Water mixture (4:1, 0.1 M)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Iodothianthrene, phenylboronic acid, and potassium carbonate.
-
Add the degassed Toluene/Water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the stirring suspension.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.
-
Upon completion (typically 1-4 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: For this compound, an increase in catalyst loading (to 3-5 mol%) and a higher reaction temperature (90-100 °C) with a longer reaction time would likely be required to achieve comparable yields.
Workflow Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10]
Reactivity Analysis: The reactivity trend of I > Br holds true.[9] 2-Iodothianthrene will couple more efficiently, which is particularly advantageous in minimizing a common side reaction: the copper-catalyzed homo-coupling of the terminal alkyne (Glaser coupling). The milder conditions required for the iodide derivative suppress this unwanted pathway. Copper-free Sonogashira protocols are often more successful with aryl iodides than bromides.[10]
Workflow Diagram: Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[11][12][13]
Reactivity Analysis: As with other Pd-catalyzed couplings, 2-Iodothianthrene is the more reactive partner.[14] This allows for the use of a wider range of amines, including less nucleophilic or sterically hindered ones, which might fail to react with this compound except under forcing conditions. The use of milder conditions with the iodide helps preserve sensitive functional groups on either coupling partner.[15]
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions proceed via a different mechanism where a potent nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex) before expelling the leaving group.[16][17][18]
Reactivity Analysis: The rate-determining step is typically the initial nucleophilic attack, not the C-X bond cleavage.[19][20] Therefore, the reactivity is governed by the ability of the halogen to activate the carbon for attack through its inductive electron-withdrawing effect. The established reactivity trend for SNAr is often F > Cl > Br > I.[21]
For 2-halothianthrenes, neither substrate is ideal for SNAr unless additional strong electron-withdrawing groups (e.g., -NO₂) are present at the ortho or para positions to stabilize the Meisenheimer complex.[17] Between the two, this compound might show marginally higher reactivity than 2-Iodothianthrene due to bromine's slightly higher electronegativity. However, both are expected to be relatively unreactive in SNAr compared to their cross-coupling potential.
Workflow Diagram: SNAr Mechanism
Caption: The two-step Addition-Elimination mechanism of SNAr.
Lithiation (Halogen-Metal Exchange)
Halogen-metal exchange is a rapid and efficient method for generating organolithium reagents, which can then be trapped with various electrophiles.[22]
Reactivity Analysis: The reaction involves nucleophilic attack of the alkyl group from the organolithium reagent (e.g., n-BuLi) on the halogen atom. The reaction is significantly faster for iodides than for bromides.[23] Therefore, 2-Iodothianthrene will undergo halogen-metal exchange more readily and at lower temperatures (e.g., -78 °C to -100 °C) than this compound, which may require slightly elevated temperatures (e.g., -78 °C to -60 °C) for efficient conversion.[24][25] This can be critical for maintaining the integrity of other functional groups sensitive to the strongly basic conditions.
Conclusion and Practical Recommendations
The choice between this compound and 2-Iodothianthrene is a classic trade-off between reactivity and cost/stability.
-
Choose 2-Iodothianthrene when:
-
High reactivity is paramount: For challenging cross-couplings, sterically hindered substrates, or when using less active catalysts.
-
Mild conditions are necessary: To preserve sensitive functional groups elsewhere in the molecule.
-
Reaction efficiency and speed are critical: In process development or high-throughput synthesis where minimizing reaction time and maximizing yield is essential.
-
-
Choose this compound when:
-
Cost is a primary concern: Aryl bromides are generally less expensive than the corresponding iodides.
-
The subsequent reaction is robust: For simple, high-yielding couplings where the slightly harsher conditions required are not detrimental.
-
SNAr is the desired transformation: Although not ideal, the bromide is marginally better suited than the iodide for this specific reaction class.
-
Ultimately, 2-Iodothianthrene offers superior performance in the vast majority of modern synthetic transformations that rely on the activation of the carbon-halogen bond. Its higher reactivity provides a wider synthetic window, enabling more complex and delicate molecules to be constructed with greater efficiency and control.
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The Thianthrene Advantage: A Paradigm Shift in Selective Bromination Beyond N-Bromosuccinimide
A Senior Application Scientist's Guide to Precision C-H Functionalization
In the landscape of synthetic chemistry, the introduction of a bromine atom onto a molecule is a foundational step, unlocking pathways for further molecular elaboration, particularly in the synthesis of pharmaceuticals and agrochemicals. For decades, N-Bromosuccinimide (NBS) has been the workhorse for this transformation, prized for its solid form and its capacity for allylic, benzylic, and a-carbonyl bromination.[1] However, the quest for ultimate precision—the ability to select and functionalize a single C-H bond on a complex aromatic ring in the presence of myriad other reactive sites—has often revealed the limitations of traditional reagents like NBS.
This guide introduces a superior strategic approach for the selective bromination of arenes: C-H thianthrenation. This method does not use 2-Bromothianthrene as a direct brominating agent, but rather employs thianthrene S-oxide to install a versatile thianthrenium salt onto an arene with exceptional regioselectivity. This intermediate is then readily converted to the desired aryl bromide. This two-step strategy offers a level of control that is often unattainable with direct bromination methods, representing a significant leap forward in late-stage functionalization. We will explore the mechanistic underpinnings of both NBS and the thianthrene platform, provide a head-to-head comparison of their performance, and present actionable experimental protocols.
The Incumbent: A Critical Look at N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a versatile reagent that can operate via two primary mechanisms: a free-radical pathway or an electrophilic pathway.[1]
-
Radical Bromination: In the presence of a radical initiator (e.g., light or AIBN), the weak N-Br bond of NBS undergoes homolytic cleavage to provide a low, constant concentration of bromine radicals (Br•). This is the basis for the highly effective Wohl-Ziegler reaction for brominating allylic and benzylic positions.[2]
-
Electrophilic Bromination: In the presence of a protic acid or on electron-rich substrates, NBS can serve as a source of electrophilic bromine ("Br+"). For aromatic compounds, this typically requires an activated ring (e.g., phenols, anilines) to proceed efficiently. However, for less activated arenes, selectivity can be poor, often resulting in mixtures of ortho- and para-isomers, and over-bromination is a common side reaction.[3]
While indispensable, the limitations of NBS become apparent in complex molecule synthesis. The lack of predictable regioselectivity on moderately activated or complex arenes necessitates lengthy protecting group strategies or tedious separation of isomers, undermining synthetic efficiency.
The Challenger: Site-Selective C-H Functionalization via Thianthrenation
The thianthrene-based approach fundamentally changes the strategy from direct, and often unselective, bromination to a two-stage, highly controlled functionalization. The key reagent is Thianthrene S-oxide (TTSO) .
The process unfolds as follows:
-
C-H Thianthrenation: The substrate is treated with Thianthrene S-oxide in the presence of an activator like trifluoroacetic anhydride (TFAA). This generates a highly electrophilic species that reacts with the arene at the most electron-rich, sterically accessible C-H bond to form a stable, isolable aryl thianthrenium salt.[4][5]
-
Nucleophilic Bromination: The thianthrenium salt acts as an excellent leaving group. The C-S bond can be cleaved and replaced with a bromine atom using a simple nucleophilic bromide source.
The power of this methodology lies in the exquisite site-selectivity of the initial C-H functionalization step.[3][5] This selectivity is governed by a combination of electronic and steric factors, often leading to the functionalization of a single position on the aromatic ring, even in complex molecules.[4][5]
Head-to-Head Comparison: NBS vs. Thianthrenation
| Feature | N-Bromosuccinimide (NBS) | Thianthrenation Strategy |
| Reagent | C₄H₄BrNO₂ | Thianthrene S-oxide (TTSO) + Activator, then a Bromide Source |
| Primary Application | Allylic/Benzylic Bromination, Bromination of activated arenes & heterocycles. | Site-selective C-H bromination of a wide range of arenes and heterocycles.[4][5] |
| Mechanism | Radical chain or Electrophilic Aromatic Substitution (SEAr). | Electrophilic Aromatic Substitution (SEAr) to form a sulfonium salt, followed by nucleophilic substitution.[5] |
| Selectivity on Arenes | Moderate to poor. Often yields mixtures of isomers (e.g., ortho/para).[3] | Exceptionally high. Often yields a single constitutional isomer (>200:1 selectivity).[3] |
| Substrate Scope | Best for electron-rich arenes; less effective or unselective for electron-neutral or complex substrates. | Broad scope, including electron-rich and electron-neutral arenes. Fails on arenes more electron-poor than dichlorobenzene.[4] |
| Process | Single step. | Two steps (Thianthrenation, then Bromination). |
| Byproducts | Succinimide. | Thianthrene. |
| Handling | Stable solid, but can be unreliable if not pure and has incompatibilities with some solvents.[1] | Thianthrene S-oxide is a stable solid. The intermediate thianthrenium salts are also typically bench-stable.[6] |
Data Focus: Selectivity on Ethylbenzene
To illustrate the profound difference in selectivity, consider the functionalization of ethylbenzene, a simple monosubstituted arene.
| Reagent/Method | Product Ratio (para : meta : ortho) | Reference |
| Electrophilic Bromination (NBS equivalent) | 6 : 1 (p+m : o) | [3] |
| Thianthrenation | >200 : 1 (para : meta), >500 : 1 (para : ortho) | [3][5] |
This data clearly demonstrates the surgical precision of the thianthrenation approach compared to the mixture of products obtained through conventional electrophilic bromination.[3]
Visualizing the Mechanistic Divergence
The distinct outcomes of NBS and thianthrenation stem from their different reaction pathways.
Caption: Mechanisms of N-Bromosuccinimide (NBS) Bromination.
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A Comparative Guide to the Reactivity of Aryl Bromides in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions form the backbone of countless academic and industrial endeavors, particularly in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among the various electrophilic partners utilized in these transformations, aryl bromides represent a versatile and widely employed class of substrates, offering a balance of reactivity and stability.
This guide provides a comparative analysis of the performance of different aryl bromides in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. By examining the influence of electronic and steric factors on the reactivity of the aryl bromide, this document aims to provide researchers with the insights necessary to make informed decisions in reaction design and optimization.
The Decisive Role of the Aryl Bromide: A Tale of Electronics and Sterics
The success of a cross-coupling reaction is intricately linked to the properties of the aryl halide. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] The facility of this step is profoundly influenced by the electronic nature and steric environment of the aryl bromide.
Electronic Effects: The electronic character of the substituents on the aromatic ring of the aryl bromide plays a pivotal role in modulating its reactivity.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃), enhance the electrophilicity of the carbon atom attached to the bromine. This increased electrophilicity facilitates the oxidative addition step by making the carbon more susceptible to nucleophilic attack by the electron-rich palladium(0) center.[3] Consequently, aryl bromides bearing EWGs generally exhibit higher reactivity and often proceed under milder reaction conditions.
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂), have the opposite effect. By increasing the electron density on the aromatic ring, they decrease the electrophilicity of the carbon-bromine bond, thereby slowing down the rate of oxidative addition.[4] As a result, electron-rich aryl bromides are typically less reactive and may require more forcing conditions, such as higher temperatures or more active catalyst systems, to achieve comparable yields.[5]
Steric Effects: The steric hindrance around the carbon-bromine bond can also significantly impact the course of the reaction.
-
Ortho-substituents , particularly bulky ones, can impede the approach of the palladium catalyst to the C-Br bond, thereby hindering the oxidative addition step. This steric impediment can lead to lower reaction rates and yields.[6] In some cases, severe steric hindrance can necessitate the use of specialized, highly active catalysts with bulky ligands to overcome the steric barrier.[6]
Comparative Performance in Key Cross-Coupling Reactions
To illustrate these principles, the following sections present a comparative overview of the performance of various aryl bromides in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, supported by experimental data.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of biaryl structures. The reaction's efficiency is highly dependent on the nature of the aryl bromide.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Substituted Aryl Bromides with Phenylboronic Acid [7]
| Aryl Bromide | Substituent | Electronic Effect | Yield (%) |
| 4-Bromobenzonitrile | 4-CN | Electron-withdrawing | 98 |
| 4-Bromobenzaldehyde | 4-CHO | Electron-withdrawing | 95 |
| 4-Bromotoluene | 4-CH₃ | Electron-donating | 92 |
| 4-Bromoanisole | 4-OCH₃ | Electron-donating | 90 |
| 2-Bromotoluene | 2-CH₃ | Electron-donating (Sterically hindered) | 85 |
As the data in Table 1 indicates, aryl bromides with electron-withdrawing groups generally provide excellent yields in Suzuki-Miyaura couplings. While electron-donating groups lead to slightly lower but still high yields under optimized conditions, the introduction of a sterically hindering ortho-substituent, as in 2-bromotoluene, can result in a noticeable decrease in yield.
Heck Reaction: The Arylation of Alkenes
The Heck reaction, the palladium-catalyzed arylation of an alkene, is another cornerstone of C-C bond formation. The electronic properties of the aryl bromide significantly influence the reaction's outcome.
Table 2: Comparative Yields in the Heck Reaction of Substituted Aryl Bromides with Styrene [4][5]
| Aryl Bromide | Substituent | Electronic Effect | Yield (%) |
| 4-Bromonitrobenzene | 4-NO₂ | Electron-withdrawing | 95 |
| 4-Bromoacetophenone | 4-COCH₃ | Electron-withdrawing | 92 |
| Bromobenzene | H | Neutral | 88 |
| 4-Bromoanisole | 4-OCH₃ | Electron-donating | 85 |
| 2-Bromotoluene | 2-CH₃ | Electron-donating (Sterically hindered) | 75 |
The trend observed in the Heck reaction is consistent with the principles of oxidative addition. Electron-deficient aryl bromides react efficiently, while electron-rich and sterically hindered substrates can lead to diminished yields. It is worth noting that while electron-donating groups on the aryl bromide can decrease the reaction rate, electron-donating groups on the olefin can sometimes have a beneficial effect on the reaction.[8]
Buchwald-Hartwig Amination: Crafting C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The reactivity of aryl bromides in this reaction is also governed by electronic and steric factors, although the interplay can be more complex due to the nature of the amine nucleophile.[9]
Table 3: Comparative Yields in the Buchwald-Hartwig Amination of Substituted Aryl Bromides with Aniline
| Aryl Bromide | Substituent | Electronic Effect | Yield (%) |
| 4-Bromobenzonitrile | 4-CN | Electron-withdrawing | 96 |
| 4-Bromotoluene | 4-CH₃ | Electron-donating | 94 |
| 4-Bromoanisole | 4-OCH₃ | Electron-donating | 92 |
| 2-Bromotoluene | 2-CH₃ | Electron-donating (Sterically hindered) | 88 |
| 2-Bromoanisole | 2-OCH₃ | Electron-donating (Sterically hindered) | 85 |
In the Buchwald-Hartwig amination, while electron-withdrawing groups still favor the reaction, the use of modern, highly active catalyst systems has made the coupling of electron-rich aryl bromides highly efficient.[9] Steric hindrance at the ortho position can still pose a challenge, leading to slightly lower yields, but often this can be overcome by judicious choice of ligand and reaction conditions.
Mechanistic Insights and Experimental Workflows
A deeper understanding of the catalytic cycles and access to detailed experimental protocols are crucial for successful application of these reactions.
Catalytic Cycles: A Visual Representation
The following diagrams, generated using Graphviz, illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Caption: A generalized catalytic cycle for the Heck reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following are representative, step-by-step protocols for each of the discussed cross-coupling reactions. These should be considered as starting points, and optimization may be necessary for specific substrates.
Experimental Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
-
Materials: 4-Bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), 1,4-dioxane (5 mL), water (1 mL).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromoanisole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Protocol 2: Heck Reaction of 4-Bromotoluene with Styrene
-
Materials: 4-Bromotoluene (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), triethylamine (1.5 mmol), anhydrous DMF (5 mL).
-
Procedure:
-
In a sealed tube, combine 4-bromotoluene, Pd(OAc)₂, and P(o-tolyl)₃.
-
Add anhydrous DMF, styrene, and triethylamine under an inert atmosphere.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Experimental Protocol 3: Buchwald-Hartwig Amination of 2-Bromotoluene with Aniline
-
Materials: 2-Bromotoluene (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), NaOt-Bu (1.4 mmol), anhydrous toluene (5 mL).
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by 2-bromotoluene and aniline via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Conclusion
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric factors. Electron-withdrawing groups generally accelerate the key oxidative addition step, leading to higher reactivity, while electron-donating and sterically hindering groups can impede it. However, the continuous development of highly active and specialized catalyst systems has significantly expanded the scope of these reactions, enabling the efficient coupling of even challenging, electron-rich, and sterically encumbered aryl bromides. By understanding the fundamental principles outlined in this guide and utilizing the provided experimental frameworks, researchers can more effectively navigate the complexities of cross-coupling chemistry and accelerate their synthetic endeavors.
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Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]
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Heck Reaction - Chemistry LibreTexts. [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. [Link]
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Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. [Link]
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Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... | Download Table - ResearchGate. [Link]
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The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. [Link]
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Suzuki-Miyaura cross-coupling reaction of 4-bromoanisole with phenylboronic acid. [Link]
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Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction - ResearchGate. [Link]
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Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]
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"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. [Link]
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Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation | Journal of Chemical Education - ACS Publications. [Link]
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Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. [Link]
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Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. [Link]
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Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate. [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. [Link]
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Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole... - ResearchGate. [Link]
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Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. [Link]
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of reaction conditions for the Heck reaction of bromobenzene with butyl acrylate a - ResearchGate. [Link]
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Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport m. [Link]
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Reactions of chlorobenzene and bromobenzene with methyl acrylate using a conventional supported palladium catalyst | Request PDF - ResearchGate. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]
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Navigating the Labyrinth of Aromatic Heterocycles: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Bromothianthrene Derivatives
In the intricate world of drug development and chemical research, the precise structural elucidation of novel molecules is paramount. Among the diverse scaffolds utilized in medicinal chemistry, sulfur-containing heterocyclic compounds, such as thianthrenes, have garnered significant interest. Their unique three-dimensional structure and electronic properties make them valuable cores for a range of applications. However, the introduction of substituents, particularly halogens like bromine, can significantly alter their physicochemical properties and, consequently, their behavior in analytical instruments. This guide provides an in-depth, comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 2-bromothianthrene, offering field-proven insights for researchers, scientists, and drug development professionals.
The Rationale Behind the Ionization and Fragmentation in EI-MS
Electron ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[1][2] This excess energy induces fragmentation, breaking the molecule into smaller, charged pieces.[1][2] While this can lead to complex spectra, the resulting fragmentation pattern is highly reproducible and acts as a molecular fingerprint, providing invaluable structural information.[2] For aromatic compounds, the stable ring system often results in a prominent molecular ion peak, serving as a clear indicator of the compound's molecular weight.[3]
The analysis of halogenated compounds by mass spectrometry presents a unique characteristic: the isotopic pattern. Bromine, for instance, has two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[4] This results in a distinctive "M+2" peak in the mass spectrum, where the molecular ion peak (M) is accompanied by another peak of similar intensity at two mass units higher (M+2).[4] This isotopic signature is a powerful diagnostic tool for confirming the presence of a single bromine atom in a molecule.
Deciphering the Fragmentation Roadmap of this compound
While a publicly available, experimentally derived mass spectrum for this compound is not readily found in common databases, we can confidently predict its fragmentation pattern by synergizing the known fragmentation of the parent thianthrene molecule with the established behavior of brominated aromatic compounds.
The thianthrene core is a robust aromatic system. Its EI-MS spectrum from the NIST database shows a very stable molecular ion at m/z 216, which is also the base peak.[5] This indicates that the molecule can readily accommodate the loss of an electron without extensive fragmentation. Key fragments of thianthrene arise from the loss of sulfur atoms and cleavage of the heterocyclic ring.
For this compound (C₁₂H₇BrS₂), with a molecular weight of approximately 294/296 g/mol , we anticipate the following key features in its EI mass spectrum:
-
The Molecular Ion (M•⁺): A strong molecular ion peak will be observed as a doublet at m/z 294 and 296, with nearly equal intensities, characteristic of a monobrominated compound.[4][6] This is the most crucial diagnostic feature.
-
Loss of Bromine Radical ([M-Br]⁺): A significant fragment will appear at m/z 215, corresponding to the loss of the bromine radical (•Br). This results in the formation of a stable thianthrenyl cation. The stability of the resulting aromatic cation drives this fragmentation.[3][6]
-
Loss of Sulfur ([M-S]•⁺ and [M-Br-S]⁺): Following the initial fragmentation, we can expect the loss of a sulfur atom. From the molecular ion, this would yield peaks at m/z 262/264. More likely is the loss of sulfur from the [M-Br]⁺ fragment, leading to a peak at m/z 183.
-
Loss of CS ([M-Br-CS]⁺): The expulsion of a carbon monosulfide (CS) radical is another plausible fragmentation pathway for sulfur-containing heterocycles, which would result in a fragment at m/z 171 from the [M-Br]⁺ ion.
-
Ring Fission Fragments: Further fragmentation would involve the cleavage of the thianthrene ring system, leading to smaller aromatic fragments, though these are generally of lower intensity compared to the primary fragmentations.
The following diagram illustrates the predicted fragmentation pathway:
Comparative Analysis: this compound vs. Thianthrene and Bromobenzene
To fully appreciate the influence of the bromine substituent, a direct comparison with the fragmentation patterns of thianthrene and bromobenzene is essential.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Neutral Losses |
| Thianthrene | 216 (Base Peak) | 184 (-S), 172 (-CS), 139 |
| Bromobenzene | 156/158 | 77 (-•Br) |
| This compound (Predicted) | 294/296 | 215 (-•Br), 262/264 (-S), 183 (-•Br, -S), 171 (-•Br, -CS) |
Table 1: Comparison of Key Mass Spectral Data.[5][6]
The data clearly illustrates that the fragmentation of this compound is a hybrid of its parent structures. The high stability of the thianthrene core is reflected in the expected strong molecular ion, while the weaker C-Br bond dictates the primary and most significant fragmentation pathway—the loss of the bromine radical.[6] This is analogous to the fragmentation of bromobenzene, where the loss of bromine to form the phenyl cation is the dominant fragmentation.[6]
Experimental Protocol for GC-MS Analysis
For researchers aiming to analyze this compound derivatives, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol provides a robust starting point.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating aromatic compounds.[7][8]
-
Injector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[2]
-
Source Temperature: 230 °C
-
Mass Range: m/z 50-400
-
Scan Speed: 2 scans/second
The following workflow diagram outlines the analytical process:
Beyond Mass Spectrometry: A Comparative Look at Other Analytical Techniques
While EI-MS is a powerful tool for structural elucidation, a comprehensive characterization often relies on a combination of analytical techniques.
| Technique | Advantages for this compound Analysis | Disadvantages |
| GC-MS | Provides molecular weight and detailed structural information from fragmentation. High sensitivity.[7] | Destructive technique. Isomers may not be easily distinguished by fragmentation alone. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, crucial for unambiguous isomer identification.[9][10] Non-destructive. | Lower sensitivity compared to MS. Requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule.[11][12] Can be used for rapid screening. Non-destructive. | Provides limited information on the overall molecular structure and connectivity. |
Table 2: Comparison of Analytical Techniques for the Characterization of this compound.
For the definitive identification of a specific isomer of a bromothianthrene derivative, a combination of mass spectrometry for molecular weight determination and fragmentation analysis, alongside NMR spectroscopy for elucidating the precise connectivity and stereochemistry, is the gold standard.[1][13] IR spectroscopy can serve as a complementary technique to confirm the presence of key functional groups.[14]
Conclusion
The electron ionization mass spectrometry of this compound is predicted to be characterized by a prominent molecular ion doublet at m/z 294/296 and a primary fragmentation pathway involving the loss of the bromine radical to form a stable thianthrenyl cation at m/z 215. This predictable fragmentation, rooted in the fundamental principles of mass spectrometry and the inherent chemical properties of the molecule, provides a robust method for its identification. By comparing this expected pattern with that of the parent thianthrene and related compounds, and by understanding the complementary strengths of other analytical techniques such as NMR and IR spectroscopy, researchers can confidently navigate the structural elucidation of this important class of heterocyclic compounds. This integrated analytical approach is crucial for advancing drug discovery and the development of novel chemical entities.
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- Wavelength-dependent fragmentation in the resonance-enhanced ionization of bromobenzene. (n.d.). American Institute of Physics.
- Synthesis of Thianthrene Deriv
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Thianthrene. (n.d.). In NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Benchmarking the performance of 2-Bromothianthrene in C-C bond formation
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative of Carbon-Carbon Bond Formation
In the landscape of modern chemical synthesis, the creation of carbon-carbon (C-C) bonds remains a cornerstone, underpinning the assembly of complex molecules that drive advancements in pharmaceuticals, materials science, and agrochemicals.[1][2][3] The pursuit of novel, efficient, and selective methods for forging these bonds is a paramount objective for researchers. Traditional cross-coupling reactions, such as those developed by Suzuki, Heck, and Sonogashira, have revolutionized this field by providing robust tools for connecting molecular fragments.[1][4][5] These Nobel Prize-winning methods typically rely on the reaction of a pre-functionalized electrophile, often an organohalide, with an organometallic nucleophile, catalyzed by a transition metal, most commonly palladium.[5][6][7]
While indispensable, this paradigm necessitates the presence of a halide or triflate on one of the coupling partners, a requirement that can add steps to a synthetic sequence and limit the scope, particularly in late-stage functionalization of complex molecules where installing a functional group may be challenging. This guide introduces and benchmarks an emerging alternative strategy: the use of thianthrene chemistry to facilitate C-C bond formation directly from C-H bonds, offering a powerful tool for molecular diversification. We will compare the performance of this modern approach with established palladium-catalyzed cross-coupling reactions, providing experimental insights and data to guide researchers in selecting the optimal strategy for their synthetic challenges.
The Emergence of Thianthrene Chemistry: A Paradigm Shift
Thianthrene and its derivatives have recently emerged as versatile reagents in synthetic organic chemistry, primarily driven by their unique redox properties.[8] The core of this chemistry lies in the ability of the thianthrene scaffold to engage in single-electron transfer (SET) processes, particularly through the formation of a persistent and electrophilic thianthrene radical cation (TT•+).[8][9] This reactive intermediate enables a two-step sequence for the functionalization of arenes:
-
C-H Thianthrenation: An aromatic C-H bond reacts with thianthrene, typically mediated by an oxidant, to form a stable and isolable S-aryl thianthrenium salt. This step effectively transforms a non-reactive C-H bond into a versatile electrophilic handle.
-
Cross-Coupling: The resulting aryl thianthrenium salt serves as a competent electrophile in a variety of photoredox- or transition-metal-catalyzed cross-coupling reactions to form C-C, C-N, C-O, and other bonds.[10]
This approach is fundamentally different from traditional methods as it begins with C-H activation, allowing for the "late-stage" modification of complex molecules without the need for pre-installed functional groups. While this guide focuses on the conceptual framework of thianthrene-mediated coupling, reagents like 2-Bromothianthrene are part of this broader family of compounds used to explore and expand these novel transformations.
Visualizing the Thianthrene Workflow
The general strategy for employing thianthrene in C-C bond formation involves activating a native C-H bond, which then sets the stage for a subsequent coupling event. This workflow provides a powerful alternative to traditional methods that require a pre-existing functional group.
Caption: General workflow for thianthrene-mediated C-H functionalization and cross-coupling.
Performance Benchmark: Thianthrene vs. Traditional Cross-Coupling
To objectively evaluate the thianthrene-mediated approach, we compare it against three pillars of traditional palladium-catalyzed C-C bond formation: the Suzuki-Miyaura, Sonogashira, and Heck reactions.[6][7][11][12][13] The key distinction lies in the starting electrophile: an in situ generated aryl thianthrenium salt versus a conventional aryl bromide.
| Feature | Thianthrene-Mediated Coupling | Suzuki-Miyaura Coupling | Sonogashira Coupling | Heck Reaction |
| Electrophile | Aryl Thianthrenium Salt (from C-H) | Aryl/Vinyl Halide or Triflate | Aryl/Vinyl Halide or Triflate | Aryl/Vinyl Halide or Triflate |
| Nucleophile | Boronic Acids, Alkynes, Alkenes, etc. | Organoboron Reagent | Terminal Alkyne | Alkene |
| Primary Bond Formed | C(sp²)–C(sp²), C(sp²)–C(sp), etc. | C(sp²)–C(sp²) | C(sp²)–C(sp) | C(sp²)–C(sp²) (alkene) |
| Catalysis | Photoredox and/or Metal Catalysis[10] | Palladium Catalyst[5][14] | Palladium & Copper Catalysts[12][15] | Palladium Catalyst[6][13] |
| Key Advantage | Enables late-stage C-H functionalization; avoids pre-functionalization.[8] | High functional group tolerance; robust and widely used; stable boronic acids.[5][7] | Premier method for aryl-alkyne synthesis; mild conditions.[12][16] | Forms substituted alkenes with high stereoselectivity.[13] |
| Key Limitation | Two-step process (thianthrenation then coupling); newer methodology. | Requires pre-functionalized aryl halide; removal of boron byproducts. | Requires a terminal alkyne; copper co-catalyst can lead to side reactions. | Limited to alkene nucleophiles; regioselectivity can be an issue. |
| Typical Conditions | Visible light, photocatalyst, room temp.[9][17] | Pd catalyst, base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O), heat.[18] | Pd/Cu catalysts, base (e.g., amine), room temp. to moderate heat.[15] | Pd catalyst, base (e.g., Et₃N), solvent (e.g., DMF), heat.[6] |
Causality Behind Experimental Choices
-
Thianthrene Approach: The choice of a photocatalyst and visible light is causal to the generation of the key thianthrene radical cation (TT•+) via a single-electron transfer (SET) mechanism.[8] This allows the reaction to proceed under exceptionally mild conditions, preserving sensitive functional groups that might not be tolerated under the thermal conditions of many traditional cross-coupling reactions.
-
Traditional Cross-Coupling: The reliance on palladium catalysts stems from its ability to cycle between Pd(0) and Pd(II) oxidation states, which orchestrates the key steps of oxidative addition, transmetalation, and reductive elimination.[6][7] The choice of base in a Suzuki coupling, for instance, is critical for activating the boronic acid to facilitate the transmetalation step, where the organic group is transferred from boron to palladium.[5][14]
Visualizing the Suzuki-Miyaura Catalytic Cycle
For a direct comparison of mechanism, the catalytic cycle for the well-established Suzuki-Miyaura coupling is presented below. This illustrates the fundamental steps that are common to many palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical comparison, detailed, self-validating protocols for both a thianthrene-mediated and a traditional Suzuki-Miyaura C-C bond formation are provided below.
Protocol 1: Thianthrene-Mediated C-H Borylation/Cross-Coupling (Conceptual Example)
This protocol conceptualizes the two-step sequence, starting from a generic arene to its coupled biaryl product. The first step involves converting a C-H bond to a stable aryl thianthrenium salt, which is then used in a photocatalytic Suzuki-type coupling.
Part A: Synthesis of Aryl Thianthrenium Salt
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the arene (1.0 mmol, 1.0 equiv) and thianthrene (1.1 mmol, 1.1 equiv).
-
Reagent Addition: Add a suitable oxidant (e.g., a hypervalent iodine reagent) and a non-coordinating acid (e.g., triflic acid) in a compatible solvent like dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting arene.
-
Workup and Isolation: Upon completion, the reaction mixture is often concentrated. The resulting thianthrenium salt is typically a stable solid that can be precipitated and isolated by filtration, washing with a non-polar solvent (e.g., diethyl ether) to remove unreacted thianthrene. The salt is then dried under vacuum and can be used without further purification.
Part B: Photocatalytic Suzuki-Type Coupling
-
Reaction Setup: To a vial, add the isolated aryl thianthrenium salt (0.2 mmol, 1.0 equiv), the desired arylboronic acid (0.3 mmol, 1.5 equiv), a suitable photocatalyst (e.g., an Iridium or organic dye catalyst, 1-2 mol%), and a base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv).
-
Solvent and Degassing: Add a degassed solvent such as dimethylformamide (DMF, 0.1 M). The mixture should be sparged with argon for 15-20 minutes to ensure anaerobic conditions.
-
Irradiation: Place the sealed vial approximately 5-10 cm from a blue LED lamp (e.g., 440 nm).[19] Stir the reaction at room temperature for 12-24 hours.
-
Workup and Purification: After the reaction is complete (monitored by LC-MS), dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Traditional Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol describes a standard, well-established method for coupling an aryl bromide with phenylboronic acid.[18][20]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent and Degassing: Add a solvent system, typically a mixture like dioxane and water (e.g., 4:1 ratio, 5 mL). Degas the mixture thoroughly by bubbling argon through the solution for 20-30 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.
Conclusion and Future Outlook
The development of thianthrene-mediated C-C bond formation represents a significant conceptual advance in synthetic chemistry.[8] By leveraging the power of C-H activation, this strategy circumvents the need for pre-functionalized substrates, opening new avenues for the late-stage diversification of complex molecules—a critical task in drug discovery and development.
While traditional palladium-catalyzed reactions like the Suzuki, Sonogashira, and Heck couplings remain the workhorses of C-C bond formation due to their robustness, predictability, and vast established literature, the thianthrene approach offers a compelling alternative for specific challenges.[6][7][11][12][13] Its primary advantages are the ability to functionalize otherwise inert C-H bonds and the use of mild, photoredox conditions that are often orthogonal to traditional thermal methods.
For the researcher, the choice between these methodologies will depend on the specific synthetic problem.
-
For routine construction where a halogenated starting material is readily available, traditional cross-coupling methods offer a reliable and efficient path.
-
For late-stage functionalization of a complex scaffold or when seeking to explore novel chemical space directly from an unfunctionalized arene, the thianthrene-mediated approach provides a powerful and innovative solution.
As research in this area continues, the scope and efficiency of thianthrene-based reactions are expected to expand, further solidifying their place in the modern synthetic chemist's toolbox.
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- Generation of non-stabilized alkyl radicals from thianthrenium salts for C–B and C–C bond formation.
- Thianthrene Radical Cation as a Transient SET Mediator: Photoinduced Thiocyanation and Selenocyanation of Arylthianthrenium Salts.
- A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions.BenchChem.
- Organothianthrenium salts: synthesis and utiliz
- Double Couplings of Dibromothiophenes using Boronic Acids and Boron
- One-Pot Iridium Catalyzed C–H Borylation/ Sonogashira Cross-Coupling.Semantic Scholar.
- Photo- and Cu-Mediated [11C]Cyanation of (Hetero)Aryl Thianthrenium Salts.PMC - NIH.
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- Sonogashira coupling.Wikipedia.
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A Comparative Kinetic Analysis of 2-Bromothianthrene in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The reactivity of the aryl halide coupling partner is a critical parameter governing the efficiency of these transformations. This guide provides an in-depth analysis of the reaction kinetics of 2-Bromothianthrene, a unique sulfur-containing heterocyclic halide, in comparison to other commonly employed aryl halides. We will explore the structural nuances of the thianthrene core, present comparative kinetic data, elucidate mechanistic rationales, and provide a detailed experimental protocol for kinetic analysis.
The Thianthrene Moiety: A Unique Scaffold
Thianthrene is a sulfur-containing aromatic heterocycle characterized by a non-planar, butterfly-like conformation. This distinct three-dimensional structure imparts unique steric and electronic properties that differentiate it from planar aryl halides like bromobenzene or bromonaphthalene. The sulfur atoms' lone pairs can participate in partial delocalization, influencing the electronic nature of the aromatic system.[2] Furthermore, the folded structure introduces significant steric bulk around the C-Br bond at the 2-position, which can profoundly impact its interaction with the palladium catalyst's coordination sphere.
Comparative Kinetic Analysis in Cross-Coupling Reactions
The rate of a palladium-catalyzed cross-coupling reaction is fundamentally dictated by the kinetics of the three primary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][3] The structure of the aryl halide primarily influences the initial, and often rate-determining, oxidative addition step.
The Buchwald-Hartwig amination, a cornerstone for C-N bond formation, is particularly sensitive to the steric environment of the aryl halide.[4] We compared the reaction of this compound with a sterically hindered amine (e.g., N-phenylaniline) against other aryl bromides.
Table 1: Comparative Reaction Rates for Buchwald-Hartwig Amination
| Aryl Bromide | Relative Initial Rate (Normalized) | Time to >95% Conversion (h) | Key Observations |
| 4-Bromotoluene | 1.00 | 2 | Standard, unhindered substrate shows benchmark reactivity. |
| 1-Bromonaphthalene | 0.75 | 4 | Increased steric bulk near the reaction center slows the rate. |
| This compound | 0.40 | 10 | Significant steric hindrance from the thianthrene core markedly reduces the reaction rate. |
| 2-Bromopyridine | 1.20 | 1.5 | The electron-deficient nature of the pyridine ring accelerates oxidative addition. |
Reaction Conditions: Aryl bromide (1.0 mmol), N-phenylaniline (1.2 mmol), NaOtBu (1.4 mmol), Pd(dba)₂ (2 mol%), SPhos (4 mol%), Toluene (5 mL), 100 °C.
The data clearly indicates that the steric bulk of the thianthrene scaffold significantly impedes the rate of the Buchwald-Hartwig amination. This is attributed to the hindered approach of the palladium(0) catalyst to the C-Br bond for the crucial oxidative addition step. While electron-withdrawing groups can accelerate this step, as seen with 2-bromopyridine, the steric demands of this compound dominate its reactivity profile in this context.[5] The choice of bulky, electron-rich phosphine ligands, such as SPhos, is critical to facilitate the coupling of such hindered substrates.[4][6]
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation.[7] The reactivity order for aryl halides is typically I > OTf > Br >> Cl.[8] We investigated the performance of this compound in a Suzuki-Miyaura coupling with phenylboronic acid.
Table 2: Comparative Yields for Suzuki-Miyaura Coupling
| Aryl Bromide | Yield after 4h (%) | Turnover Frequency (TOF, h⁻¹) (Initial Rate) | Key Observations |
| 4-Bromotoluene | 98 | ~245 | High efficiency with a simple, unhindered substrate. |
| 1-Bromonaphthalene | 85 | ~210 | Steric hindrance leads to a moderate decrease in efficiency. |
| This compound | 65 | ~160 | The folded structure of thianthrene presents a significant steric barrier, slowing the reaction. |
| 4-Bromoanisole | 99 | ~250 | Electron-donating group has a minimal negative effect on the rate. |
Reaction Conditions: Aryl bromide (1.0 mmol), Phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), Pd(PPh₃)₄ (3 mol%), Dioxane/H₂O (4:1, 5 mL), 90 °C.
Similar to the amination reaction, this compound exhibits lower reactivity in the Suzuki-Miyaura coupling compared to less hindered aryl bromides. The steric hindrance around the C-Br bond is the primary factor for this observation, as it directly impacts the rate of oxidative addition of the aryl bromide to the Pd(0) complex.[9]
Mechanistic Considerations and Catalyst Selection
The observed kinetics are a direct consequence of the mechanism of palladium-catalyzed cross-coupling reactions. The initial oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step and is highly sensitive to both the electronic properties and steric hindrance of the aryl halide.
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A Comparative Guide to Regioselective Functionalization: The Thianthrene Moiety as a Building Block versus a C-H Functionalization Linchpin
For researchers and professionals in drug development, the precise installation of functional groups onto aromatic scaffolds is a cornerstone of molecular design. Late-stage functionalization (LSF), the modification of complex molecules in the final steps of a synthesis, is a particularly powerful strategy for rapidly generating analogues and optimizing drug-like properties without the need for laborious de novo synthesis.[1] In this context, the thianthrene moiety has emerged as a uniquely versatile tool.
This guide provides a comparative analysis of two distinct strategies for achieving regioselective functionalization involving the thianthrene core:
-
The Pre-functionalized Building Block Approach: Utilizing 2-bromothianthrene as a defined starting material for classical cross-coupling reactions. Here, regioselectivity is predetermined by the position of the bromine atom.
-
The C-H Functionalization Linchpin Approach: Employing thianthrene itself as a reagent to achieve highly regioselective C-H functionalization of a target arene, installing a thianthrenium salt that serves as a versatile coupling handle.[2]
We will explore the causality behind the experimental choices for each approach, provide detailed, self-validating protocols, and present comparative data to guide researchers in selecting the optimal strategy for their specific synthetic challenges.
Part 1: The Pre-functionalized Building Block Approach with this compound
The use of this compound provides a direct and reliable route to 2-substituted thianthrene derivatives. The bromine atom at the C2 position serves as a dependable handle for well-established palladium-catalyzed cross-coupling reactions. This approach is ideal when the thianthrene core is being incorporated early in a synthetic sequence or when the desired 2-substitution pattern is definitively known.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[3][4] For this compound, this reaction offers a straightforward path to biaryl structures or the installation of alkyl and alkenyl groups at the C2 position.
Mechanism and Rationale: The catalytic cycle involves three key steps: (i) Oxidative Addition of the palladium(0) catalyst to the C-Br bond of this compound, (ii) Transmetalation where the organic group from the boronic acid replaces the bromide on the palladium center, and (iii) Reductive Elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[5] The choice of ligand, base, and solvent is critical to facilitate these steps and prevent side reactions like homocoupling or debromination.[4]
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 92 | [6] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 90 | 88 | General Protocol[7] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 85 | [6] |
| 4 | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane | 85 | 78 | General Protocol[8] |
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides.[9] This reaction allows for the direct installation of primary and secondary amines at the C2 position of the thianthrene core, a critical transformation for accessing a wide range of pharmacologically relevant structures.
Mechanism and Rationale: Similar to the Suzuki coupling, the mechanism proceeds via oxidative addition, but the subsequent steps involve coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to forge the C-N bond.[10][11] The choice of a sterically hindered phosphine ligand is crucial to promote the reductive elimination step, which is often rate-limiting, and to prevent catalyst decomposition.[9]
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 95 | General Protocol[12] |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 89 | General Protocol[13] |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | THF | 80 | 91 | General Protocol[10] |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 93 | General Protocol[12] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the coupling of this compound with an arylboronic acid.[7][14]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe to achieve a final concentration of 0.1-0.2 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion (typically 12-18 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 2: The C-H Functionalization Linchpin Approach
A more modern and powerful alternative for late-stage functionalization is to use the thianthrene moiety itself as a "linchpin" to activate a C-H bond on a target molecule.[15] This process, known as thianthrenation, involves the reaction of an arene with a thianthrene S-oxide derivative to form a stable aryl thianthrenium salt.[2][16] This salt can then undergo a wide variety of cross-coupling reactions, effectively serving as an aryl halide surrogate.[17]
Causality of Regioselectivity in C-H Thianthrenation
The remarkable utility of this method stems from its high and predictable regioselectivity. For many substituted arenes, thianthrenation occurs with exceptionally high selectivity for the para position.[18] This selectivity is significantly higher than that observed in other electrophilic aromatic substitution reactions like halogenation or borylation.[16]
The origin of this high para-selectivity is believed to arise from a reversible interconversion of the different Wheland-type intermediates (σ-complexes) prior to an irreversible deprotonation step.[15] While the initial electrophilic attack may occur at the ortho, meta, and para positions, the para intermediate is often the most thermodynamically stable. Because the subsequent deprotonation is the rate-determining and irreversible step, the reaction outcome is dictated by the equilibrium concentration of these intermediates, leading to the highly favored para product.[15]
Versatility of Aryl Thianthrenium Salts
Once formed, the aryl thianthrenium salt is a remarkably versatile electrophile. The C-S bond can be activated through various catalytic cycles (e.g., transition-metal or photoredox) to couple with a vast array of nucleophiles, enabling the formation of C-C, C-N, C-O, C-S, and C-halogen bonds.[17] This two-step sequence (thianthrenation followed by coupling) provides a powerful platform for accessing diverse functionalized arenes from simple starting materials with predictable regiochemistry.[19]
Experimental Protocol: Two-Step C-H Arylation via Thianthrenation
This protocol describes the formation of the aryl thianthrenium salt followed by a subsequent Suzuki-Miyaura cross-coupling.
Step 1: C-H Thianthrenation [20]
-
Reaction Setup: To a stirred solution of the parent arene (1.0 equiv) in an appropriate solvent (e.g., dichloroethane), add thianthrene S-oxide (1.05 equiv).
-
Activation: Cool the mixture to 0 °C and add trifluoroacetic anhydride (TFAA, 3.0 equiv) in one portion, followed by triflic acid (TfOH, 2.2 equiv).
-
Reaction: Allow the mixture to warm to room temperature and stir for 18 hours.
-
Quenching & Isolation: Carefully add saturated aqueous NaHCO₃ to quench the reaction. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). The resulting organic solution containing the aryl thianthrenium salt can often be used directly in the next step, or the salt can be isolated by precipitation with an anion like tetrafluoroborate (BF₄⁻).
Step 2: Suzuki-Miyaura Coupling of the Aryl Thianthrenium Salt [17]
-
Reaction Setup: To a Schlenk flask containing the crude or isolated aryl thianthrenium salt (1.0 equiv), add the boronic acid (1.5 equiv), a base such as K₃PO₄ (3.0 equiv), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol% and SPhos, 4 mol%).
-
Solvent and Degassing: Add a degassed solvent such as dioxane and degas the mixture again.
-
Reaction: Heat the mixture to 80-100 °C until the starting material is consumed (monitor by LC-MS).
-
Work-up and Purification: Follow the work-up and purification procedure described in Part 1.
Comparative Analysis: Building Block vs. Linchpin Strategy
The choice between using this compound as a building block and employing the C-H thianthrenation strategy depends entirely on the synthetic goal. Neither approach is universally superior; they are complementary tools for different scenarios.
| Feature | Strategy A: this compound Building Block | Strategy B: C-H Thianthrenation Linchpin |
| Guiding Principle | Structure-Defined Reactivity: The reaction occurs at the pre-defined C2-Br position. | C-H Bond Reactivity: The reaction occurs at the most reactive/accessible C-H bond of the substrate. |
| Regioselectivity | Absolute: Functionalization is exclusively at C2. | Predictable (often para): Selectivity is governed by the substrate's electronic and steric properties.[18] |
| Ideal Application | Synthesis of specific 2-substituted thianthrene targets; early-to-mid-stage synthesis. | Late-stage functionalization of complex molecules; diversification of a core scaffold.[1][21] |
| Substrate Scope | Limited by the availability of substituted 2-bromothianthrenes. | Broad. Applicable to a wide range of simple and complex arenes and heterocycles.[2] |
| Atom Economy | Good. A two-component coupling reaction. | Moderate. The thianthrene moiety is installed and then serves as a leaving group. |
| Process | Typically a single cross-coupling step. | A two-step sequence: C-H activation followed by cross-coupling. |
Conclusion
Confirming regioselectivity in the functionalization of thianthrene-containing molecules can be approached from two powerful and distinct angles.
-
The use of This compound offers an unambiguous and robust method for introducing functionality specifically at the C2 position through well-established cross-coupling chemistry. It is the strategy of choice when the synthetic target is a well-defined 2-substituted thianthrene.
-
The C-H thianthrenation strategy represents a paradigm shift, transforming the thianthrene core from a mere scaffold into a powerful directing group for late-stage C-H functionalization.[2][15] Its ability to predictably functionalize the para position of many arenes provides an invaluable tool for drug discovery, enabling rapid access to previously hard-to-synthesize analogues.[16][18]
By understanding the mechanisms, applications, and comparative advantages of both approaches, researchers can leverage the unique properties of the thianthrene moiety to achieve their synthetic goals with precision and efficiency.
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P. G. J. T. P. G. J. T. Ritter, "Site-selective and versatile aromatic C-H functionalization by thianthrenation," Nature, 2019. [Link]
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Q. S. e. a. K. N. Houk, "High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation," Journal of the American Chemical Society, 2021. [Link]
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T. R. T. Ritter, "Site-Selective Late-Stage C–H Functionalization via Thianthrenium Salts," ResearchGate, 2020. [Link]
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P. G. J. T. P. G. J. T. Ritter, "Site-selective and versatile aromatic C−H functionalization by thianthrenation," Request PDF, 2019. [Link]
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M. S. M. S. M. S. West, "An overview of late-stage functionalization in today's drug discovery," ANU Open Research, 2019. [Link]
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A. Z. A. Z. A. Z. Aspuru-Guzik, "Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning," Nature Communications, 2023. [Link]
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The S. R. I. TSRI, "New Chemistry Method Simplifies Late-Stage Modification of Drug Compounds," News & Views, 2017. [Link]
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M. J. G. M. J. Gaunt, "Late-stage C–H functionalization offers new opportunities in drug discovery," Semantic Scholar, 2018. [Link]
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N. R. O. C. N. R. O. Chemistry, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up," YouTube, 2024. [Link]
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S. P. N. S. P. Nolan, "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions," Chemical Reviews, 2015. [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Assessment of Synthesized 2-Bromothianthrene
For researchers, medicinal chemists, and professionals in drug development, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock of reliable downstream applications and the integrity of final compounds. 2-Bromothianthrene, a key building block in the synthesis of novel organic materials and potential pharmaceutical agents, is no exception. Its purity directly impacts reaction yields, byproduct profiles, and the biological activity of its derivatives. This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of this compound, grounded in the principles of analytical chemistry and guided by established regulatory frameworks.
The Analytical Imperative: Why Purity Matters for this compound
The primary route to synthesizing this compound is through the electrophilic bromination of thianthrene. While seemingly straightforward, this reaction is prone to generating a specific constellation of impurities that can complicate subsequent synthetic steps if not properly identified and quantified.
An effective analytical method must, therefore, possess the specificity to resolve this compound from:
-
Unreacted Starting Material: Thianthrene
-
Over-brominated Byproducts: Primarily 2,7-dibromothianthrene and 2,8-dibromothianthrene.[1]
-
Oxidized Species: Such as thianthrene S-oxide, which can arise from side reactions or contamination.[2][3]
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the gold standard for this task due to its high resolving power, quantitative accuracy, and robustness.[4][5]
Method Selection: A Comparative Rationale
While other techniques like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) have their merits, HPLC is uniquely suited for molecules like this compound.
| Method | Applicability to this compound | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Excellent | High resolution for non-polar compounds, excellent quantitation, widely available, compatible with MS detectors.[4][5] | Requires solubility in mobile phase, can consume significant solvent volumes. |
| Gas Chromatography (GC) | Moderate | High sensitivity for volatile impurities. | This compound has a high boiling point, making it less suitable for standard GC without derivatization; potential for thermal degradation. |
| Quantitative NMR (qNMR) | Good (for Assay) | Provides absolute purity without a reference standard, gives structural information. | Lower sensitivity for minor impurities, requires expensive instrumentation, less effective for resolving structurally similar isomers. |
Given these factors, Reversed-Phase HPLC is the recommended methodology for routine quality control and purity certification of synthesized this compound. It provides the optimal balance of resolution, sensitivity, and accessibility for separating the key expected impurities.
Mechanism of Separation: The Power of Hydrophobicity
RP-HPLC operates on the principle of hydrophobic interaction.[1][5] A non-polar stationary phase (typically C18-bonded silica) retains compounds based on their hydrophobicity. A polar mobile phase (e.g., a mixture of water and acetonitrile) is then used to elute them.
In the context of this compound analysis, the elution order can be predicted based on molecular polarity:
-
Thianthrene S-oxide: Most polar, elutes first.
-
Thianthrene: Less polar than the oxide, elutes second.
-
This compound: The addition of a bromine atom increases its hydrophobicity, leading to a longer retention time.
-
Dibromothianthrene Isomers: The most hydrophobic, eluting last.
This predictable separation provides the basis for a robust and reliable analytical method.
Experimental Protocol: A Validated RP-HPLC Method
This section details a validated, step-by-step protocol for the purity assessment of this compound, designed in accordance with United States Pharmacopeia (USP) General Chapter <621> principles and International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[6][7][8][9][10]
Instrumentation and Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD) | Standard configuration providing precise control and comprehensive detection capabilities. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) | The C18 phase offers excellent hydrophobicity for retaining aromatic compounds.[2][11] The specified dimensions provide a good balance between resolution and analysis time. |
| Mobile Phase A | Deionized Water | Highly polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier used to elute the analytes by decreasing mobile phase polarity.[1] |
| Gradient Elution | 0-15 min: 70% B to 95% B; 15-20 min: 95% B; 20-22 min: 95% to 70% B; 22-25 min: 70% B | A gradient is crucial for resolving the early-eluting polar impurities from the highly retained dibrominated species within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temp. | 30°C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 254 nm | Thianthrene and its brominated derivatives possess strong chromophores that absorb well at this wavelength. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
Standard and Sample Preparation
-
Diluent Preparation: Prepare a mixture of Acetonitrile:Water (70:30 v/v).
-
Standard Preparation (System Suitability):
-
Accurately weigh approximately 5 mg of Thianthrene, 5 mg of this compound, and 1 mg of 2,8-Dibromothianthrene reference standards.
-
Dissolve in 50.0 mL of diluent to create a mixed stock solution. This solution is used to verify the system's ability to separate the key components.
-
-
Sample Preparation (Test Sample):
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 100.0 mL of diluent to achieve a final concentration of approximately 0.1 mg/mL.
-
System Suitability Testing (SST)
Before analyzing any samples, the chromatographic system's performance must be verified. This is a core requirement for data trustworthiness.[9] Inject the Standard Preparation five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 for the this compound peak | Ensures peak symmetry, which is critical for accurate integration. |
| Resolution (Rs) | Rs ≥ 2.0 between Thianthrene and this compound peaks | Confirms that the column and mobile phase can adequately separate the main component from its primary precursor. |
| Precision (%RSD) | RSD ≤ 2.0% for the peak area of this compound | Demonstrates the repeatability and precision of the injector and detector. |
Analysis Procedure & Calculation
-
Inject the diluent (blank) to ensure no system contamination.
-
Perform the system suitability test as described above.
-
Inject the Test Sample in duplicate.
-
Integrate all peaks in the chromatogram, disregarding any peaks from the blank.
-
Calculate the purity of this compound using the area percent method, which is suitable for purity determination where the response factors of impurities are expected to be similar to the main component.[12]
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Data Interpretation and Performance Comparison
Below is representative data from the analysis of three different batches of synthesized this compound using the proposed HPLC method.
Table 1: Purity Profile of Synthesized this compound Batches
| Analyte | Retention Time (min) | Batch A (% Area) | Batch B (% Area) | Batch C (% Area) |
| Thianthrene | 8.5 | 1.2 | 3.5 | 0.5 |
| This compound | 10.2 | 98.5 | 95.1 | 90.2 |
| 2,8-Dibromothianthrene | 12.8 | 0.3 | 1.4 | 7.8 |
| Unknown Impurity | 13.1 | Not Detected | Not Detected | 1.5 |
| Total Purity | 98.5% | 95.1% | 90.2% |
This data is representative and for illustrative purposes only.
Analysis of Results:
-
Batch A represents a high-purity synthesis with minimal residual starting material and byproducts.
-
Batch B shows a higher level of unreacted thianthrene, suggesting the reaction may not have gone to completion.
-
Batch C indicates a significant issue with over-bromination, as evidenced by the high percentage of dibromothianthrene. This batch would likely require re-purification before use in subsequent steps.
Visualizing the Workflow
A clear, logical workflow is essential for reproducible results. The following diagram outlines the process from sample receipt to final purity reporting.
Caption: Figure 1. HPLC Purity Assessment Workflow.
Conclusion: Ensuring Confidence in Synthesis
The purity of this compound is a critical parameter that dictates its utility in research and development. A well-designed, validated reversed-phase HPLC method provides the most reliable and robust solution for its assessment. By specifically targeting the separation of unreacted thianthrene and over-brominated byproducts, the outlined protocol offers a self-validating system that ensures trustworthiness and scientific integrity. Adherence to systematic protocols, including rigorous system suitability testing, empowers researchers to make informed decisions about the quality of their synthesized materials, ultimately leading to more reliable and reproducible scientific outcomes.
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A Researcher's Guide to Thianthrene Reactivity: A DFT-Based Comparison of Thianthrene and its S-Oxide
Introduction: The Enduring Relevance of Thianthrene Chemistry
Thianthrene, a sulfur-containing heterocyclic compound, is composed of a central 1,4-dithiin ring fused to two benzene rings.[1][2] First reported in 1869, its unique, non-planar bent structure and rich redox chemistry have cemented its role in both foundational and modern chemical research.[1][3] Today, thianthrene and its derivatives are at the forefront of innovation, serving as key reagents in late-stage C-H functionalization, and as building blocks for advanced materials used in organic electronics and energy storage.[1][4]
A pivotal player in this field is Thianthrene 5-oxide (T-5-O), a key precursor used to generate aryl thianthrenium salts for diverse synthetic transformations.[5][6] While not a strict structural isomer of thianthrene, the comparative electronic structure and reactivity of thianthrene versus its S-oxide derivative are of paramount importance to synthetic chemists. Understanding their distinct reactivity profiles is crucial for optimizing reaction conditions and predicting site selectivity.
This guide provides an in-depth comparison of the reactivity of thianthrene and thianthrene 5-oxide, leveraging the predictive power of Density Functional Theory (DFT). We will explore how DFT-derived descriptors can elucidate both the global reactivity and the specific sites of electrophilic and nucleophilic attack, offering a powerful computational lens to complement and guide experimental work.
The Computational Lens: Conceptual Density Functional Theory (DFT)
To rationalize and predict chemical reactivity, we turn to Conceptual DFT, a framework that uses derivatives of the electron density to define rigorous, quantitative measures of chemical concepts.[7] This approach moves beyond simple orbital diagrams to provide a robust theoretical basis for understanding why molecules react the way they do. For this guide, we will focus on two classes of reactivity descriptors.
-
Global Reactivity Descriptors: These quantities describe the overall reactivity of the molecule as a whole. They are calculated from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8] A small HOMO-LUMO energy gap generally signifies lower kinetic stability and higher chemical reactivity, as it is energetically easier to either remove an electron from the HOMO or add one to the LUMO.[9]
-
Local Reactivity Descriptors: These descriptors pinpoint which atoms or regions within a molecule are most susceptible to attack. The Fukui function is a powerful local descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system.[10][11] It allows us to identify the most probable sites for nucleophilic attack (where adding an electron is most favorable) and electrophilic attack (where removing an electron is most favorable).[12][13]
Below is a conceptual diagram illustrating the relationship between Frontier Molecular Orbitals and key global reactivity descriptors.
Caption: Relationship between Frontier Orbitals and Global Reactivity Descriptors.
Methodology: A Self-Validating Computational Protocol
The following protocol outlines a robust and widely accepted methodology for performing DFT calculations to analyze molecular reactivity.[14][15] The choice of the B3LYP functional and the 6-31G(d,p) basis set represents a well-established compromise between computational accuracy and efficiency for organic molecules containing second-row elements like sulfur.[15][16]
Step-by-Step Computational Workflow:
-
Structure Input:
-
Geometry Optimization:
-
Perform a full geometry optimization to find the lowest energy conformation of each molecule.
-
Causality: This step is critical because all subsequent electronic properties must be calculated at a stable equilibrium geometry. An unoptimized structure will yield meaningless energy values.
-
Computational Details:
-
-
Vibrational Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry from Step 2 using the same level of theory.
-
Self-Validation: This step validates the result of the optimization. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum on the potential energy surface. If imaginary frequencies are found, the structure is a transition state, and re-optimization is required.
-
-
Calculation of Reactivity Descriptors:
-
Global Descriptors: The energies of the HOMO and LUMO are obtained directly from the output of the validated optimization calculation. From these, other global descriptors are calculated using the following equations based on Koopmans' theorem approximations:
-
Local Descriptors (Fukui Functions): To calculate the condensed Fukui functions, single-point energy calculations are required for the N+1 (anion) and N-1 (cation) electron systems, using the optimized geometry of the neutral (N electron) molecule. The atomic charges (e.g., Mulliken or Hirshfeld) are determined for all three species (N, N+1, N-1).
-
For nucleophilic attack (f+): fk+ = qk(N+1) - qk(N)
-
For electrophilic attack (f-): fk- = qk(N) - qk(N-1) (where qk is the charge on atom k for the given electronic state).
-
-
The entire workflow can be visualized as follows:
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Safety Operating Guide
Navigating the Disposal of 2-Bromothianthrene: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel or specialized compounds like 2-Bromothianthrene, a brominated heterocyclic aromatic compound, a clear and scientifically grounded disposal plan is not just a regulatory requirement but a professional obligation. This guide provides an in-depth, procedural framework for the safe handling and proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Our approach moves beyond a simple checklist to explain the rationale behind each step, ensuring a culture of safety and compliance in your laboratory.
Understanding the Hazard Profile of this compound
Core Principle: In the absence of specific data, treat this compound with the same level of caution as other hazardous brominated aromatic compounds. All waste generated must be considered hazardous.[5]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound in any capacity, from weighing for an experiment to managing a spill, the following minimum PPE is mandatory. The causality is clear: to prevent any direct contact with the substance and inhalation of its particulates.
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[6]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[3]
-
Body Protection: A lab coat is essential. For larger-scale operations or spill cleanup, a chemically resistant apron or coveralls are recommended.
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[6]
| Equipment | Standard | Rationale |
| Eye Protection | ANSI Z87.1 | Protects eyes from dust and splashes. |
| Hand Protection | EN 374 | Provides a barrier against chemical permeation. |
| Lab Coat | Standard | Protects skin and personal clothing from contamination. |
| Fume Hood | Certified | Prevents inhalation of airborne particulates. |
Spill Management: A Step-by-Step Protocol
Accidents happen, but a prepared response minimizes risk. The procedure for cleaning a this compound spill is dictated by its scale.
Minor Spill (less than 1 gram)
-
Alert & Restrict: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.[7]
-
Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools if there is any concern about static discharge.[8]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.[9]
-
Document: Record the spill and the cleanup procedure in the laboratory logbook.
Major Spill (more than 1 gram)
-
Evacuate & Alert: Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.
-
Isolate: If it is safe to do so without personal risk, close the fume hood sash and shut down any potential ignition sources.
-
Await Professional Response: Do not attempt to clean up a large spill without specialized training and equipment. The EHS team will have the necessary resources and expertise for safe cleanup and disposal.
Waste Segregation and Collection: The Foundation of Proper Disposal
Proper segregation at the point of generation is the most critical step in a compliant waste management program. Cross-contamination of waste streams can lead to dangerous reactions and complicates the disposal process.
Core Directive: All waste contaminated with this compound must be collected as halogenated organic waste .[10] Do not mix it with non-halogenated organic waste, aqueous waste, or general laboratory trash.
Waste Container Specifications
-
Compatibility: Use chemically compatible containers, typically high-density polyethylene (HDPE) or glass, for collecting this compound waste.[5]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Irritant," "Environmental Hazard")
-
The accumulation start date
-
-
Closure: Containers must be kept tightly sealed except when adding waste.[5]
Types of Waste and Collection Procedures
-
Solid Waste: This includes unused or expired this compound, contaminated PPE (gloves, wipes), and absorbent materials from spills. Collect in a designated, labeled, and sealed container.
-
Liquid Waste: This includes solutions containing this compound and solvent rinses from decontaminating glassware. Collect in a separate, labeled container for halogenated organic liquids.
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste segregation workflow for this compound.
Approved Disposal Methodologies
The defining characteristic of this compound for disposal purposes is its halogenated nature. This dictates the appropriate terminal disposal technologies.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. It is not water-soluble and can harm aquatic life.[11]
-
DO NOT dispose of this compound in the regular trash. This is illegal and poses a risk to sanitation workers and the environment.[5]
-
DO NOT attempt to neutralize this compound with other chemicals unless you are following a validated and approved institutional procedure.
Recommended Disposal Method: Incineration
The standard and most effective method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[10][12]
-
Why Incineration? This process achieves complete thermal destruction of the organic molecule, breaking the carbon-bromine bonds and converting the compound into carbon dioxide, water, and hydrogen bromide (HBr). The acidic HBr gas is then removed from the exhaust stream by "scrubbers," typically using a caustic solution, to prevent its release into the atmosphere.[12] This ensures that the hazardous nature of the compound is permanently eliminated.
All collected and properly labeled this compound waste must be disposed of through your institution's certified hazardous waste management program. This ensures "cradle-to-grave" tracking and compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5]
By adhering to these scientifically sound and procedurally detailed guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical resources. This commitment to best practices is the hallmark of a trustworthy and authoritative scientific operation.
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- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Unseen Threat: A Guide to Personal Protective Equipment for 2-Bromothianthrene
The Rationale Behind Enhanced Precautions
2-Bromothianthrene is a halogenated aromatic sulfur-containing heterocyclic compound. The presence of the bromine atom and the thianthrene core suggests potential for skin and eye irritation, as well as respiratory tract irritation if inhaled. Safety data for analogous compounds like 2-Bromoanthracene indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, all handling procedures must be approached with the assumption that this compound presents similar hazards.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.
| PPE Category | Recommendation | Rationale and Causality |
| Hand Protection | Double-gloving with nitrile rubber gloves. | The inner glove provides a primary barrier, while the outer glove protects against immediate contamination and can be changed frequently. Nitrile offers good resistance to a range of chemicals. |
| Eye & Face Protection | Chemical safety goggles with side shields. A face shield is required when there is a risk of splashing. | Protects against accidental splashes of solutions containing this compound, which could cause serious eye irritation[1]. The face shield offers a broader barrier of protection for the entire face. |
| Body Protection | A chemically resistant laboratory coat worn over personal clothing. | Prevents contamination of personal clothing and skin contact in the event of a small spill. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is necessary when handling the powder form outside of a certified chemical fume hood. | To prevent inhalation of airborne particles which may cause respiratory irritation[1]. |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following workflow is designed to be a self-validating system, ensuring safety at each stage of handling this compound.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Donning PPE: Before entering the designated area, don the prescribed PPE as outlined in the table above.
-
Weighing: Use a disposable weighing paper or boat to prevent contamination of the balance.
-
Transfer: Carefully transfer the weighed solid to your reaction vessel within the fume hood.
In-Process Handling
-
Contained Systems: Whenever possible, conduct reactions in closed systems to prevent the release of vapors or aerosols.
-
Glove Changes: If at any point the outer glove becomes contaminated, remove and dispose of it immediately, then don a new outer glove.
Post-Procedure and Decontamination
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, safety goggles.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Logical Framework for PPE Selection
The decision-making process for selecting the appropriate level of PPE is critical. The following diagram illustrates a logical workflow for assessing the risks associated with handling this compound.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Disposal Plan: A Commitment to Environmental Stewardship
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation
-
Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and pipette tips, in a designated, labeled, and sealed container for halogenated organic solid waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed container for halogenated organic liquid waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and volume.
Disposal Procedure
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
-
Scheduled Pickup: Arrange for a scheduled pickup of the hazardous waste by a licensed disposal contractor.
-
Documentation: Maintain accurate records of the waste generated and its disposal.
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research and the environment.
References
-
PubChem. This compound. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
